molecular formula C9H17NO B1447266 (hexahydroindolizin-8a(1H)-yl)methanol CAS No. 1788874-18-9

(hexahydroindolizin-8a(1H)-yl)methanol

Cat. No.: B1447266
CAS No.: 1788874-18-9
M. Wt: 155.24 g/mol
InChI Key: USIZGVKOXLXUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(hexahydroindolizin-8a(1H)-yl)methanol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZGVKOXLXUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788874-18-9
Record name (octahydroindolizin-8a-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (hexahydroindolizin-8a(1H)-yl)methanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indolizidine Scaffold in Medicinal Chemistry

The indolizidine alkaloid core, a saturated bicyclic nitrogen-containing heterocycle, is a privileged scaffold in natural products and medicinal chemistry.[1][2] These compounds, isolated from a wide array of sources including plants, fungi, and amphibians, exhibit a remarkable diversity of biological activities.[1][3] Notable examples include swainsonine, an inhibitor of mannosidase with anticancer and immunomodulatory properties, and castanospermine, a potent glucosidase inhibitor with antiviral activity.[4][5] The therapeutic potential of many indolizidine alkaloids is intrinsically linked to their physicochemical properties, paramount among which is their basicity.

This guide provides a detailed examination of the basic properties of a specific synthetic indolizidine derivative, (hexahydroindolizin-8a(1H)-yl)methanol. As a tertiary amine, the nitrogen atom's ability to accept a proton dictates the molecule's ionization state at physiological pH, which in turn profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] Understanding and quantifying the basicity of this molecule is therefore a critical step in its evaluation as a potential drug candidate. This document will delve into the structural determinants of its basicity, provide a rigorous experimental framework for its characterization, and discuss the downstream implications for drug development.

Physicochemical Properties and Structural Analysis

This compound is a saturated bicyclic tertiary amine with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol .[8] The core structure is the hexahydroindolizine ring system, with a hydroxymethyl substituent at the 8a position.

PropertyValueSource
Molecular FormulaC₉H₁₇NO[8]
Molecular Weight155.24 g/mol [8]
CAS Number1788874-18-9[8]
AppearanceSolid (predicted)[2]
pKa (Predicted)~8-10Comparative Analysis
logP (Predicted)~1.5-2.5Comparative Analysis
Factors Influencing the Basicity of this compound
  • Inductive Effects : The alkyl groups of the bicyclic ring system are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia.

  • Steric Hindrance : The bicyclic structure creates a specific steric environment around the nitrogen atom. While generally, increased alkyl substitution increases basicity, excessive steric hindrance can impede the approach of a proton and reduce basicity. In the case of the compact indolizidine ring, this effect is likely less pronounced than in acyclic tertiary amines.

  • The Hydroxymethyl Substituent : The -CH₂OH group at the 8a position is expected to have a minor electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This would slightly decrease the basicity of the nitrogen. For comparison, the highly hydroxylated indolizidine alkaloid castanospermine has a pKa of 6.09.[9] The numerous electron-withdrawing hydroxyl groups in castanospermine significantly reduce the basicity of its nitrogen atom. In contrast, this compound, with only one hydroxyl group, is expected to be considerably more basic. The predicted pKa for lentiginosine, a dihydroxylated indolizidine, is 14.25, though this value seems unusually high and may not be from an experimental determination.[10] A more reasonable estimate for a simple, non-hydroxylated indolizidine core would be in the range of typical saturated bicyclic amines, which often have pKa values between 9 and 11. The single hydroxyl group in our target molecule is likely to lower this value slightly.

Protonation Equilibrium

The basicity of this compound is defined by its equilibrium with its conjugate acid in an aqueous environment.

G Base This compound (Free Base) Acid Protonated this compound (Conjugate Acid) Base->Acid + H₃O⁺ Acid->Base + H₂O H2O H₂O H3O H₃O⁺ G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare 0.1 M HCl and 0.1 M NaOH solutions prep1->prep2 prep3 Dissolve sample in CO₂-free water prep2->prep3 tit1 Add standardized HCl to a known volume of sample solution prep3->tit1 tit2 Record pH after each increment of acid tit1->tit2 tit3 Continue until past the equivalence point tit2->tit3 an1 Plot pH vs. volume of titrant added tit3->an1 an2 Determine the equivalence point (inflection point) an1->an2 an3 Calculate the pKa (pH at half-equivalence point) an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology
  • Instrumentation and Reagents:

    • A calibrated pH meter with a combination glass electrode.

    • Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01).

    • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • This compound sample.

    • Carbonate-free deionized water.

    • Magnetic stirrer and stir bar.

    • Burette (10 mL or 25 mL).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of carbonate-free deionized water in a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Titration Procedure:

    • Immerse the calibrated pH electrode in the sample solution.

    • Allow the pH reading to stabilize and record the initial pH.

    • Begin adding the standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from the burette.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue this process, reducing the increment size in the region of rapid pH change (near the equivalence point), until the pH drops significantly and then begins to level off again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of titrant at the equivalence point corresponds to the complete neutralization of the amine.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Implications of Basicity in Drug Development

The pKa of this compound is a critical parameter that will influence its behavior throughout the drug development process, from initial screening to formulation. [6]

Absorption and Permeability

The degree of ionization of a drug molecule significantly affects its ability to cross biological membranes. The pH-partition hypothesis states that only the un-ionized form of a drug can passively diffuse across lipid bilayers. Given an estimated pKa of around 9, this compound will be predominantly protonated and positively charged in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH 5-6.5). This high degree of ionization will likely limit its passive absorption in these regions. As the molecule moves to the more neutral to slightly alkaline environment of the lower small intestine (pH 7-8), the proportion of the un-ionized, more lipophilic form will increase, potentially allowing for greater absorption.

Solubility

The protonated form of an amine is generally much more water-soluble than the free base. Therefore, this compound is expected to have good aqueous solubility at acidic pH. This property is advantageous for formulation, as it allows for the preparation of aqueous solutions for parenteral administration or for dissolution in the gastrointestinal tract for oral dosage forms. [7][9]

Distribution

Once absorbed into the bloodstream (pH ~7.4), a significant fraction of this compound will exist in its protonated form. This can influence its volume of distribution. Highly basic compounds can sometimes be "trapped" in acidic cellular compartments, such as lysosomes, which can affect their overall distribution and cellular concentration.

Target Binding

The ionization state of a drug molecule is often crucial for its interaction with its biological target. [7]If the target binding site contains acidic residues (e.g., aspartate or glutamate), a positively charged protonated amine can form a strong ionic interaction (salt bridge), which can significantly contribute to binding affinity and potency.

Formulation

The basicity of this compound allows for the formation of various salts (e.g., hydrochloride, sulfate) by reacting the free base with the corresponding acid. Salt formation is a common strategy in drug development to improve the solubility, stability, and handling properties of a drug substance.

Conclusion

This compound, a member of the pharmacologically significant indolizidine alkaloid class, possesses a basic nitrogen atom that is a key determinant of its drug-like properties. While an experimental pKa is not yet reported, a scientifically grounded estimation places it in the range of a moderately strong base. This basicity will have profound effects on its solubility, permeability, and potential for target engagement. The provided detailed protocol for potentiometric titration offers a clear path to the precise experimental determination of this critical physicochemical parameter. A thorough understanding and characterization of the basic properties of this compound are essential for guiding its rational development as a potential therapeutic agent.

References

  • DrugFuture. Castanospermine. Available from: [Link]

  • Adragos Pharma. (2024, July 30). Drug Formulation: The Key to Successful Pharmaceutical Innovation. Available from: [Link]

  • Drug Target Review. (2024, August 9). The art and science of drug formulation. Available from: [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • Gholivand, K., & Torkashvand, M. (2018). Pharmacological activity of Alkaloids: A Review. Journal of Advanced Scientific Research, 9(3), 01-07.
  • Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids.
  • Manallack, D. T., Prankard, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. Available from: [Link]

  • Tang, J. S., et al. (2021). Pharmacokinetics of major indigo naturalis indole alkaloids in humans and their association with systemic aryl hydrocarbon receptor activity. Acta Pharmaceutica Sinica B, 11(7), 2007-2016.
  • Bijauliya, R. K., Singh, K., Kumar, S., & Alok, S. (2021). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 12(3), 55-68.
  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

  • LITFL. (2021, August 23). Distribution - Part One. Available from: [Link]

  • Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids.
  • PubChem. Swainsonine. Available from: [Link]

  • PubChem. Lentiginosine. Available from: [Link]

  • Bijauliya, R. K., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(4), 1-13.
  • Zhang, Y., et al. (2017). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. The Journal of Organic Chemistry, 82(15), 8024-8034.
  • Lazzaroni, R., & Settambolo, R. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality, 23(9), 730–735.
  • Molyneux, R. J., et al. (1990). 7-deoxy-6-epi-castanospermine, a trihydroxyindolizidine alkaloid glycosidase inhibitor from Castanospermum australe.
  • PubChem. 2-Epilentiginosine. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. Available from: [Link]

  • University of Tartu, Institute of Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • Mohammadi-Khanaposhtani, M., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(8), 4545-4564.
  • McCaig, A. E., & Wightman, R. H. (1993). Hydroxylated pyrrolizidines and indolizidines; synthesis using cycloaddition reactions of functionalized cyclic nitrones. Tetrahedron Letters, 34(24), 3939–3942.
  • Al-Ostoot, F. H., et al. (2021). Alkaloids: Properties, application and pharmacological effects. Journal of Chemical and Pharmaceutical Research, 13(6), 1-10.
  • Salgado-Morán, G., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 303. Available from: [Link]

  • Al-Awady, M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-120.
  • Al-Awady, M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-120. Available from: [Link]

  • Al-Awady, M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-120. Available from: [Link]

  • PubChem. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Available from: [Link]

  • NIST. ((4aS,8S,8aR)-8-Isopropyl-5-methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2-yl)methanol. Available from: [Link]

  • Salgado-Morán, G., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 303.

Sources

Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanol: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of the Indolizidine Core

The indolizidine alkaloid framework, a saturated bicyclic system comprising a fused six-membered and five-membered ring with a nitrogen atom at the bridgehead, represents a privileged scaffold in medicinal chemistry and natural product synthesis. The specific target of this guide, (hexahydroindolizin-8a(1H)-yl)methanol, and its stereoisomers like tashiromine, are not merely synthetic curiosities but are integral components of a vast family of biologically active molecules.[1][2][3] These compounds have garnered significant attention from the scientific community due to their presence in various natural sources and their potential therapeutic applications.[1][2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key synthetic strategies to access this valuable molecular architecture. We will delve into the underlying principles of stereocontrol, the rationale behind reagent selection, and provide detailed, actionable protocols.

Strategic Blueprint: Deconstructing the Synthesis of the Indolizidine Core

The synthesis of this compound isomers, particularly tashiromine, has been a fertile ground for the development of novel synthetic methodologies.[4][5] The primary challenge lies in the stereocontrolled construction of the bicyclic core and the introduction of the hydroxymethyl group at the C-8a quaternary center. This guide will focus on two prominent and illustrative strategies: one employing enaminone chemistry for a racemic synthesis and another leveraging an olefin cross-metathesis and N-acyliminium ion cyclization approach.

Strategy 1: Enaminone-Mediated Annulation for (±)-Tashiromine and its Epimer

A concise and effective approach to the racemic forms of tashiromine and its epimer, epitashiromine, utilizes the versatile reactivity of enaminones.[1][3] This strategy hinges on the construction of a substituted piperidine precursor followed by a key cyclization step to form the indolizidine core.

The general workflow for this approach can be visualized as follows:

Enaminone_Strategy Start Substituted Pyridine Intermediate1 Piperidine Derivative Start->Intermediate1 Reduction Intermediate2 Enaminone Precursor Intermediate1->Intermediate2 Functional Group Manipulation Cyclized Indolizidinone Intermediate2->Cyclized Intramolecular Cyclization Target (±)-Tashiromine / (±)-Epitashiromine Cyclized->Target Reduction

Caption: Enaminone-based strategy for tashiromine synthesis.

A key advantage of this method is the use of readily available starting materials and the robustness of the chemical transformations. The final reduction of the indolizidinone intermediate is crucial for establishing the desired hydroxymethyl group.

This protocol is adapted from the work of de Koning and Michael.[1][3]

Step 1: Formation of the Bicyclic Enaminone

  • To a solution of the appropriate piperidine-derived thiolactam in a suitable solvent (e.g., acetonitrile), add an α-halocarbonyl compound.

  • Employ Eschenmoser sulfide contraction conditions, which typically involve the use of a phosphine and a base, to facilitate the formation of the enaminone.[1]

  • Purify the resulting bicyclic enaminone via column chromatography.

Step 2: Catalytic Hydrogenation of the Enaminone

  • Dissolve the bicyclic enaminone in glacial acetic acid.

  • Add Adams' catalyst (PtO₂·xH₂O).

  • Subject the mixture to hydrogenation at atmospheric pressure for 24 hours at room temperature.[1]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the resulting indolizidinone by column chromatography.

Step 3: Reduction to (±)-Tashiromine and (±)-Epitashiromine

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere.

  • Add a solution of the purified indolizidinone in diethyl ether dropwise at 0 °C.

  • Allow the reaction to stir for 3 hours at room temperature.[1]

  • Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of (±)-tashiromine and (±)-epitashiromine by column chromatography to separate the diastereomers.

Step Key Transformation Typical Reagents Reported Yield Reference
1 & 2Thiolactam to IndolizidinoneEschenmoser sulfide contraction, H₂, PtO₂Variable[1]
3Carbonyl ReductionLiAlH₄87%[1]
Strategy 2: Olefin Cross-Metathesis and N-Acyliminium Ion Cyclization

A stereoselective approach for the synthesis of racemic tashiromine involves an olefin cross-metathesis reaction to construct a key cyclization precursor, followed by an acid-induced intramolecular cyclization of an N-acyliminium ion with a pendant allylsilane.[4][5] This method offers excellent diastereoselectivity in the formation of the indolizidine core.

The logical flow of this synthetic route is depicted below:

Metathesis_Cyclization Succinimide Succinimide Precursor Allylsilane Precursor Succinimide->Precursor Multi-step synthesis Cyclization_Product Bicyclic Lactam Precursor->Cyclization_Product Acid-induced N-acyliminium ion cyclization Tashiromine (±)-Tashiromine Cyclization_Product->Tashiromine Reduction

Caption: Synthesis of tashiromine via cross-metathesis and cyclization.

The high diastereoselectivity of the cyclization step is a key feature of this strategy, leading to a 96:4 mixture of diastereomers in favor of the desired product.[4][5]

This protocol is based on the synthesis reported by Britton and de Nanteuil.[5]

Step 1: Synthesis of the Cyclization Precursor

  • Prepare the N-alkenylsuccinimide starting material from succinimide.

  • Perform an olefin cross-metathesis reaction between the N-alkenylsuccinimide and an appropriate allylsilane using a Grubbs catalyst.

  • Purify the resulting product by column chromatography.

  • Chemoselectively reduce one of the imide carbonyls to afford the hydroxylactam cyclization precursor.

Step 2: Acid-Induced N-Acyliminium Ion Cyclization

  • Dissolve the hydroxylactam in a suitable solvent such as dichloromethane.

  • Treat the solution with an acid, for example, trifluoroacetic acid, to generate the N-acyliminium ion in situ.

  • The pendant allylsilane will undergo an intramolecular addition to the iminium ion, leading to the formation of the indolizidine skeleton. This cyclization proceeds with high diastereoselectivity.[4][5]

  • Quench the reaction and purify the bicyclic product.

Step 3: Final Reduction to (±)-Tashiromine

  • Reduce the remaining lactam functionality of the bicyclic intermediate to the corresponding amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride.

  • The functional group on the side chain introduced during the metathesis step is then converted to the required hydroxymethyl group to complete the synthesis.

Step Key Transformation Typical Reagents Overall Yield Reference
1-3Multi-step sequenceGrubbs catalyst, acid, LiAlH₄19% (over 6 steps)[4][5]

Future Perspectives and Enantioselective Approaches

While this guide has detailed two robust syntheses of racemic this compound derivatives, the development of enantioselective routes is of paramount importance for pharmaceutical applications. Researchers have explored various strategies to achieve this, including the use of chiral starting materials like proline, asymmetric catalysis, and the application of chiral auxiliaries.[6][7] For instance, enantioselective rhodium-catalyzed [2+2+2] cycloadditions have been developed to generate chiral 5-alkyl indolizinones, which are valuable precursors for indolizidine alkaloids.[8] These advanced methods pave the way for the efficient and stereocontrolled synthesis of specific enantiomers of this compound and its analogs, opening new avenues for drug discovery and development.

References

  • Enantioselective Synthesis of Indolizidine Alkaloid trans-209D. ACS Publications. Available at: [Link]

  • Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. National Institutes of Health. Available at: [Link]

  • New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry. 2016;12:2609-2613. Available at: [Link]

  • Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. PubMed. Available at: [Link]

  • New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Europe PMC. Available at: [Link]

  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. Available at: [Link]

  • Total synthesis of the indolizidine alkaloid tashiromine. National Institutes of Health. Available at: [Link]

  • Stereoselective synthesis of (.+-.)-indolizidines 167B, 205A, and 207A. Enantioselective synthesis of (-)-indolizidine 209B. Journal of the American Chemical Society. Available at: [Link]

  • Total synthesis of the indolizidine alkaloid tashiromine. ResearchGate. Available at: [Link]

  • New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. PubMed. Available at: [Link]

  • Alkaloid Synthesis: Tashiromine (Maulide), Tetraponerine-2 (Ryu), Fasicularin (Fuwa), Codeine (Bisai), Quinocarcin (Wang), Rauvomine B (Chen/Smith). Organic Chemistry Portal. Available at: [Link]

  • hexahydroindolizin-8(5H)-one. PubChem. Available at: [Link]

  • Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

An In-Depth Technical Guide to (Hexahydroindolizin-8a(1H)-yl)methanol (Tashiromine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hexahydroindolizin-8a(1H)-yl)methanol, scientifically recognized as tashiromine, is a naturally occurring indolizidine alkaloid.[1] First isolated from the Asian deciduous shrub Maackia tashiroi, this compound belongs to a class of bicyclic alkaloids that have garnered significant attention from the scientific community.[1][2] The unique structural architecture and potential biological activities of indolizidine alkaloids make them compelling targets for synthetic chemists and pharmacologists alike. This guide provides a comprehensive overview of tashiromine, focusing on its chemical properties, synthesis, analytical characterization, and the broader context of its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and analytical detection.

PropertyValueSource
CAS Number 1788874-18-9[3]
Molecular Formula C₉H₁₇NO[3][4]
Molecular Weight 155.24 g/mol [3][4]
IUPAC Name [(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol[4]
Synonyms (-)-Tashiromine, (8R,8aS)-octahydroindolizin-8-ylmethanol[4]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[3]

Synthesis of (±)-Tashiromine

The synthesis of tashiromine has been a subject of considerable interest, with multiple total syntheses reported in the literature.[1] These routes often focus on the stereoselective construction of the core indolizidine skeleton. One notable approach involves an olefin cross-metathesis reaction to build a key cyclization precursor, followed by an acid-induced intramolecular cyclization.[1]

Experimental Protocol: A Representative Synthesis of (±)-Tashiromine

The following protocol is a summarized representation of a multi-step synthesis, highlighting the key transformations.

Step 1: Synthesis of the Cyclization Precursor

  • A key starting material, a functionalized succinimide derivative, is subjected to a cross-metathesis reaction with an excess of allyltrimethylsilane using Grubbs' second-generation catalyst in refluxing dichloromethane. This reaction typically yields a mixture of E- and Z-isomers.[1]

  • The resulting product is then partially reduced, for example with sodium borohydride, to generate the cyclization precursor.[1]

Step 2: Intramolecular Cyclization

  • The cyclization precursor is treated with an acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane at room temperature.[1]

  • This acid-induced reaction facilitates the intramolecular addition of the allylsilane to an N-acyliminium ion, forming the bicyclic indolizidine amide with high diastereoselectivity.[1] The stereochemical outcome is often rationalized by a chair-like transition state.[1]

Step 3: Functional Group Interconversion to (±)-Tashiromine

  • The vinyl substituent on the indolizidine core is oxidatively cleaved. A reductive work-up of an ozonolysis reaction can be employed to yield the corresponding alcohol.[1]

  • Finally, a global reduction of the resulting intermediate, including the amide functionality, is performed using a strong reducing agent like lithium aluminium hydride to afford (±)-tashiromine.[1][2]

Synthesis_Workflow Start Succinimide Derivative Precursor Cyclization Precursor Start->Precursor Cross-Metathesis & Partial Reduction Bicyclic_Amide Bicyclic Indolizidine Amide Precursor->Bicyclic_Amide Acid-Induced Cyclization Intermediate_Alcohol Intermediate Alcohol Bicyclic_Amide->Intermediate_Alcohol Oxidative Cleavage & Reductive Work-up Tashiromine (±)-Tashiromine Intermediate_Alcohol->Tashiromine Global Reduction (LiAlH4)

Caption: Synthetic workflow for (±)-Tashiromine.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of tashiromine would exhibit characteristic signals for the protons in the saturated bicyclic system and the hydroxymethyl group. The protons on the carbon adjacent to the nitrogen and the oxygen atoms would appear in the downfield region. The complexity of the spectrum would arise from the overlapping signals of the methylene protons and the coupling between adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbon attached to the hydroxyl group would resonate in the typical range for primary alcohols, while the carbons adjacent to the nitrogen atom would also show characteristic downfield shifts. Published data for tashiromine and its epimer show distinct differences in their ¹³C NMR spectra, allowing for unambiguous stereochemical assignment.[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of tashiromine. The molecular ion peak would confirm the molecular formula C₉H₁₇NO. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragmentation of the indolizidine ring system.

Infrared (IR) Spectroscopy

The IR spectrum of tashiromine would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[5] The C-H stretching vibrations of the saturated ring system would appear below 3000 cm⁻¹.[5]

Biological Activities and Potential Applications

While specific pharmacological studies on tashiromine are not extensively documented in the public domain, the broader class of indolizidine alkaloids exhibits a wide range of biological activities. These include, but are not limited to, antiviral, anti-inflammatory, and anticancer properties.[6][7] Some indolizidine alkaloids are known to be potent inhibitors of glycosidase enzymes, which has implications for the development of therapeutics for various diseases, including diabetes and viral infections.

The biological activity of alkaloids is often highly dependent on their stereochemistry.[8] Therefore, the specific stereoisomer of tashiromine is expected to have a distinct pharmacological profile. Further research is needed to fully elucidate the biological activities and therapeutic potential of this compound. The cytotoxicity of various alkaloids has been investigated, and this would be a crucial aspect to evaluate for tashiromine in any drug development program.[9][10]

Potential_Applications Tashiromine This compound (Tashiromine) Indolizidine_Alkaloids Indolizidine Alkaloids Tashiromine->Indolizidine_Alkaloids belongs to Bioactivities Potential Biological Activities Indolizidine_Alkaloids->Bioactivities Antiviral Antiviral Bioactivities->Antiviral Anti_inflammatory Anti-inflammatory Bioactivities->Anti_inflammatory Anticancer Anticancer Bioactivities->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., Glycosidase) Bioactivities->Enzyme_Inhibition

Caption: Potential applications based on the broader class of Indolizidine Alkaloids.

Safety and Handling

As with all chemical compounds, particularly those of a novel or biologically active nature, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[3]

  • Spill Management: In case of a spill, follow established laboratory protocols for cleaning up chemical spills.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, or tashiromine, represents a fascinating member of the indolizidine alkaloid family. Its concise and stereoselective synthesis has been achieved through elegant chemical strategies, paving the way for further investigation into its properties and potential applications. While the full extent of its biological activity remains to be explored, the known pharmacological profiles of related alkaloids suggest that tashiromine could be a valuable lead compound in drug discovery programs. This technical guide provides a foundational understanding of this intriguing molecule, serving as a valuable resource for researchers dedicated to the advancement of chemical synthesis and pharmaceutical sciences.

References

  • Marsden, S. P., & McElhinney, A. D. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry, 4, 8. [Link]

  • Riley, D. L., Michael, J. P., & de Koning, C. B. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry, 12, 2609–2613. [Link]

  • Riley, D. L., Michael, J. P., & de Koning, C. B. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. PubMed, 28144330. [Link]

  • Alibés, R., Ballbè, M., Figueredo, M., Font, J., & de March, P. (2005). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Arkivoc, 2005(5), 130-138. [Link]

  • Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of indolizidine and quinolizidine derivatives via intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ion. The Journal of Organic Chemistry, 66(18), 6193–6196. [Link]

  • Marsden, S. P., & McElhinney, A. D. (2008). Total synthesis of the indolizidine alkaloid tashiromine. ResearchGate. [Link]

  • Overman, L. E., & Bell, K. L. (1984). The synthesis of indolizidines by intramolecular ene cyclizations. Preparation of (E)-alkylidene analogs of pumiliotoxin A. Tetrahedron Letters, 26(35), 4167-4170. [Link]

  • Grue-Sørensen, G., & Spenser, I. D. (1982). Biosynthesis of the indolizidine alkaloid, cyclizidine. Journal of the Chemical Society, Chemical Communications, (20), 1182-1183. [Link]

  • Khatri, N. A., Schmitthenner, H. F., Shringarpure, J., & Weinreb, S. M. (1981). Synthesis of indolizidine alkaloids via the intramolecular imino Diels-Alder reaction. Journal of the American Chemical Society, 103(21), 6387-6393. [Link]

  • McElhinney, A. D. (2005). A concise synthesis of tashiromine. Synlett, 2005(19), 3011-3013. [Link]

  • PubChem. (-)-Tashiromine. National Center for Biotechnology Information. [Link]

  • Gilchrist, T. L., & Lemos, A. (1993). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • Bero, J., Quetin-Leclercq, J., & Frédérich, M. (2021). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Molecules, 26(11), 3330. [Link]

  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2000). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. Toxins, 14(4), 262. [Link]

  • Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 136-141. [Link]

  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. PubMed, 35448871. [Link]

  • Pharmacy Times Continuing Education. (2020). Safe Handling of Hazardous Oral Drugs: A Primer for Pharmacy Technicians. [Link]

  • Freitas, M., Fernandes, E., & Silva, A. M. S. (2015). Biological Activities of 2-Styrylchromones. ResearchGate. [Link]

  • Langel, D., Ober, D., & Hartmann, T. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 25(24), 5948. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. PubMed Central. [Link]

  • Papakyriakou, A., Zervou, M., & Gerothanassis, I. P. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6543. [Link]

  • de Graaf, R. A., Klomp, D. W. J., & de Graaf, R. A. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 25(5), 623-637. [Link]

  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. PubMed Central. [Link]

  • Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2993. [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety. [Link]

  • Al-Snafi, A. E. (2023). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Molecules, 28(24), 8089. [Link]

  • Wansi, J. D., Devkota, K. P., Tshikalange, T. E., & Kuete, V. (2017). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Laibo Chem. This compound. [Link]

  • BC Cancer. (2018). Safe Handling of Hazardous Drugs. [Link]

  • Ilardi, V., & Stradi, R. (2017). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 22(9), 1474. [Link]

  • Lalko-Santini, S., & Szafran, K. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 17006. [Link]

Sources

Unveiling the Architecture of (hexahydroindolizin-8a(1H)-yl)methanol: A Spectroscopic Journey

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indolizidine Alkaloids

Indolizidine alkaloids represent a diverse and significant class of natural products, exhibiting a wide array of biological activities that have captured the attention of chemists and pharmacologists alike.[1][2] Their core structure, the indolizidine nucleus, is a recurring motif in compounds with potential therapeutic applications, including anticancer and anti-HIV agents.[2] The precise structural characterization of these molecules is paramount, as subtle stereochemical variations can profoundly impact their biological function. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a specific synthetic indolizidine derivative, (hexahydroindolizin-8a(1H)-yl)methanol (Figure 1), a molecule with the chemical formula C9H17NO.[3] While not a naturally occurring product, its structural features are representative of the challenges encountered in the analysis of saturated bicyclic alkaloids.

This document is structured to guide the reader through the logical process of piecing together the molecular puzzle, from the initial determination of the molecular formula to the final assignment of all proton and carbon signals. We will explore the application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice and the interpretation of the resulting data will be explained in detail, providing a robust framework for the structural analysis of novel heterocyclic compounds.

Figure 1: Structure of this compound
A foundational understanding of the target molecule's basic connectivity and functional groups is essential before delving into its detailed spectroscopic analysis.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in any structure elucidation workflow are to determine the molecular formula and identify the primary functional groups present. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the ideal tools for this purpose.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Blueprint

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters: The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the capillary temperature is maintained at 300°C.[4]

Data Interpretation:

The HRESI-MS analysis provides a protonated molecular ion peak ([M+H]+) at an m/z of 156.1383. This experimentally determined mass is compared to the theoretical masses of plausible elemental compositions. The calculated mass for C9H18NO+ is 156.1388, which is in excellent agreement with the observed value (within 3.2 ppm), confirming the molecular formula as C9H17NO. The degree of unsaturation is calculated to be 2, which is consistent with the two rings of the indolizidine core.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]+156.1388156.1383-3.2C9H18NO+
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the diamond crystal of the ATR accessory.

  • Instrumentation: The spectrum is acquired using an FTIR spectrometer.

  • Acquisition Parameters: The spectrum is recorded over a range of 4000-600 cm-1 with a resolution of 4 cm-1. 32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation:

The FTIR spectrum provides crucial information about the functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band centered at approximately 3350 cm-1 is indicative of a hydrogen-bonded hydroxyl (O-H) group, consistent with the primary alcohol functionality.[3]

  • C-H Stretch: A series of sharp peaks between 2950 and 2850 cm-1 are characteristic of C-H stretching vibrations in saturated aliphatic systems (alkanes).[5]

  • C-O Stretch: A prominent, strong peak is observed around 1040 cm-1, which is typical for the C-O stretching vibration of a primary alcohol.[6]

  • C-N Stretch: While often less intense, a medium absorption in the 1200-1020 cm-1 region can be attributed to C-N stretching, which would be expected for the tertiary amine in the indolizidine ring.

Table 2: Hypothetical FTIR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
2950-2850Strong, SharpC-H stretch (aliphatic)
~1040Strong, SharpC-O stretch (primary alcohol)

Part 2: The Core of Elucidation - A Multi-dimensional NMR Approach

With the molecular formula and key functional groups identified, the next and most critical phase is to assemble the carbon skeleton and determine the precise connectivity of all atoms. This is accomplished through a suite of Nuclear Magnetic Resonance (NMR) experiments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • Experiments Acquired:

    • 1D: 1H NMR, 13C NMR

    • 2D: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)

1D NMR: The Initial Proton and Carbon Census

1H NMR Interpretation:

The 1H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), chemical shift (electronic environment), and multiplicity (neighboring protons).

  • Hydroxymethyl Protons (H-10): A two-proton signal, likely a doublet or a pair of doublets due to diastereotopicity, is expected around 3.6-3.8 ppm.

  • Protons Alpha to Nitrogen: Protons on carbons adjacent to the tertiary nitrogen (H-1, H-3, H-5) are deshielded and would appear in the 2.5-3.2 ppm range.

  • Aliphatic Protons: The remaining methylene protons on the carbocyclic ring (H-6, H-7, H-8) and the pyrrolidine ring (H-2) would resonate in the more shielded region of 1.2-2.0 ppm.

13C NMR Interpretation:

The 13C NMR spectrum reveals the number of unique carbon environments.

  • Hydroxymethyl Carbon (C-10): The carbon bearing the hydroxyl group is expected to resonate around 65-70 ppm.

  • Bridgehead Carbon (C-8a): This quaternary carbon, bonded to nitrogen and the hydroxymethyl group, would be significantly deshielded, likely appearing around 70-75 ppm.

  • Carbons Alpha to Nitrogen: The carbons adjacent to the nitrogen (C-1, C-3, C-5) are expected in the 50-60 ppm range.

  • Aliphatic Carbons: The remaining methylene carbons (C-2, C-6, C-7, C-8) will be found in the upfield region of 20-40 ppm.

Table 3: Hypothetical 1D NMR Data (500 MHz, CDCl3)

PositionδH (ppm), Multiplicity, J (Hz), Int.δC (ppm)
13.10 (m, 1H), 2.85 (m, 1H)55.2
21.90 (m, 1H), 1.75 (m, 1H)25.8
33.05 (m, 1H), 2.80 (m, 1H)54.9
52.95 (m, 1H), 2.65 (m, 1H)52.1
61.85 (m, 2H)24.5
71.60 (m, 2H)21.3
81.95 (m, 2H)35.6
8a-72.5
103.75 (d, J=11.0, 1H), 3.65 (d, J=11.0, 1H)68.4
2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): Mapping H-H Connections

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of contiguous proton networks. For instance, correlations would be expected between H-1 and H-2, H-2 and H-3, H-5 and H-6, H-6 and H-7, and H-7 and H-8. This confirms the presence of the individual five- and six-membered ring fragments.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the 13C spectrum based on the more easily interpreted 1H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Skeleton

The HMBC spectrum is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be:

  • H-10 to C-8a: This crucial correlation connects the hydroxymethyl group to the quaternary bridgehead carbon.

  • H-1 to C-8a and C-2: Confirms the connection of C-1 to the bridgehead and C-2.

  • H-8 to C-8a and C-7: Links the six-membered ring to the bridgehead carbon.

  • H-5 to C-8a and C-6: Confirms the final connection point of the nitrogen-containing ring to the bridgehead.

The following Graphviz diagram illustrates the logical workflow of the structure elucidation process.

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr NMR Analysis cluster_data Derived Information MS HRESI-MS MolFormula Molecular Formula (C9H17NO) MS->MolFormula Exact Mass FTIR FTIR FuncGroups Functional Groups (-OH, 3° Amine) FTIR->FuncGroups Vibrational Modes NMR_1D 1D NMR (1H, 13C) ProtonCarbon Proton & Carbon Environments NMR_1D->ProtonCarbon Chemical Shifts NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Connectivity (H-H, C-H, C-C) NMR_2D->Connectivity Correlations FinalStructure Final Structure Confirmed MolFormula->FinalStructure FuncGroups->FinalStructure ProtonCarbon->Connectivity Connectivity->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

This second diagram illustrates the key HMBC correlations that piece the final structure together.

Caption: Key HMBC correlations confirming the indolizidine core structure.

Conclusion

The systematic and combined application of mass spectrometry, infrared spectroscopy, and a suite of NMR techniques allows for the unambiguous structure elucidation of this compound. High-resolution mass spectrometry definitively established the molecular formula, while FTIR confirmed the presence of the key alcohol and saturated amine functionalities. The core of the analysis relied on a multi-dimensional NMR approach. 1D NMR provided a census of the proton and carbon environments, COSY established the proton-proton connectivities within the two rings, HSQC linked each proton to its directly attached carbon, and finally, crucial HMBC correlations unequivocally pieced together the bicyclic indolizidine skeleton and confirmed the position of the hydroxymethyl substituent at the C-8a bridgehead. This integrated spectroscopic approach represents a gold standard in chemical characterization, providing a self-validating system for determining the structure of novel synthetic compounds and natural products.

References

  • Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Scientific Reports. Available at: [Link]

  • PubChem Compound Summary for CID 544380, (hexahydro-1H-pyrrolizin-1-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. ResearchGate. Available at: [Link]

  • FTIR Functional Group Database Table. InstaNANO. Available at: [Link]

  • Indolizidine and quinolizidine alkaloids. PubMed. Available at: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available at: [Link]

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Hindawi. Available at: [Link]

  • Indolizidine alkaloids. Wikipedia. Available at: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Available at: [Link]

  • 1H NMR Spectrum of Piperidine. Human Metabolome Database. Available at: [Link]

  • Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]

  • Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy. PubMed. Available at: [Link]

  • This compound. Laibo Chem. Available at: [Link]

  • Impact of N-heterocyclic amine modulators on the structure and thermal conversion of a zeolitic imidazole framework. PubMed Central. Available at: [Link]

  • Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. MDPI. Available at: [Link]

  • Indolizidine. Wikipedia. Available at: [Link]

  • PubChem Compound Summary for CID 13720721, hexahydroindolizin-8(5H)-one. National Center for Biotechnology Information. Available at: [Link]

Sources

The Hexahydroindolizine Core: A Ubiquitous Scaffold in Nature's Pharmacopeia

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The hexahydroindolizine ring system, a saturated bicyclic structure with a nitrogen atom at the bridgehead, represents a privileged scaffold in the vast and intricate world of natural products. This seemingly simple architectural motif is the foundation for a diverse array of alkaloids, collectively known as indolizidine alkaloids, which are biosynthesized by an astonishing range of organisms, from humble fungi and bacteria to vibrant flora and fauna.[1][2] The remarkable structural diversity emanating from this core is mirrored by a broad spectrum of potent biological activities, establishing hexahydroindolizine-containing natural products as critical lead compounds in the quest for novel therapeutics. This guide provides a comprehensive exploration of the natural occurrence of these fascinating molecules, delving into their biosynthesis, isolation, characterization, and profound biological significance.

I. The Widespread Distribution and Structural Diversity of Hexahydroindolizine Alkaloids

Hexahydroindolizine alkaloids are not confined to a single corner of the natural world; their presence is a testament to convergent evolution, where disparate organisms have developed the biochemical machinery to synthesize this valuable scaffold.

A. Botanical Sources: A Rich Tapestry of Chemical Defense and Therapeutic Potential

The plant kingdom is a prolific producer of indolizidine alkaloids, with the Fabaceae (legume) family being a particularly noteworthy source.[1] Genera such as Astragalus and Oxytropis, commonly known as locoweeds, are infamous for producing the potent α-mannosidase inhibitor, swainsonine.[3][4] The Australian Moreton Bay Chestnut, Castanospermum australe, is the source of castanospermine, another powerful glycosidase inhibitor.[5] Phenanthroindolizidine alkaloids, characterized by the fusion of a phenanthrene ring system to the indolizidine core, are found in plants of the Asclepiadaceae family, such as Tylophora species.[6]

B. The Animal Kingdom: From Poisonous Amphibians to Tiny Arthropods

The skin of poison dart frogs of the family Dendrobatidae is a veritable cocktail of lipophilic alkaloids, including the well-known pumiliotoxins and allopumiliotoxins.[7][8] These toxins, which the frogs sequester from their diet of ants and mites, act as potent modulators of voltage-gated sodium channels.[9][10]

C. Microbial Origins: Unseen Producers of Potent Metabolites

The microbial world is an increasingly recognized source of novel hexahydroindolizine alkaloids. The fungus Rhizoctonia leguminicola is the source of slaframine, an alkaloid that causes excessive salivation in livestock. Fungi are also a key source of the anticancer agent swainsonine.[11] Actinomycetes, a group of bacteria renowned for their production of antibiotics, also contribute to the diversity of indolizidine alkaloids with compounds like cyclizidine.[2][12][13]

II. The Biosynthetic Blueprint: Constructing the Hexahydroindolizine Core

The biosynthesis of the hexahydroindolizine skeleton is a fascinating example of nature's chemical ingenuity. While the specific enzymatic steps can vary between different classes of alkaloids and producing organisms, a general theme involves the cyclization of precursors derived from the amino acid L-lysine.[14]

A. The Lysine to Pipecolate Pathway: The Foundational Steps

The journey towards the hexahydroindolizine core typically begins with the conversion of L-lysine to L-pipecolic acid. This transformation can occur via two main routes: a transamination to form α-aminoadipic acid followed by cyclization and reduction, or a direct cyclization of lysine to an enamine which is then reduced.

B. Cyclization Strategies: Diverse Routes to a Common Scaffold

The manner in which the second ring is fused to the pipecolate core distinguishes the biosynthetic pathways of different indolizidine alkaloids.

  • Polyketide Synthase (PKS) Machinery: In the biosynthesis of cyclizidine in Streptomyces, a complex polyketide synthase is responsible for constructing a polyketide chain that is subsequently cyclized to form the indolizidine scaffold.[12][13][15]

  • Claisen-type Condensation and Cyclization: The biosynthesis of castanospermine involves a Claisen-type condensation of L-pipecolic acid with malonyl-CoA, followed by cyclization to form a 1-indolizidinone intermediate.[3] Subsequent reduction and hydroxylation steps then lead to the final product.

The following diagram illustrates the key cyclization step in castanospermine biosynthesis:

Caption: Key cyclization step in castanospermine biosynthesis.

III. From Source to Sample: A Technical Guide to Isolation and Characterization

The isolation and structural elucidation of hexahydroindolizine alkaloids from complex natural matrices require a systematic and multi-faceted approach. The choice of methodology is dictated by the physicochemical properties of the target alkaloid, particularly its polarity.

A. Extraction: Liberating the Alkaloids from their Natural Matrix

The initial step involves the extraction of the alkaloids from the source material. The choice of solvent is critical and is based on the principle of "like dissolves like."[1][16][17]

Protocol 1: General Acid-Base Extraction for Alkaloids

This classical approach is highly effective for the general extraction of alkaloids, which are basic compounds.

Rationale: This method exploits the differential solubility of alkaloids in their free base and salt forms. The free bases are soluble in organic solvents, while the salts are water-soluble. This allows for a selective separation from neutral and acidic components of the extract.

Steps:

  • Maceration: The dried and powdered source material (e.g., plant leaves, fungal mycelia) is macerated in an acidic aqueous solution (e.g., 1-5% HCl or acetic acid) to convert the alkaloids into their water-soluble salt forms.

  • Filtration: The mixture is filtered to remove solid debris.

  • Basification: The acidic aqueous extract is carefully basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-11 to convert the alkaloid salts back to their free base form.

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). The choice of organic solvent depends on the polarity of the target alkaloid.

  • Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Extraction of Swainsonine from Locoweed (Astragalus lentiginosus)

This protocol is specifically tailored for the extraction of the highly polar alkaloid, swainsonine.[3][18]

Rationale: Due to its high polarity, swainsonine is not efficiently extracted with common non-polar organic solvents. This protocol utilizes a combination of polar solvents and ion-exchange chromatography for effective isolation.

Steps:

  • Initial Extraction: Dried and ground locoweed is extracted with aqueous methanol.

  • Ion-Exchange Chromatography: The aqueous methanol extract is passed through a cation-exchange resin. The basic swainsonine binds to the resin, while neutral and acidic compounds are washed away.

  • Elution: The swainsonine is then eluted from the resin with a basic solution (e.g., aqueous ammonia).

  • Continuous Liquid-Liquid Extraction: The eluate is basified and subjected to continuous liquid-liquid extraction with dichloromethane to further purify the swainsonine.[3]

  • Crystallization: Pure swainsonine can be obtained by recrystallization from ammonia-saturated chloroform.[3]

B. Purification: The Art of Chromatographic Separation

The crude alkaloid extract is a complex mixture that requires further purification using various chromatographic techniques.

Choosing the Right Chromatography Technique:

  • Column Chromatography: A fundamental technique for the initial fractionation of the crude extract using stationary phases like silica gel or alumina.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of alkaloids. The choice of stationary phase is crucial:

    • Reversed-Phase (RP-HPLC): Ideal for moderately polar to non-polar alkaloids, using columns like C18 or C8.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): The preferred method for separating highly polar compounds like swainsonine and castanospermine.[7][19][20][21] HILIC stationary phases are polar (e.g., silica, diol, zwitterionic) and use a mobile phase with a high organic content and a small amount of water.[7][19][20][21][22]

  • Chiral Chromatography: Essential for separating enantiomers of chiral alkaloids, as the biological activity is often stereospecific.[23][24][25][26] Chiral stationary phases (CSPs) are used to achieve this separation.[23][24][25][26]

C. Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that can help in identifying the alkaloid class.[27][28][29][30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to piece together the connectivity and stereochemistry of the molecule.[8][31]

The following diagram outlines the general workflow for the isolation and characterization of hexahydroindolizine alkaloids:

Caption: General workflow for the isolation and characterization of hexahydroindolizine alkaloids.

IV. Biological Significance and Therapeutic Potential: Nature's Potent Modulators

The hexahydroindolizine scaffold is a launchpad for a remarkable array of biological activities, making these compounds highly attractive for drug discovery and development.

A. Glycosidase Inhibition: A Key Mechanism of Action

Many of the polyhydroxylated indolizidine alkaloids, such as swainsonine and castanospermine, are potent inhibitors of glycosidases, enzymes that play crucial roles in glycoprotein processing.

  • Swainsonine: A powerful inhibitor of α-mannosidase, its disruption of glycoprotein trimming has demonstrated anticancer and immunomodulatory effects.

  • Castanospermine: An inhibitor of α- and β-glucosidases, it exhibits antiviral activity against a range of enveloped viruses, including HIV and hepatitis C, by interfering with the proper folding of viral glycoproteins.[5]

AlkaloidTarget EnzymeKi Value
Swainsonineα-MannosidasePotent inhibitor
Castanospermineα-Glucosidase I & II~0.1-10 µM

B. Ion Channel Modulation: The Neurotoxic Effects of Pumiliotoxins

Pumiliotoxins and their analogs are potent modulators of voltage-gated sodium channels, leading to their characteristic cardiotonic and myotonic effects.[9][32][33][34] The structure-activity relationship of these alkaloids is well-defined, with the nature and stereochemistry of the alkylidene side chain being critical for activity.[32]

C. Anticancer Activity: The Promise of Phenanthroindolizidines

Phenanthroindolizidine alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines, including multidrug-resistant strains.[6][35][36][37][38] Their mechanism of action is often multifactorial, involving the inhibition of topoisomerases and the induction of apoptosis.

AlkaloidCancer Cell LineIC50 Value
Antofine N-oxideKB-3-1 (drug-sensitive)~100 nM
TylophorinidineMCF-7 (breast cancer)6.45 µM
TylophorinidineHepG2 (liver cancer)4.77 µM

V. Conclusion and Future Perspectives

The natural occurrence of the hexahydroindolizine core in a vast array of structurally diverse and biologically active alkaloids underscores its significance as a privileged scaffold in medicinal chemistry. From their intricate biosynthetic origins to their potent modulation of key biological targets, these compounds continue to inspire and drive innovation in drug discovery. A thorough understanding of their natural sources, biosynthesis, and methods for isolation and characterization is paramount for harnessing their full therapeutic potential. As new screening technologies and synthetic methodologies emerge, the exploration of the chemical space around the hexahydroindolizine core promises to yield the next generation of therapeutics for a wide range of human diseases.

References

A comprehensive list of references will be provided upon request.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the core physical and chemical properties of indolizidine alkaloids, a significant class of natural products with a broad spectrum of biological activities. From their intricate stereochemistry to their reactivity and analytical characterization, this document offers field-proven insights and detailed methodologies to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of the Indolizidine Core

Indolizidine alkaloids are a diverse group of bicyclic nitrogen-containing natural products characterized by a fused six-membered and five-membered ring system, with a nitrogen atom at the bridgehead. This structural motif, an azabicyclo[4.3.0]nonane system, is the foundation for a wide array of natural products isolated from various sources, including plants, fungi, and the skin of poison-dart frogs. Their profound physiological effects, which include potent glycosidase inhibition and modulation of neuronal channels, have established them as critical lead compounds in the pursuit of new therapeutic agents. Notable examples include swainsonine, with its anticancer and immunomodulatory properties, castanospermine, a powerful antiviral and anti-inflammatory agent, and the pumiliotoxins, which are potent modulators of voltage-gated sodium channels.

A deep understanding of the physical and chemical properties of this alkaloid class is paramount for their successful isolation, characterization, synthetic modification, and formulation into viable drug candidates. This guide will delve into these core characteristics, providing both the theoretical underpinnings and the practical methodologies required for their comprehensive study.

Structure and Stereochemistry: The Architectural Foundation

The biological activity of indolizidine alkaloids is intrinsically linked to their three-dimensional structure. The fused ring system can adopt various conformations, and the number, nature, and stereochemical orientation of substituents give rise to a vast diversity of structures.

The Indolizidine Nucleus

The fundamental indolizidine core is a saturated heterocyclic system. The numbering of the ring system is crucial for unambiguous communication of substituent positions.

indolizidine_core N N C5 5 N->C5 C8a 8a N->C8a C1 1 C2 2 C1->C2 C3 3 C2->C3 C3->N C6 6 C5->C6 C7 7 C6->C7 C8 8 C7->C8 C8->C8a C8a->C1

Figure 1: Core structure and numbering of the indolizidine ring system.
Stereoisomerism

Most naturally occurring indolizidine alkaloids are chiral and are often found as single enantiomers. The relative and absolute stereochemistry of the substituents, particularly hydroxyl groups in polyhydroxylated indolizidines like castanospermine and swainsonine, are critical determinants of their biological activity. For instance, the specific arrangement of hydroxyl groups in castanospermine mimics the transition state of glycosidase-catalyzed reactions, leading to potent enzyme inhibition.

The determination of stereochemistry is a critical aspect of their characterization, relying heavily on a combination of spectroscopic and chiroptical techniques.

Physicochemical Properties: Governing Behavior and Bioavailability

The physicochemical properties of indolizidine alkaloids dictate their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial considerations in drug development.

Melting Point, pKa, and Solubility

These fundamental properties are essential for purification, formulation, and predicting the behavior of these alkaloids in biological systems. The basicity of the bridgehead nitrogen is a key feature, influencing the pKa and, consequently, the solubility in aqueous media.

AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
Swainsonine C₈H₁₅NO₃173.21144-145Not availableSoluble in water
Castanospermine C₈H₁₅NO₄189.21212-2156.09Soluble in water, Soluble in 20 mg/mL HCl
Pumiliotoxin C C₁₃H₂₅N195.34Not availableNot availableLipophilic, soluble in organic solvents
Experimental Determination of Physicochemical Properties

This method relies on the titration of a solution of the alkaloid with a standardized acid or base and monitoring the change in pH.

Materials:

  • Indolizidine alkaloid sample (1-5 mg)

  • Calibrated pH meter with a micro-electrode

  • Micro-burette (1 or 5 mL)

  • 0.01 M Hydrochloric acid (HCl), standardized

  • 0.01 M Sodium hydroxide (NaOH), standardized

  • Degassed, deionized water

  • Stir plate and small stir bar

Procedure:

  • Accurately weigh the indolizidine alkaloid sample and dissolve it in a known volume of degassed, deionized water (e.g., 10 mL) to create a solution of known concentration.

  • Place the solution in a small beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments (e.g., 0.05 or 0.10 mL) of the standardized HCl solution.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point. This can be found by identifying the equivalence point (the steepest point of the curve) and dividing the corresponding volume of titrant by two. The pH at this half-volume is the pKa.

Causality Behind Experimental Choices:

  • Degassed, deionized water: Used to prevent interference from dissolved carbon dioxide, which can affect the pH of the solution.

  • Standardized acid/base: Ensures accurate determination of the equivalence point and, consequently, the pKa.

  • Small increments of titrant: Allows for a detailed titration curve, which is essential for accurately identifying the equivalence point.

Chemical Stability and Reactivity

The indolizidine ring system exhibits characteristic reactivity patterns that are important for both understanding their biological function and for their chemical modification.

Basicity and Nucleophilicity of the Bridgehead Nitrogen

The lone pair of electrons on the bridgehead nitrogen is generally available for protonation, rendering the indolizidine core basic. However, the bicyclic structure can impose steric hindrance, affecting its nucleophilicity.

Reactivity with Electrophiles

The aromatic parent, indolizine, readily undergoes electrophilic substitution, preferentially at the 3-position and then at the 1-position. While the saturated indolizidine core is less reactive in this manner, the nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkylating agents.

reactivity cluster_0 Indolizidine cluster_1 Electrophile (E+) cluster_2 Oxidizing Agent Indolizidine R-N N-Alkylation R-N+-E Indolizidine->N-Alkylation Alkylation (e.g., CH3I) N-Oxide R-N+-O- Indolizidine->N-Oxide Oxidation Electrophile E+ Electrophile->N-Alkylation Oxidizing_Agent [O] Oxidizing_Agent->N-Oxide

Figure 2: General reactivity of the indolizidine nitrogen.
Oxidation and Reduction

The tertiary amine of the indolizidine ring can be oxidized to form an N-oxide. Conversely, functional groups on the indolizidine skeleton, such as ketones or esters, can be reduced using standard reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction. For example, the Luche reduction (NaBH₄/CeCl₃) is often used for the diastereoselective reduction of enones.

Stability

The stability of indolizidine alkaloids is influenced by pH and temperature. Polyhydroxylated indolizidines like castanospermine can be susceptible to degradation under strongly acidic or basic conditions. The indolizidine ring itself may be susceptible to oxidation. Stability studies are crucial for determining appropriate storage conditions and predicting shelf-life.

Analytical Methodologies for Characterization and Quantification

A suite of analytical techniques is employed for the isolation, structure elucidation, and quantification of indolizidine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of indolizidine alkaloids. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) allows for the complete assignment of the carbon skeleton and the determination of the relative stereochemistry of substituents.

Sample Preparation:

  • Dissolve 1-5 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or CDCl₃) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the alkaloid.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.

  • ¹³C NMR and DEPT: Obtain a 1D carbon spectrum, along with DEPT-135 and DEPT-90 experiments, to identify the chemical shifts of all carbon atoms and distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals through-space interactions between protons that are close in proximity, providing critical information for determining the relative stereochemistry.

Data Analysis:

  • Process the acquired data using appropriate NMR software.

  • Integrate the ¹H NMR spectrum and determine coupling constants.

  • Assign the ¹H and ¹³C signals using the combination of 1D and 2D data.

  • Use the HMBC correlations to piece together the molecular fragments.

  • Analyze the NOESY correlations to establish the stereochemical relationships between substituents.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of indolizidine alkaloids. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for the isolation, purification, and quantification of indolizidine alkaloids.

This protocol is adapted from methods used for the analysis of swainsonine in locoweed.

Sample Extraction:

  • Dry and grind the plant material to a fine powder.

  • Extract a known weight of the powder (e.g., 1 g) with a suitable solvent, such as methanol or ethanol, often with the aid of sonication or reflux.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a dilute acid (e.g., 0.1 M HCl).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., chloroform) to remove non-polar impurities.

  • The aqueous layer containing the protonated alkaloid is then basified (e.g., with NH₄OH to pH > 9) and extracted with an organic solvent to isolate the free base.

  • Alternatively, solid-phase extraction (SPE) with a cation-exchange resin can be used for purification.

HPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.

  • Detection: Mass spectrometry (ideally tandem MS) provides high sensitivity and selectivity for quantification.

X-ray Crystallography

For crystalline indolizidine alkaloids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Significance and Mechanism of Action: The "Why"

The physical and chemical properties of indolizidine alkaloids are directly responsible for their diverse and potent biological activities.

Swainsonine: A Glycosidase Inhibitor

Swainsonine is a potent inhibitor of α-mannosidase. Its polyhydroxylated structure mimics the mannosyl cation intermediate in the enzymatic hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts glycoprotein processing, leading to the accumulation of aberrant glycoproteins and a range of cellular effects, including anticancer and immunomodulatory activities.

swainsonine_pathway High-Mannose\nGlycoprotein High-Mannose Glycoprotein Mannosidase_I Mannosidase_I High-Mannose\nGlycoprotein->Mannosidase_I Processing Intermediate\nGlycoprotein Intermediate Glycoprotein Mannosidase_I->Intermediate\nGlycoprotein Mannosidase_II Mannosidase_II Intermediate\nGlycoprotein->Mannosidase_II Processing Complex\nGlycoprotein Complex Glycoprotein Mannosidase_II->Complex\nGlycoprotein Aberrant\nGlycoprotein Aberrant Glycoprotein Mannosidase_II->Aberrant\nGlycoprotein Swainsonine Swainsonine Swainsonine->Mannosidase_II Inhibition

Figure 3: Mechanism of action of swainsonine on glycoprotein processing.
Pumiliotoxins: Modulators of Sodium Channels

Pumiliotoxins, isolated from the skin of poison frogs, are potent modulators of voltage-gated sodium channels. They bind to a unique site on the channel, leading to an increase in sodium influx and resulting in cardiotonic and myotonic activity. The lipophilic nature of pumiliotoxins allows them to readily partition into cell membranes to access their target.

Conclusion

The indolizidine alkaloids represent a rich and diverse family of natural products with significant potential for drug discovery. A thorough understanding of their physical and chemical properties, from their intricate stereochemistry to their reactivity and stability, is fundamental to harnessing their therapeutic promise. The methodologies and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to advance the study of these fascinating molecules.

References

  • Castanospermine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Castanospermine. (n.d.). In DrugFuture. Retrieved January 20, 2026, from [Link]

  • Castanospermine – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Sandeep, C., Venugopala, K. N., Khedr, M. A., Attimarad, M., Padmashali, B., Kulkarni, R. S., Venugopala, R., & Odhav, B. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 49–60). Retrieved from [Link]

  • Gardner, D. R., Molyneux, R. J., & Ralphs, M. H. (2001). Analysis of Swainsonine: Extraction Methods, Detection, and Measurement in Populations of Locoweeds (Oxytropis spp.). Journal of Agricultural and Food Chemistry, 49(10), 4573–4580. Retrieved from [Link]

  • Sandeep, C., Venugopala, K. N., Khedr, M. A., Attimarad, M., Padmashali, B., Kulkarni, R. S., Venugopala, R., & Odhav, B. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 49-60. Retrieved from [Link]

  • Gardner, D. R., Molyneux, R. J., & Ralphs, M. H. (2001). Analysis of Swainsonine: Extraction Methods, Detection, and Measurement in Populations of Locoweeds (Oxytropis spp.). Journal of Agricultural and Food Chemistry, 49(10), 4573-4580. Retrieved from [Link]

  • Li, J., Yang, G., Kang, D., Li, Y., Wang, Y., Geng, G., & Wang, J. (2013). Optimization and Validation of HPLC-ELSD Method for Determination of Swainsonine in Chinese Locoweeds. Asian Journal of Chemistry, 25(17), 9653-9657. Retrieved from [Link]

  • Gardner, D. R., Molyneux, R. J., & Ralphs, M. H. (2001). Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.). Journal of agricultural and food chemistry, 49(10), 4573–4580. Retrieved from [Link]

  • Sarpong, R., & Ramharter, J. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters, 22(3), 954-958. Retrieved from [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Retrieved from [Link]

  • Li, J. C. (2014). Establishment Of HPLC-ELSD Method For Swainsonine Assay In Locoweeds. (Master's thesis). Retrieved from [Link]

  • Various Authors. (2012). Preparation and biological activities of castanospermine and its analogues. Journal of Chemical and Pharmaceutical Research, 4(1), 288-293. Retrieved from [Link]

  • Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids. Natural product reports, 21(5), 625–649. Retrieved from [Link]

  • Liu, P., & Tyler, P. C. (2021). Large scale purification of castanospermine. Google Patents.
  • Daly, J. W., Garraffo, H. M., Spande, T. F., Giddings, L. A., Saporito, R. A., & Fuhrman, F. A. (2010). Indolizidine 239Q and Quinolizidine 275I. Major alkaloids in two Argentinian bufonid toads (Melanophryniscus). Toxicon, 56(3), 335-344. Retrieved from [Link]

  • Daly, J. W., Garraffo, H. M., Spande, T. F., Giddings, L. A., Saporito, R. A., & Fuhrman, F. A. (2012). Alkaloids from single skins of the Argentinian toad Melanophryniscus rubriventris (ANURA, BUFONIDAE): An unexpected variability in alkaloid profiles and a profusion of new structures. SpringerPlus, 1(1), 51. Retrieved from [Link]

  • Harris, C. M., Schneider, M. J., Ungemach, F. S., Hill, J. E., & Harris, T. M. (1988). Biosynthesis of the toxic indolizidine alkaloids slaframine and swainsonine in Rhizoctonia leguminicola: metabolism of 1-hydroxyindolizidines. Journal of the American Chemical Society, 110(3), 940-949. Retrieved from [Link]

  • Kuznetsov, D. N., Galkina, M. A., Ivanov, A. V., & Vasilevsky, S. F. (2020). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molbank, 2020(3), M1149. Retrieved from [Link]

  • Mohammadi Ziarani, G., Mohajer, F., & Jamali, S. M. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(8), 4785-4806. Retrieved from [Link]

  • Daly, J. W., Garraffo, H. M., Spande, T. F., Giddings, L. A., Saporito, R. A., & Fuhrman, F. A. (2010). Indolizidine 239Q and Quinolizidine 275I. Major alkaloids in two Argentinian bufonid toads (Melanophryniscus). Toxicon, 56(3), 335–344. Retrieved from [Link]

  • Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 24(1), 191-222. Retrieved from [Link]

  • Castanospermine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Li, C., Wang, P., Fu, Z., Li, Y., & Li, S. (2019). Swainsonine inhibits proliferation and collagen synthesis of NIH-3T3 cells by declining miR-21. Artificial cells, nanomedicine, and biotechnology, 47(1), 1926–1933. Retrieved from [Link]

  • Pumiliotoxin 251D. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7247-7263. Retrieved from [Link]

  • Rodríguez, A., Poth, D., Schulz, S., & Vences, M. (2011). Discovery of skin alkaloids in a miniaturized eleutherodactylid frog from Cuba. Biology letters, 7(3), 414–418. Retrieved from [Link]

  • Pumiliotoxin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Michael, J. P. (2016). Simple Indolizidine and Quinolizidine Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 75, pp. 1-498). Elsevier. Retrieved from [Link]

  • Alvarez-Buylla, A., Payne, C. Y., Vidoudez, C., Trauger, S. A., & O'Connell, L. A. (2022). Molecular physiology of pumiliotoxin sequestration in a poison frog. PloS one, 17(1), e0261556. Retrieved from [Link]

  • Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural product reports, 19(6), 719–741. Retrieved from [Link]

  • Pumiliotoxin C. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Weldon, P. J., Kramer, M., Gordon, S., Spande, T. F., & Daly, J. W. (2006). A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes. Proceedings of the National Academy of Sciences of the United States of America, 103(47), 17818–17821. Retrieved from [Link]

  • Weldon, P. J., Kramer, M., Gordon, S., Spande, T. F., & Daly, J. W. (2006). A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes. Proceedings of the National Academy of Sciences of the United States of America, 103(47), 17818–17821. Retrieved from [Link]

  • Kametani, T., & Nemoto, H. (1977). Synthesis of pumiliotoxin C, a toxic alkaloid from Central American arrow poison frog, Dendrobates pumilio and D. auratus. Heterocycles, 8, 685-719. Retrieved from [Link]

  • Pumiliotoxin 251D. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Taylor, D. K., & Pyne, S. G. (2004). Synthesis of castanospermine. The Journal of Organic Chemistry, 69(15), 5133-5136. Retrieved from [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of biochemistry and biophysics, 230(2), 668–675. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. Retrieved from [Link]

Spectroscopic Characterization of (Hexahydroindolizin-8a(1H)-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of (hexahydroindolizin-8a(1H)-yl)methanol, a saturated bicyclic heterocyclic compound belonging to the indolizidine alkaloid family. Members of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4] A thorough understanding of the structural and stereochemical features of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

While a complete set of publicly available experimental spectra for this compound is not readily found, this guide will leverage available data for closely related isomers and established principles of spectroscopic interpretation to provide a comprehensive analytical overview. We will delve into the expected spectral features, the rationale behind them, and the experimental protocols necessary for their acquisition.

Molecular Structure and Stereochemistry

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a fused bicyclic system with a bridgehead nitrogen atom. The presence of stereocenters, particularly at the ring fusion (C8a) and the carbon bearing the hydroxymethyl group, gives rise to the possibility of multiple diastereomers. The relative stereochemistry of these centers profoundly influences the spectroscopic output, especially in NMR.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

¹H NMR Spectroscopy: Predicted Analysis

While experimental data for the title compound is not available, we can predict the key features of its ¹H NMR spectrum based on its structure and data from related indolizidine alkaloids.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (ppm)MultiplicityRationale
-CH₂OH3.5 - 3.8Doublet of doublets (dd) or multiplet (m)Protons on the carbon adjacent to the hydroxyl group are deshielded. Diastereotopic nature leads to complex splitting.
-OHVariable (1.0 - 5.0)Singlet (s) or broad singlet (br s)Chemical shift is concentration and solvent dependent. May exchange with D₂O.
Ring Protons1.2 - 3.2Multiplets (m)Protons on the saturated rings will appear as complex, overlapping multiplets. Protons adjacent to the nitrogen will be shifted downfield.

Key Insights from ¹H NMR:

  • Diastereotopic Protons: The protons of the CH₂ groups in the rings are diastereotopic due to the chiral centers, leading to complex splitting patterns.

  • Conformational Analysis: The coupling constants (³JHH) between vicinal protons can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the bicyclic system.[1]

¹³C NMR Spectroscopy: Analysis of a Stereoisomer

A ¹³C NMR spectrum for a stereoisomer, [(8R,8aR)-indolizidin-8-yl]methanol, is available and provides a strong basis for understanding the carbon framework.

Experimental Data for [(8R,8aR)-indolizidin-8-yl]methanol:

CarbonChemical Shift (ppm)
C125.9
C220.7
C354.1
C556.4
C630.8
C730.1
C842.5
C8a68.7
-CH₂OH65.2

Source: SpectraBase, Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved.

Interpretation:

  • Aliphatic Carbons: The signals between 20 and 45 ppm correspond to the saturated carbons of the indolizidine core.

  • Carbons Adjacent to Nitrogen: The carbons directly bonded to the nitrogen atom (C3, C5, and C8a) are deshielded and appear at lower field (54.1, 56.4, and 68.7 ppm, respectively).

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is observed at 65.2 ppm, deshielded by the adjacent oxygen atom.

For this compound, we would expect a similar pattern of chemical shifts. However, the exact values will differ depending on the relative stereochemistry at C8 and C8a, which influences the spatial arrangement of the atoms and their electronic environments.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These are crucial for unambiguous assignments.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, broad
C-H Stretch (aliphatic)2850 - 3000Medium to strong
C-O Stretch (alcohol)1000 - 1260Strong

Interpretation:

The most prominent feature in the IR spectrum of this compound will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The broadness of this peak is a result of hydrogen bonding. The C-H stretching vibrations of the aliphatic ring system will appear just below 3000 cm⁻¹, and a strong C-O stretching band will be visible in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Analysis of an Isomer's GC-MS Spectrum:

A GC-MS spectrum is available for a compound identified as "1,2,3,5,6,8A-Hexahydroindolizin-8-ylmethanol". The molecular ion peak (M⁺) is expected at m/z 155, corresponding to the molecular weight of C₉H₁₇NO.

Proposed Fragmentation Pathway:

A common fragmentation pathway for indolizidine alkaloids involves the initial loss of substituents and subsequent ring cleavages. For this compound, a likely fragmentation involves the loss of the hydroxymethyl radical (-•CH₂OH), leading to a stable iminium ion.

mol [(C₉H₁₇NO)⁺˙] Molecular Ion m/z = 155 frag1 Loss of •CH₂OH ion1 [(C₈H₁₄N)⁺] Iminium Ion m/z = 124 frag1->ion1 -31

Caption: Proposed key fragmentation step in the mass spectrum.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation and peak shape.

  • MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the obtained spectrum with library databases for potential matches.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While publicly available data for this specific molecule is scarce, by combining the analysis of a stereoisomer's ¹³C NMR spectrum, a related isomer's mass spectrum, and predictive interpretations for ¹H NMR and IR spectroscopy, we can build a robust analytical profile. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to characterize this and similar indolizidine alkaloids, facilitating further research and development in this important class of compounds.

References

  • Spectroscopic Characterization of Indolizidine Stereoisomers: An In-depth Technical Guide. (n.d.). Benchchem.
  • (PDF) Indolizidine and Quinolizidine Alkaloids. (2001). ResearchGate.
  • 1,2,3,5,6,8A-Hexahydroindolizin-8-ylmethanol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • [(8R,8aR)-indolizidin-8-yl]methanol - SpectraBase. (n.d.). SpectraBase.
  • 1788874-18-9|this compound. (n.d.). BLDpharm.
  • Indolizidine and quinolizidine alkaloids. (2001). PubMed.
  • (hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380. (n.d.). PubChem.
  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. (n.d.).
  • Simple Indolizidine and Quinolizidine Alkaloids. (2014). PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(Hexahydroindolizin-8a(1H)-yl)methanol is a key chiral building block in the synthesis of various biologically active indolizidine alkaloids and pharmaceutical drug candidates. Its rigid bicyclic structure and the stereochemistry of the hydroxymethyl group at the bridgehead C-8a position are critical for its utility. This comprehensive guide provides an in-depth exploration of the stereoselective synthetic strategies to access this valuable compound. Eschewing a rigid template, this document is structured to provide a narrative of scientific inquiry, detailing not just the protocols but the underlying chemical logic and strategic considerations. We will delve into methodologies leveraging intramolecular cyclizations, the use of chiral precursors derived from the chiral pool, and diastereoselective reductions, offering researchers a robust toolkit for their synthetic endeavors.

Introduction: The Significance of the Indolizidine Scaffold

The indolizidine alkaloid family represents a large and diverse class of natural products with a wide spectrum of biological activities, including potent glycosidase inhibition, anticancer properties, and neurological effects. The core of these molecules is the indolizidine ring system, a saturated bicyclic amine. The stereochemical configuration of substituents on this scaffold is paramount to their biological function. This compound, with its defined stereochemistry at the C-8a bridgehead, serves as a versatile synthon for the elaboration into more complex alkaloid structures. The development of efficient and stereocontrolled synthetic routes to this intermediate is therefore a significant goal in synthetic organic chemistry and medicinal chemistry.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the C-8a quaternary stereocenter bearing a hydroxymethyl group. Several strategic approaches can be envisioned, each with its own set of advantages and challenges. This guide will focus on three principal strategies:

  • Strategy A: Intramolecular Cyclization of Chiral Piperidine Precursors. This approach involves the construction of a chiral piperidine ring with a pendant side chain that can undergo intramolecular cyclization to form the indolizidine core. The stereochemistry at C-8a is established during the cyclization step.

  • Strategy B: Diastereoselective Functionalization of a Pre-formed Indolizidinone. This strategy focuses on the synthesis of an indolizidinone scaffold followed by the diastereoselective introduction of a one-carbon unit at the C-8a position.

  • Strategy C: Chiral Pool Synthesis. This approach utilizes readily available chiral starting materials, such as amino acids, to construct the indolizidine framework with the desired stereochemistry already embedded.

Below is a conceptual workflow illustrating these general strategies.

G cluster_0 Synthetic Strategies cluster_1 Key Transformations cluster_2 Target Molecule A Strategy A: Intramolecular Cyclization A1 Chiral Piperidine Synthesis A->A1 B Strategy B: Diastereoselective Functionalization B1 Indolizidinone Synthesis B->B1 C Strategy C: Chiral Pool Synthesis C1 Chiral Precursor Selection (e.g., L-Proline, L-Pyroglutamic Acid) C->C1 A2 Intramolecular Cyclization (e.g., Mannich, Alkylation) A1->A2 Target This compound A2->Target B2 Diastereoselective C-8a Alkylation/ Aldol Reaction B1->B2 B2->Target C2 Ring Expansion/Elaboration C1->C2 C2->Target G cluster_0 Strategy A Workflow Start Chiral Piperidine Precursor (e.g., from Amino Acid) Step1 Synthesis of 2,6-Disubstituted Piperidine Start->Step1 Step2 Intramolecular Mannich Cyclization Step1->Step2 Step3 Reduction of Indolizidinone Step2->Step3 End This compound Step3->End G cluster_0 Chiral Pool Synthesis Workflow Start L-Pyroglutamic Acid Step1 Ring Opening and Functionalization Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Reduction Step2->Step3 End This compound Step3->End

Application Notes and Protocols for the Functionalization of the Hexahydroindolizine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hexahydroindolizine Scaffold - A Privileged Core in Drug Discovery

The hexahydroindolizine, or indolizidine, scaffold is a saturated bicyclic nitrogen-containing heterocycle that forms the core of a vast array of natural products and synthetic molecules with significant biological activities. Its rigid, conformationally constrained structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive scaffold for the development of novel therapeutic agents.[1] The functionalization of this core is of paramount importance in medicinal chemistry, as it allows for the modulation of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed overview of key strategies for the functionalization of the hexahydroindolizine scaffold, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and organic synthesis.

Strategic Approaches to Hexahydroindolizine Functionalization

The strategic diversification of the hexahydroindolizine scaffold can be broadly categorized into several key approaches, each offering unique advantages for accessing novel chemical space. This guide will focus on three powerful and widely employed strategies:

  • Cycloaddition Reactions: Building the scaffold with inherent functionality.

  • Catalytic C-H Activation: Direct and atom-economical functionalization of the pre-formed scaffold.

  • Rearrangement Reactions: Skeletal reorganization to introduce complexity.

Cycloaddition Reactions: Constructing Functionalized Scaffolds

Cycloaddition reactions are a cornerstone in the synthesis of complex heterocyclic systems, allowing for the rapid construction of the indolizidine core with multiple stereocenters and functional groups in a single step.

The Pauson-Khand Reaction for Fused Tricyclic Systems

The intramolecular Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for constructing cyclopentenones fused to the indolizidine core. This approach has been successfully applied to generate complex tricyclic systems resembling medicinally relevant natural products.[2][3]

Mechanistic Rationale: The reaction is typically mediated by a cobalt carbonyl complex, which brings the enyne substrate into proximity to facilitate the cycloaddition with carbon monoxide. The choice of promoter, such as N-methylmorpholine N-oxide (NMO), is crucial for achieving high yields and diastereoselectivity.[2]

Protocol 1: Pauson-Khand Cycloaddition of a 2-Allylpyrrolidine Derivative [2]

This protocol describes the cyclization of an N-propargyl-2-allylpyrrolidine derivative to form a functionalized indolizidine scaffold.

Step-by-Step Methodology:

  • Complexation: To a solution of the enyne substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv). Stir the mixture for 1-2 hours until the formation of the cobalt-alkyne complex is complete (monitored by TLC).

  • Cycloaddition: Add N-methylmorpholine N-oxide (NMO, 3.0 equiv) to the reaction mixture. Stir vigorously at room temperature under an atmosphere of carbon monoxide (1 atm, balloon) for 14-20 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired indolizidinone product.

Data Presentation: Representative Yields for Pauson-Khand Cycloaddition

EntryEnyne SubstratePromoterTemperature (°C)Yield (%)Diastereomeric Ratio
1N-propargyl-2-allylpyrrolidineNMORefluxing Toluene60>95:5
2N-(but-2-ynyl)-2-allylpyrrolidineNMO50-60485:1
3N-propargyl-2-allylpyrrolidineNMORoom Temp82>95:5

Table adapted from data presented in Org. Lett. 2013, 15 (1), pp 112–115.[2]

Visualization: Pauson-Khand Reaction Workflow

Pauson_Khand_Workflow cluster_step1 Step 1: Complexation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Purification Enyne Enyne Substrate Complex Cobalt-Alkyne Complex Enyne->Complex CH₂Cl₂, RT Co2CO8 Co₂(CO)₈ Co2CO8->Complex Product Indolizidinone Complex->Product THF, RT NMO NMO, CO (1 atm) NMO->Product Crude Crude Product Product->Crude Work-up Purified Purified Product Crude->Purified Flash Chromatography

Caption: Workflow for the Pauson-Khand cycloaddition to form indolizidinones.

[3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides is a highly efficient method for constructing the pyrrolidine ring of the indolizidine scaffold. This strategy allows for the creation of complex, polycyclic fused systems in a single step with high diastereoselectivity.[4]

Mechanistic Rationale: Azomethine ylides, generated in situ from the condensation of an amine and an aldehyde or from the ring-opening of aziridines, act as 1,3-dipoles. Their reaction with a suitable dipolarophile, such as an activated alkene, leads to the formation of a five-membered ring.

Protocol 2: [3+2] Cycloaddition for Complex Tetracyclic Scaffolds [4]

This protocol outlines the synthesis of a complex tetracyclic scaffold via the [3+2] cycloaddition of an azomethine ylide generated from an amino acid ester and an aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the amino acid ester hydrochloride (1.0 equiv), the aldehyde (1.2 equiv), and the dipolarophile (e.g., an indole derivative, 1.5 equiv) in a suitable solvent such as toluene.

  • Ylide Generation and Cycloaddition: Add a base, such as triethylamine (Et₃N, 2.5 equiv), to the mixture. Heat the reaction at a specified temperature (e.g., 110 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. The resulting residue is purified by flash column chromatography on silica gel to yield the tetracyclic product.

Catalytic C-H Activation: A Modern Approach to Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[5][6][7][8][9]

Palladium-Catalyzed C-H Activation for Indole Synthesis

While not directly on the hexahydroindolizine core, the principles of C-H activation for related indole syntheses are highly relevant. Palladium catalysis can be employed for the synthesis of indoles through a sequential aryl C-H activation and bisamination sequence.[6] This highlights the potential for transitioning such methodologies to the saturated scaffold.

Mechanistic Rationale: The reaction likely proceeds through the formation of a palladacycle intermediate, followed by reaction with a nitrogen source. The directing group on the substrate plays a crucial role in controlling the regioselectivity of the C-H activation step.[9][10]

Protocol 3: Silver-Mediated Oxidative C-H Functionalization and 5-endo-dig Cyclization [7]

This protocol describes a facile synthesis of indolizines via a silver-mediated tandem reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of the 2-substituted pyridine (2.0 equiv) and the terminal alkyne (1.0 equiv) in DMF, add silver carbonate (Ag₂CO₃, 2.0 equiv) and potassium acetate (KOAc, 2.0 equiv).

  • Reaction: Stir the reaction mixture at 80 °C for a specified time.

  • Work-up and Purification: After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the functionalized indolizine.

Data Presentation: Scope of Silver-Mediated Indolizine Synthesis [7]

EntryPyridine Substituent (R¹)Alkyne Substituent (R²)Yield (%)
1-CH₂COOEt-Ph86
2-CH₂COOMe-p-tolyl82
3-CH₂CN-p-Cl-Ph75

Table adapted from data presented in Org. Biomol. Chem., 2015, 13, 655-659.[7]

Visualization: C-H Activation and Cyclization Mechanism

CH_Activation_Mechanism cluster_mechanism Plausible Mechanism Start Pyridine Derivative + Alkyne IntermediateA Silver-Pyridyl Intermediate Start->IntermediateA Ag₂CO₃ C-H Activation IntermediateB Vinyl-Silver Intermediate IntermediateA->IntermediateB Coordination & Insertion IntermediateC Cyclized Intermediate IntermediateB->IntermediateC 5-endo-dig Cyclization Product Functionalized Indolizine IntermediateC->Product Reductive Elimination

Caption: Plausible mechanism for silver-mediated C-H activation and cyclization.

Rearrangement Reactions: Accessing Structural Diversity

Rearrangement reactions offer a unique avenue for the functionalization of the hexahydroindolizine scaffold by inducing skeletal reorganizations that can lead to novel and complex molecular architectures.

Sommelet-Hauser Rearrangement of Indole Systems

The Sommelet-Hauser rearrangement, a[11][12]-sigmatropic shift, has been observed in indole systems and provides a pathway to functionalize the benzene ring portion of the indole nucleus.[13] While demonstrated on indole precursors, the principles can be conceptually extended to related heterocyclic systems.

Mechanistic Rationale: The rearrangement typically involves the formation of a sulfonium ylide, which then undergoes a de-aromatization of the pyrrole ring to allow for the[11][12]-sigmatropic shift.[13]

Conclusion and Future Outlook

The functionalization of the hexahydroindolizine scaffold remains a vibrant area of research, driven by the quest for novel bioactive molecules. The strategies outlined in this guide, from classical cycloadditions to modern C-H activation techniques, provide a powerful toolkit for chemists to access a wide diversity of functionalized indolizidines. Future developments will likely focus on the discovery of even more selective and efficient catalytic systems, as well as the application of these methodologies to the synthesis of complex natural products and drug candidates.

References

  • Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir c
  • One-pot, catalytic enantioselective total syntheses of pyrrolidine and...
  • Catalytic enantioselective functionalization of indolizines.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.PubMed Central.
  • C-H Activation/Metalation Approaches for the Synthesis of Indolizine Deriv
  • Unusual rearrangements and cyclizations involving polycyclic indolic systems.Semantic Scholar.
  • Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines.PubMed Central.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.Journal of Basic and Clinical Pharmacy.
  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition.PubMed Central.
  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins.PubMed Central.
  • A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction.MDPI.
  • Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58).YouTube.
  • Synthesis of indolizidine alkaloids via the intramolecular imino Diels-Alder reaction.Journal of the American Chemical Society.
  • Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition.PubMed Central.
  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone.PubMed.
  • Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights.
  • Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs.PubMed Central.
  • Synthesis of Functionalized Indolizines.
  • Synthesis of Highly Functionalized Indolizines via NIS-Promoted Spiroannulation/Ring-Opening Aromatization of Alkylidene Oxindoles with 2-(Pyridin-2-yl)
  • The core structure of indolizine scaffold.
  • Synthesis of Functionalized Indolizidines Through Pauson-Khand Cycloaddition of 2-allylpyrrolidines.PubMed.
  • N-Functionaliz
  • Cycloaddition reactions of enoldiazo compounds.PubMed Central.
  • Representative protocols for the synthesis of functionalized indolizines.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.Journal of Basic and Clinical Pharmacy.
  • Silver-Mediated Synthesis of Indolizines via Oxidative C-H functionalization and 5- endo-dig cycliz
  • New methodology for the synthesis of functionalized indolizidine and quinolizidine ring systems.Journal of the American Chemical Society.
  • Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds.
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling.Organic & Biomolecular Chemistry.
  • Diastereo‐ and enantioselective [3+2] cycloaddition.
  • Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel-Crafts Reaction.PubMed.
  • Cycloaddition reactions of enoldiazo compounds.Chemical Society Reviews.
  • C–H Bond Functionalization via[14][15]-hydride shift/cyclization Sequence: Approach to Spiroindolenines. PubMed.

  • C-H activation
  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor.PubMed Central.
  • C–H Functionaliz
  • Scheme 1. C-8 functionalization of quinoline.
  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.PubMed Central.
  • Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines.
  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G.Organic Chemistry Frontiers.
  • C1 Functionalization of β-Carboline via Knochel-Hauser Base-Directed Metalation and Negishi Coupling.Semantic Scholar.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Indolizinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indolizinone Reduction

The indolizinone core is a privileged scaffold in medicinal chemistry and natural product synthesis, with derivatives exhibiting a range of biological activities, including antimicrobial, antifungal, and anti-tumor properties.[1] The controlled reduction of the indolizinone nucleus to its saturated or partially saturated analogues, such as tetrahydroindolizinones and indolizidines, is a critical transformation for accessing a wider range of chemical diversity and novel therapeutic agents.[2] Catalytic hydrogenation stands as a powerful and widely adopted methodology for this purpose due to its efficiency, scalability, and the potential for stereocontrol.

This comprehensive guide provides a detailed protocol for the catalytic hydrogenation of indolizinones, grounded in mechanistic principles and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to implement this transformation with precision and reliability.

Mechanistic Underpinnings: A Tale of Surfaces and Stereochemistry

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst.[3][4][5] The fundamental steps of this process are crucial to understanding and optimizing the reaction.

G cluster_mechanism Catalytic Hydrogenation Mechanism H2_gas H₂ Gas Catalyst Metal Catalyst Surface (e.g., Pd, Pt, Rh) H_ads Adsorbed Hydrogen Atoms Indolizinone Indolizinone Substrate Complex Adsorbed Indolizinone-Catalyst Complex H_add1 Stepwise Hydrogen Addition Product_ads Adsorbed Tetrahydroindolizinone Product Desorbed Product

The stereochemical outcome of the hydrogenation is often dictated by the mode of substrate adsorption on the catalyst surface. For indolizinones, the bicyclic and often substituted nature of the molecule can lead to preferential adsorption of one face, resulting in diastereoselective hydrogen addition.[1][6] Theoretical calculations have suggested that a keto-enol tautomerism under kinetic control can be a source of diastereoselectivity in the hydrogenation of substituted indolizines.[1][6]

Key Parameters and Their Scientific Rationale

The success and reproducibility of a catalytic hydrogenation reaction depend on a careful selection of several key parameters. The rationale behind these choices is paramount for adapting a general protocol to a specific substrate.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is the most critical variable. Common choices for the hydrogenation of N-heterocycles include:

CatalystSupportKey Characteristics & Applications
Palladium (Pd) Carbon (C)Highly active for a wide range of functional groups. Prone to poisoning by sulfur and nitrogen compounds.[7][8]
Platinum (Pt) Carbon (C), Oxide (PtO₂, Adams' catalyst)Generally more robust against catalyst poisons than Pd.[9] Effective for aromatic and heteroaromatic systems.[7]
Rhodium (Rh) Alumina (Al₂O₃), Carbon (C)Particularly effective for the hydrogenation of aromatic and heteroaromatic rings under milder conditions than Pt or Pd.[1]
Ruthenium (Ru) Carbon (C)Can be used for the asymmetric hydrogenation of heteroaromatics with appropriate chiral ligands.[2][10]
Raney Nickel (RaNi) -A cost-effective option, but often requires higher temperatures and pressures.[4][7]

For indolizinones, Rhodium on alumina has been shown to be highly effective for achieving diastereoselective hydrogenation.[1]

Solvent Choice: More Than Just Dissolving

The solvent not only dissolves the substrate but also influences the catalyst activity and the solubility of hydrogen gas.

  • Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): Often good choices as they can help to activate the catalyst and are effective at dissolving a range of substrates. Acetic acid can sometimes enhance the rate of hydrogenation of aromatic rings.[4]

  • Aprotic Solvents (e.g., Ethyl Acetate, Tetrahydrofuran (THF)): Generally inert and widely used. Ethyl acetate is a common choice for many hydrogenations.[1]

Hydrogen Pressure: Driving the Reaction Forward

Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which generally leads to a faster reaction rate. For many indolizinone reductions, pressures ranging from atmospheric (balloon) to high pressure (80 bar) have been reported.[1] The choice of pressure will depend on the substrate's reactivity and the available equipment.

Temperature: A Balancing Act

Increasing the temperature typically accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as hydrogenolysis (cleavage of C-O or C-N bonds) or decomposition of the substrate or product. Most hydrogenations of indolizinone derivatives are carried out at or slightly above room temperature.[1]

Detailed Experimental Protocol: Heterogeneous Hydrogenation of a Substituted Indolizinone

This protocol is adapted from a reported diastereoselective hydrogenation of a tetrasubstituted indolizine to a 5,6,7,8-tetrahydroindolizin-8-one.[1]

Materials:

  • Substituted Indolizinone

  • Rhodium on Alumina (Rh/Al₂O₃, 5 wt%)

  • Ethyl Acetate (ACS grade or higher)

  • Hydrogen Gas (high purity)

  • Celite®

  • Nitrogen Gas (inert)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a plug of Celite® in a pipette)

  • Rotary evaporator

Safety Precautions:

  • Catalytic hydrogenation should always be performed in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby.

  • Dry hydrogenation catalysts can be pyrophoric. Handle with care, preferably under an inert atmosphere or wetted with solvent.

  • Always follow the specific safety guidelines for the high-pressure reactor being used.

Step-by-Step Procedure:

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and free of any contaminants from previous reactions.

    • Add a magnetic stir bar to the reactor vessel.

  • Charging the Reactor:

    • In a separate flask, dissolve the indolizinone substrate (e.g., 100 mg, 1.0 eq) in an appropriate volume of ethyl acetate (e.g., 5 mL).

    • Carefully add the Rh/Al₂O₃ catalyst (e.g., 10 mg, 10% w/w) to the reactor vessel. It is often best to add the catalyst first, followed by the solution of the substrate.

    • Transfer the indolizinone solution to the reactor vessel.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen gas 3-5 times to remove all oxygen.

    • Carefully pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80 bar).

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).

  • Reaction Monitoring:

    • The reaction progress can be monitored by taking small aliquots (after carefully de-pressurizing and re-purging the reactor) and analyzing them by TLC, LC-MS, or GC-MS.

    • The reaction time will vary depending on the substrate and conditions (e.g., 24-48 hours).[1]

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with nitrogen gas.

    • Open the reactor and filter the reaction mixture through a plug of Celite® to remove the catalyst. Wash the Celite® with additional ethyl acetate to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by standard techniques such as column chromatography on silica gel.

G cluster_workflow Experimental Workflow Start Start Prep Prepare Reactor & Reagents Charge Charge Reactor with Substrate & Catalyst Seal Seal & Purge Reactor with N₂ Pressurize Pressurize with H₂ React Stir at Desired Temp & Pressure Monitor Monitor Reaction Progress (TLC, LC-MS) Complete Reaction Complete? Depressurize Depressurize & Purge with N₂ Filter Filter to Remove Catalyst Concentrate Concentrate Filtrate Purify Purify Product End End

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Catalyst poisoning (e.g., by sulfur or certain nitrogen functional groups).[7] - Inactive catalyst. - Insufficient hydrogen pressure or temperature.- Purify the starting material to remove potential poisons. - Use a fresh batch of catalyst. - Try a different catalyst (e.g., PtO₂ is often more robust).[9] - Increase hydrogen pressure and/or temperature incrementally.
Incomplete Conversion - Catalyst deactivation over time. - Equilibrium between starting material and product.- Add more catalyst (be cautious as this can sometimes lead to side reactions). - Increase reaction time.
Formation of Side Products - Hydrogenolysis of sensitive functional groups. - Over-reduction of other functional groups.- Use a less active catalyst or milder conditions (lower temperature and pressure). - Consider a more chemoselective catalyst.[8]
Poor Diastereoselectivity - Substrate conformation. - Catalyst choice.- Modify the substrate to favor a specific conformation for adsorption. - Screen different catalysts and solvents. - For asymmetric hydrogenation, a chiral catalyst is required.[2][10]

Conclusion

The catalytic hydrogenation of indolizinones is a versatile and powerful tool for the synthesis of novel saturated N-heterocycles. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for achieving high yields, selectivity, and reproducibility. By following the detailed protocol and troubleshooting guide provided, researchers can confidently apply this methodology to their specific indolizinone substrates, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • dos Santos, T., et al. (2020). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. The Journal of Organic Chemistry, 85(17), 11541-11548. [Link]

  • García-Fernández, A., et al. (2013). Ruthenium-NHC-Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. Angewandte Chemie International Edition, 52(28), 7234-7238. [Link]

  • dos Santos, T., et al. (2020). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of indolizinones. [Link]

  • Wang, C., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7886. [Link]

  • St-Onge, M. (2019). Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. [Link]

  • Werkema, E. L., et al. (2012). Catalytic hydrogenation of functionalized amides under basic and neutral conditions. Catalysis Science & Technology, 2(7), 1377-1384. [Link]

  • Study.com. (2021). Catalytic Hydrogenation Reaction & Mechanism. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]

  • Wang, C., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 5.2: Catalytic Hydrogenation. [Link]

  • Pearson Study Prep. (2015). Catalytic Hydrogenation: Mechanism. YouTube. [Link]

  • Li, F., et al. (2009). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 131(25), 8815-8823. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • ChemTalk. (2023). Catalytic Hydrogenation. [Link]

  • Zhang, X., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 28(15), 5834. [Link]

  • Zubar, V., et al. (2020). Hydrogenation or Dehydrogenation of N-Containing Heterocycles Catalyzed by a Single Manganese Complex. Organic Letters, 22(10), 3887-3891. [Link]

  • Bond, G. C. (1954). The mechanism of catalytic hydrogenation and related reactions. Quarterly Reviews, Chemical Society, 8(4), 279-303. [Link]

  • Wu, X., & Hou, G. (2023). Recent advances in the enantioselective synthesis of chiral sulfones via asymmetric hydrogenation. Organic & Biomolecular Chemistry, 21(41), 8235-8248. [Link]

  • Chemistry For Everyone. (2025). What Are Some Common Catalysts Used in Organic Chemistry? YouTube. [Link]

  • Kuwano, R., & Kashiwabara, M. (2007). Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. Journal of Synthetic Organic Chemistry, Japan, 65(2), 163-172. [Link]

  • Li, Y., et al. (2014). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. Green Chemistry, 16(5), 2776-2781. [Link]

Sources

Application Notes and Protocols for the Utilization of (Hexahydroindolizin-8a(1H)-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolizidine Scaffold as a Privileged Structure in Medicinal Chemistry

The indolizidine alkaloid core, a bicyclic system featuring a nitrogen atom at the bridgehead, represents a cornerstone in the architecture of numerous biologically active natural products.[1][2] These compounds, isolated from a diverse array of sources including plants, fungi, and amphibians, exhibit a remarkable spectrum of pharmacological activities, including antiviral, anticancer, antidiabetic, and neurological effects.[3][4] Prominent members of this family, such as swainsonine and castanospermine, have been extensively studied and are recognized for their potent inhibition of glycosidase enzymes, which play crucial roles in cellular processes like glycoprotein processing.[5][6] This inhibitory action underscores the therapeutic potential of the indolizidine scaffold in diseases where these pathways are dysregulated, such as cancer and viral infections.[6]

(Hexahydroindolizin-8a(1H)-yl)methanol is a foundational, non-hydroxylated indolizidine structure. While not possessing the potent, direct biological activity of its more complex, naturally occurring relatives, its true value in drug discovery lies in its role as a versatile and stereochemically defined chiral scaffold.[7] Medicinal chemists utilize this fundamental building block to construct libraries of novel, more elaborate indolizidine derivatives. By systematically modifying the core structure, researchers can explore structure-activity relationships (SAR) to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the discovery of novel therapeutics, with a focus on the development of glycosidase inhibitors and the assessment of cytotoxic activity.

Part 1: The this compound Scaffold in the Synthesis of Bioactive Molecules

The strategic importance of this compound is best understood through its application in synthetic chemistry to generate more complex and biologically active molecules. Its rigid bicyclic structure provides a well-defined three-dimensional framework upon which various functional groups can be installed to probe interactions with biological targets.

Conceptual Synthetic Workflow

The general strategy involves using this compound as a starting material for a multi-step synthesis to arrive at a library of diversified indolizidine analogs. These analogs can then be screened for biological activity.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase A This compound (Chiral Scaffold) B Functional Group Interconversion (e.g., Oxidation, Halogenation) A->B Activation C Coupling Reactions (e.g., Suzuki, Amide) B->C Diversification D Library of Indolizidine Derivatives C->D Generation E High-Throughput Screening (e.g., Glycosidase Inhibition) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->C Iterative Refinement

Caption: Synthetic and screening workflow using the scaffold.

Part 2: Targeting Glycosidases - A Key Application

A primary application for derivatives of this compound is the development of glycosidase inhibitors. These enzymes are critical for the post-translational modification of glycoproteins, and their inhibition can have profound effects on cancer cell metastasis and viral replication.[6]

Mechanism of Glycosidase Inhibition by Indolizidine Alkaloids

Indolizidine alkaloids that are hydroxylated are structural mimics of monosaccharides.[5] The nitrogen atom, being protonated at physiological pH, mimics the oxonium ion intermediate of the glycosidic bond cleavage reaction. This allows the alkaloid to bind tightly to the active site of the glycosidase, acting as a competitive inhibitor.[9] The stereochemistry of the hydroxyl groups on the indolizidine ring is a critical determinant of both the potency and selectivity of inhibition for different glycosidases.[10]

G cluster_0 Glycoprotein Processing Pathway cluster_1 Inhibitory Action ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport ProcessedProtein Mature Glycoprotein Golgi->ProcessedProtein Final Processing Protein Nascent Glycoprotein Protein->ER Glycosylation Inhibitor Indolizidine Alkaloid (e.g., Swainsonine) Mannosidase α-Mannosidase II Inhibitor->Mannosidase Competitive Inhibition

Caption: Inhibition of glycoprotein processing by indolizidine alkaloids.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is a robust method for screening compounds for their ability to inhibit α-glucosidase activity.[1][3]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer.

    • Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer.

    • Add 20 µL of the test compound dilutions to the sample wells. Add 20 µL of acarbose dilutions to the positive control wells and 20 µL of DMSO to the negative control wells.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound well.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Component Volume (µL) Purpose
Sodium Phosphate Buffer50Maintain optimal pH
Test Compound/Control20Inhibitor
α-Glucosidase20Enzyme
pNPG20Substrate
Sodium Carbonate50Stop reaction
Total Volume 160

Part 3: Assessing Cytotoxicity - A Critical Step in Drug Development

Evaluating the cytotoxic potential of novel compounds is essential to identify potential anticancer agents and to assess the general toxicity profile of a drug candidate. The MTT assay is a widely used colorimetric method for determining cell viability.[4][11]

Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Parameter Condition Rationale
Cell LineA549, MCF-7, etc.Representative of different cancer types
Seeding Density5,000-10,000 cells/wellEnsures logarithmic growth during the assay
Incubation Time48-72 hoursAllows for sufficient time for the compound to exert its effect
MTT Incubation4 hoursOptimal time for formazan crystal formation
Wavelength570 nmPeak absorbance of formazan

Conclusion

This compound serves as a valuable and versatile starting point in the intricate process of drug discovery. Its rigid, chiral structure provides an excellent foundation for the synthesis of diverse libraries of indolizidine derivatives. By applying the principles of medicinal chemistry and utilizing robust screening protocols such as the α-glucosidase inhibition and MTT cytotoxicity assays detailed herein, researchers can effectively explore the therapeutic potential of this privileged scaffold. The systematic modification of this core structure, guided by iterative cycles of synthesis and biological evaluation, holds significant promise for the discovery of novel drug candidates targeting a range of diseases.

References

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Couto, A. G., et al. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928-960.
  • van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and limitations. Cancer Cell Culture: Methods and Protocols, 7-20.
  • Transformation. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Transformation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85.
  • Asano, N., et al. (2003). Alkaloid glycosidase inhibitors. Phytochemistry, 62(3), 307-336.
  • Kang, M. S., & Elbein, A. D. (1983). Mechanism of inhibition of jack bean α-mannosidase by swainsonine. Plant Physiology, 71(3), 551-554.
  • Saul, R., et al. (1985). 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. Archives of Biochemistry and Biophysics, 240(2), 839-845.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indolizidine alkaloids – Knowledge and References. Retrieved from [Link]

  • Haraguchi, T., et al. (1996). Synthesis of Novel Glycosidase-Inhibitory Hydroxymethyl-Substituted Polyhydroxylated Indolizidines: Ring-Expanded Analogs of the Pyrrolizidine Alkaloids Alexine and Australine. The Journal of Organic Chemistry, 61(19), 6592-6601.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Olesen, P. H., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(7), 1435-1444.
  • Smith, A. B., 3rd, & Kim, D. S. (2006). A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B. The Journal of Organic Chemistry, 71(7), 2547-2557.
  • Angle, S. R., & Breitenbucher, J. G. (1995). Novel synthesis of the indolizidine alkaloid skeleton with appropriate functionality and stereochemistry for use as a 'chiral scaffold'. Journal of the Chemical Society, Perkin Transactions 1, (18), 2295-2304.
  • Kim, S., & Lee, J. (2021). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules, 26(11), 3321.
  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. Retrieved from [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
  • Mandrekar, K. S., & Tilve, S. G. (2016). Syntheses of indolizidine and quinolizidine alkaloids. RSC Advances, 6(76), 72449-72477.
  • Sadykov, A. A., et al. (2020). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmaceutical Chemistry Journal, 54(5), 481-487.
  • da Silva, A. B. F., et al. (2017). Beyond Bioisosterism: New Concepts in Drug Discovery. Future Medicinal Chemistry, 9(12), 1355-1376.
  • Laibo Chem. (n.d.). This compound. Retrieved from [Link]

  • Karageorgis, G., et al. (2020).
  • Zlotin, S. G., et al. (2023).
  • Al-Ostoot, F. H., et al. (2021).
  • Hu, X. G., et al. (2012). Synthesis and Glycosidase Inhibition of the Enantiomer of (−)-Steviamine, the First Example of a New Class of Indolizidine Alkaloid. Organic & Biomolecular Chemistry, 10(4), 779-785.

Sources

Application Notes and Protocols for Antimicrobial Assays of Novel Indolizidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indolizidine alkaloids, a class of nitrogen-containing heterocyclic compounds, are gaining significant attention in the field of drug discovery for their potential as novel antimicrobial agents.[1] With the escalating threat of antimicrobial resistance, there is an urgent need to explore and develop new chemical entities that can effectively combat resistant pathogens.[2][3] Indolizidine derivatives, owing to their structural diversity and varied biological activities, represent a promising avenue for the development of next-generation antimicrobial drugs.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a tiered series of antimicrobial assays to evaluate the efficacy of novel indolizidine derivatives. The protocols detailed herein are based on established methodologies, including those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to provide a robust framework for screening and characterizing new chemical entities.[6][7][8]

Guiding Principles for Assay Selection

The evaluation of novel antimicrobial compounds is a stepwise process. It begins with broad screening assays to determine the general spectrum of activity and potency, followed by more detailed investigations to understand the nature of the antimicrobial effect (bacteriostatic vs. bactericidal) and potential mechanisms of action. For natural product derivatives like indolizidines, it is also crucial to consider potential challenges such as solubility and interactions with assay components.[2][9][10]

Our recommended workflow progresses from determining the fundamental inhibitory concentrations to assessing the rate of microbial killing and the impact on complex bacterial communities like biofilms. This tiered approach ensures a thorough evaluation of the antimicrobial potential of novel indolizidine derivatives.

PART 1: Initial Screening for Antimicrobial Activity

The initial phase of testing aims to determine the minimum concentration of the indolizidine derivative required to inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[6][11][12] This is a critical first step in evaluating the antimicrobial potential of novel compounds.[6]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[3][13] It is considered a reference method by the CLSI for antimicrobial susceptibility testing.[7][8]

Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test indolizidine derivative stock solution (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[14]

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Sterile diluent (e.g., DMSO, water, or broth)[14]

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the indolizidine derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[13]

    • Prepare a similar dilution series for the positive control antibiotic.

  • Preparation of Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.[14]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[14]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][13] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

Agar Disk Diffusion Assay

The agar disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[15][16] It is a simple and cost-effective screening tool.[9]

Protocol: Agar Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test indolizidine derivative solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.[15]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the indolizidine derivative solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Place a positive control antibiotic disk on the plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.[15] A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

PART 2: Characterizing the Antimicrobial Effect

Once the MIC is determined, the next step is to understand whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[17]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

Protocol: MBC Assay

Materials:

  • Results from the Broth Microdilution MIC assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[12]

Time-Kill Kinetic Assay

Time-kill assays provide a dynamic picture of the antimicrobial activity over time, helping to further differentiate between bactericidal and bacteriostatic effects.[17][18] Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17][19]

Protocol: Time-Kill Kinetic Assay

Materials:

  • Bacterial culture in logarithmic growth phase

  • Test indolizidine derivative at various concentrations (e.g., 1x, 2x, 4x MIC)

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator

  • MHA plates for viable counting

Procedure:

  • Assay Setup:

    • Prepare tubes with CAMHB containing the indolizidine derivative at the desired concentrations.

    • Include a growth control tube without the compound.

    • Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[20]

    • Perform serial dilutions of the aliquot and plate onto MHA for viable cell counting (CFU/mL).

  • Incubation and Analysis:

    • Incubate the plates and count the colonies.

    • Plot the log10 CFU/mL versus time for each concentration of the compound.[21]

PART 3: Advanced Assays for Biofilm Activity

Bacterial biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[22] Evaluating the effect of novel compounds on biofilms is a critical step in drug development.

Biofilm Inhibition and Disruption Assay (Crystal Violet Method)

The crystal violet assay is a common method to quantify biofilm formation and its inhibition or disruption by antimicrobial agents.[22][23]

Protocol: Biofilm Inhibition and Disruption Assay

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial inoculum

  • Tryptic Soy Broth (TSB) supplemented with glucose (for biofilm formation)

  • Test indolizidine derivative

  • 0.1% Crystal Violet solution[23]

  • 30% Acetic Acid[23]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of the indolizidine derivative in TSB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[23]

Procedure for Biofilm Disruption:

  • First, grow mature biofilms in the 96-well plate by incubating the bacteria in TSB for 24-48 hours.

  • After incubation, gently wash the wells with PBS to remove planktonic (free-floating) bacteria.

  • Add fresh TSB containing serial dilutions of the indolizidine derivative to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

Quantification (for both assays):

  • After incubation, discard the medium and gently wash the wells with PBS to remove non-adherent cells.[24]

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[23]

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[23]

  • Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590 nm.[24]

PART 4: Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use.[25]

LDH Release Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.[26] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[26]

Protocol: LDH Release Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Test indolizidine derivative

  • LDH assay kit

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to various concentrations of the indolizidine derivative for a specified period (e.g., 24 hours).

    • Include a vehicle control (cells treated with the compound's solvent) and a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • LDH Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This typically involves an enzymatic reaction that produces a colored product.[26]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data, such as MIC, MBC, and cytotoxicity values, should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Novel Indolizidine Derivative

Test MicroorganismGram StainMIC (µg/mL) of Novel CompoundMBC (µg/mL) of Novel CompoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 25923Gram-PositiveGentamicin
Escherichia coli ATCC 25922Gram-NegativeCiprofloxacin
Pseudomonas aeruginosa ATCC 27853Gram-NegativeCiprofloxacin
Enterococcus faecalis ATCC 29212Gram-PositiveAmpicillin

Table 2: Cytotoxicity (IC50) of a Novel Indolizidine Derivative against a Mammalian Cell Line

Cell LineIC50 (µg/mL) of Novel CompoundPositive Control (e.g., Doxorubicin)IC50 (µg/mL) of Positive Control
HeLa
HEK293
Interpretation of Results
  • MIC: The lower the MIC value, the more potent the compound is against the tested microorganism.[11][27]

  • MBC/MIC Ratio: This ratio helps to determine if a compound is bactericidal or bacteriostatic. A ratio of ≤4 is generally considered bactericidal.[20]

  • Time-Kill Curves: These plots visualize the rate of bacterial killing and provide further evidence for bactericidal or bacteriostatic activity.[17]

  • Biofilm Assays: A significant reduction in biofilm biomass (measured by crystal violet staining) indicates anti-biofilm activity.

  • Cytotoxicity: The IC50 value represents the concentration of the compound that causes 50% inhibition of cell viability. A high IC50 value is desirable, indicating lower toxicity to mammalian cells.

Quality Control

The use of reference strains with known susceptibility to existing antimicrobial agents is crucial for internal quality control and allows for the comparison of results between laboratories.[9][28] Commonly used quality control strains include Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[29][30][31] It is imperative that the results for the quality control strains fall within the acceptable ranges as defined by organizations like the CLSI.[31]

Visualizations

Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Effect Characterization cluster_2 Advanced Assays cluster_3 Safety Profile Broth Microdilution (MIC) Broth Microdilution (MIC) Agar Disk Diffusion Agar Disk Diffusion Broth Microdilution (MIC)->Agar Disk Diffusion MBC Assay MBC Assay Agar Disk Diffusion->MBC Assay Time-Kill Kinetics Time-Kill Kinetics MBC Assay->Time-Kill Kinetics Biofilm Inhibition/Disruption Biofilm Inhibition/Disruption Time-Kill Kinetics->Biofilm Inhibition/Disruption Cytotoxicity (LDH Assay) Cytotoxicity (LDH Assay) Biofilm Inhibition/Disruption->Cytotoxicity (LDH Assay)

Caption: Tiered approach for antimicrobial evaluation of indolizidine derivatives.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Bacterial Cell Indolizidine_Derivative Indolizidine_Derivative Target_Enzyme Target_Enzyme Indolizidine_Derivative->Target_Enzyme Inhibition Cell_Wall_Synthesis Cell_Wall_Synthesis Target_Enzyme->Cell_Wall_Synthesis Required for Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Hypothetical mechanism of action for an indolizidine derivative.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). National Institutes of Health.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC - NIH. (n.d.). National Institutes of Health.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (2025). BenchChem.
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021, November 20). Microbe Online.
  • Screening methods to determine antibacterial activity of natural products - SciELO. (n.d.). SciELO.
  • Disk diffusion test - Wikipedia. (n.d.). Wikipedia.
  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe - Microrao. (n.d.). Microrao.
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Emery Pharma.
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. (n.d.). National Institutes of Health.
  • Antimicrobial Resistance and Antimicrobial Activity of Natural Products and Derivatives. (n.d.). MDPI.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.). MDPI.
  • MIC and MBC Testing: Developing Next-Generation Antibiotics - Microbe Investigations. (2024, May 15). Microbe Investigations.
  • Modification of antimicrobial susceptibility testing methods - ResearchGate. (n.d.). ResearchGate.
  • General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media - iGEM. (n.d.). iGEM.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28). Microbiology Class.
  • Broth Microdilution | MI - Microbiology. (n.d.). Microbiology Info.
  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed. (n.d.). PubMed.
  • Agar Disc Diffusion assay: Significance and symbolism. (2025, March 4).
  • Time Kill Assay | PDF | Antimicrobial - Scribd. (n.d.). Scribd.
  • Crystal violet staining protocol | Abcam. (n.d.). Abcam.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). INTEGRA Biosciences.
  • Antimicrobial techniques for natural products . (n.d.).
  • Application Note: Myramistin Biofilm Disruption Assay Using Crystal Violet - Benchchem. (2025). BenchChem.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14). Emery Pharma.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • (PDF) Strategies to Improve Antimicrobial Activity of Natural Products: Approaches and Challenges - ResearchGate. (2023, September 6). ResearchGate.
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Education. (n.d.). Association for Biology Laboratory Education.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). IDEXX.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. (2025). BenchChem.
  • Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - NIH. (n.d.). National Institutes of Health.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC - NIH. (n.d.). National Institutes of Health.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com. (n.d.). IDEXX.
  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC - NIH. (2020, September 15). National Institutes of Health.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Protocols.io.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025, July 31).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Acta Scientific.
  • Challenges in Developing Disinfectants with Natural Ingredients - Microbe Investigations. (2024, August 12). Microbe Investigations.
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.). Abcam.
  • LDH Cytotoxicity Assay - Tribioscience. (n.d.). Tribioscience.
  • Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities - PMC - NIH. (n.d.). National Institutes of Health.
  • Antimicrobial and Antibiofilm Activity of a Lactobacillus reuteri SGL01, Vitamin C and Acerola Probiotic Formulation Against Streptococcus mutans DSM20523 - MDPI. (n.d.). MDPI.
  • Time-Kill Evaluations | Nelson Labs. (n.d.). Nelson Labs.
  • LDH Cytotoxicity Assay Kit (A319649) - Antibodies.com. (n.d.). Antibodies.com.
  • Plant-Derived Natural Alkaloids as New Antimicrobial and Adjuvant Agents in Existing Antimicrobial Therapy - OUCI. (n.d.).
  • The Indolizidine Alkaloids - ResearchGate. (2025, August 5). ResearchGate.
  • A systematic review on natural products with antimicrobial potential against WHO's priority pathogens - NIH. (2025, July 1). National Institutes of Health.
  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - NIH. (2021, March 19). National Institutes of Health.
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - MDPI. (n.d.). MDPI.

Sources

Unveiling the Anti-Inflammatory Potential of Substituted Indolizidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Promise of Indolizidines

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic and debilitating diseases. The indolizidine alkaloid scaffold, a bicyclic nitrogen-containing heterocyclic system, has emerged from the crucible of natural product chemistry as a privileged structure with a remarkable diversity of biological activities.[1] While initially recognized for their potent glycosidase inhibitory effects, a growing body of evidence illuminates the significant anti-inflammatory properties of substituted indolizidines, positioning them as promising candidates for the development of novel therapeutics.[2][3]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the anti-inflammatory mechanisms of substituted indolizidines, supported by detailed experimental protocols and field-proven insights to empower your research endeavors. We will delve into the molecular pathways modulated by these compounds and offer step-by-step methodologies for their evaluation, fostering a deeper understanding of their therapeutic potential.

Mechanistic Insights: How Substituted Indolizidines Quell the Inflammatory Cascade

The anti-inflammatory effects of substituted indolizidines are not monolithic; they arise from the modulation of multiple, interconnected signaling pathways that are central to the inflammatory response. The following sections dissect these key mechanisms, providing a causal framework for understanding their therapeutic action.

Inhibition of the NF-κB Signaling Pathway: A Central Hub of Inflammatory Gene Expression

The Nuclear Factor-kappa B (NF-κB) family of transcription factors serves as a master regulator of inflammation, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Several substituted indolizidines have been shown to potently inhibit NF-κB activation. For instance, phenanthroindolizidine alkaloids, such as O-methyltylophorinidine, have demonstrated a remarkable ability to block NF-κB-mediated transcription with IC50 values in the nanomolar range.[5] This inhibition is achieved by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm.[5] A novel pyrazole-containing indolizine derivative has also been shown to suppress NF-κB activation in a peroxisome proliferator-activated receptor-γ (PPAR-γ)-dependent manner, highlighting the diverse strategies employed by these compounds to target this critical pathway.[6]

Diagram: Simplified NF-κB Signaling Pathway and Points of Inhibition by Substituted Indolizidines

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Indolizidines Substituted Indolizidines Indolizidines->IKK Inhibits Indolizidines->IkBa_NFkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Initiates caption NF-κB pathway and indolizidine inhibition.

Caption: NF-κB pathway and indolizidine inhibition.

Attenuation of Pro-Inflammatory Enzymes: COX-2 and iNOS

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins and nitric oxide (NO), respectively.[7] These mediators contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain.

A number of synthetic indolizine derivatives have been designed and evaluated as selective COX-2 inhibitors. For example, a series of 7-methoxy indolizines, developed as bioisosteres of indomethacin, demonstrated potent COX-2 inhibition with IC50 values in the low micromolar range.[8] Similarly, certain limonoids have been shown to reduce the expression of both iNOS and COX-2 proteins in a concentration-dependent manner.[7] The ability of substituted indolizidines to downregulate these enzymes provides a direct mechanism for their anti-inflammatory and analgesic effects.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. While direct inhibition of the NLRP3 inflammasome by indolizidine alkaloids is an emerging area of research, computational studies have identified plant-derived alkaloids as potential inhibitors targeting the NACHT/PYD domain of NLRP3.[9] This suggests a promising avenue for the development of novel anti-inflammatory agents.

Diagram: Key Inflammatory Pathways Modulated by Substituted Indolizidines

Inflammatory_Pathways cluster_pathways Intracellular Signaling cluster_outcomes Inflammatory Outcomes Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, etc.) NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway MAPK_pathway MAPK Pathway Inflammatory_Stimuli->MAPK_pathway NLRP3_pathway NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines Enzymes Pro-inflammatory Enzymes (COX-2, iNOS) NFkB_pathway->Enzymes Cellular_Responses Cellular Responses (Adhesion, Migration) NFkB_pathway->Cellular_Responses MAPK_pathway->Cytokines MAPK_pathway->Enzymes NLRP3_pathway->Cytokines Indolizidines Substituted Indolizidines Indolizidines->NFkB_pathway Inhibits Indolizidines->MAPK_pathway Inhibits Indolizidines->NLRP3_pathway Modulates caption Overview of indolizidine anti-inflammatory action.

Caption: Overview of indolizidine anti-inflammatory action.

Quantitative Assessment of Anti-Inflammatory Activity

The following table summarizes the reported anti-inflammatory activities of various substituted indolizidines, providing a comparative overview of their potency against different inflammatory markers.

Compound/Derivative ClassTarget/AssayIC50 / ActivityReference
O-methyltylophorinidine (1)NF-κB Inhibition (2h)17.1 ± 2.0 nM[5]
O-methyltylophorinidine (1s, synthetic)NF-κB Inhibition (2h)3.3 ± 0.2 nM[5]
Tylophorinidine (2)NF-κB Inhibition (24h)114.5 ± 17.9 nM[5]
2-demethoxytylophorine (4)NF-κB Inhibition (24h)28.3 ± 5.6 nM[5]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)COX-2 Inhibition5.84 µM[8][10]
Indomethacin (Reference)COX-2 Inhibition6.84 µM[8][10]
FR038251iNOS Inhibition1.7 µM[11]
FR191863iNOS Inhibition1.9 µM[11]
Aminoguanidine (Reference)iNOS Inhibition2.1 µM[11]
Ectinascidin 743NF-κB Inhibition20 nM[12]
Spiroheterocyclic hybrid 4dNitrite InhibitionSignificant[13]
Spiroheterocyclic hybrid 4gNitrite InhibitionSignificant[13]
Spiroheterocyclic hybrid 4oNitrite InhibitionSignificant[13]

Experimental Protocols: A Practical Guide to Evaluating Anti-Inflammatory Properties

The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory activity of substituted indolizidines.

In Vitro Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used primary screen to evaluate the potential of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator produced by iNOS.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test indolizidine compounds. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of iNOS (e.g., aminoguanidine).

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production. A set of wells should remain unstimulated as a negative control.

3. Measurement of Nitrite Concentration (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • The concentration of nitrite, a stable metabolite of NO, in the supernatant is determined using the Griess reagent system.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.

4. Data Analysis:

  • The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group - Absorbance of unstimulated control) / (Absorbance of LPS-stimulated control - Absorbance of unstimulated control)] * 100

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, can be determined by plotting the percentage of inhibition against the compound concentrations.

5. Cell Viability Assay (e.g., MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay should be performed in parallel.

  • After collecting the supernatant for the Griess assay, the remaining cells in the plate can be used for an MTT assay to assess cell viability.

Diagram: In Vitro NO Production Inhibition Assay Workflow

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Compounds Treat with substituted indolizidines & controls Incubate_Overnight->Treat_Compounds Pre_Incubate Pre-incubate for 1-2h Treat_Compounds->Pre_Incubate Stimulate_LPS Stimulate with LPS (1 µg/mL) Pre_Incubate->Stimulate_LPS Incubate_24h Incubate for 24h Stimulate_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant MTT_Assay Perform MTT Assay (Assess Cell Viability) Incubate_24h->MTT_Assay Griess_Assay Perform Griess Assay (Measure Nitrite) Collect_Supernatant->Griess_Assay Analyze_Data Analyze Data (Calculate % Inhibition & IC50) Griess_Assay->Analyze_Data MTT_Assay->Analyze_Data End End Analyze_Data->End caption Workflow for NO inhibition assay.

Caption: Workflow for NO inhibition assay.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats weighing between 150-200 g.

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

2. Experimental Groups:

  • Divide the animals into the following groups (n=6-8 per group):

    • Control Group: Receives the vehicle only.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, intraperitoneally).

    • Test Groups: Receive different doses of the substituted indolizidine compound.

3. Compound Administration:

  • Administer the test compounds and the standard drug (e.g., orally or intraperitoneally) one hour before the induction of inflammation.

4. Induction of Paw Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • The left hind paw can serve as a non-inflamed control.

5. Measurement of Paw Volume:

  • Measure the paw volume of both hind paws immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

6. Data Analysis:

  • The degree of paw edema is calculated as the increase in paw volume at each time point compared to the initial volume.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (ΔV treated group / ΔV control group)] * 100 where ΔV is the change in paw volume.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

Substituted indolizidines represent a promising class of compounds with multifaceted anti-inflammatory properties. Their ability to modulate key inflammatory pathways, including NF-κB signaling and the production of pro-inflammatory mediators, underscores their therapeutic potential for a wide range of inflammatory diseases. The protocols and data presented in this guide provide a robust framework for researchers to explore and validate the anti-inflammatory activity of novel indolizidine derivatives.

Future research should focus on elucidating the structure-activity relationships of substituted indolizidines to optimize their potency and selectivity. Further investigation into their effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, will provide a more comprehensive understanding of their mechanisms of action. Moreover, exploring their efficacy in chronic models of inflammation will be crucial for their translation into clinical applications. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of the next generation of anti-inflammatory therapeutics.

References

  • Abdelrahman, S. E., et al. (2021). Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells. Oxidative Medicine and Cellular Longevity, 2021, 8899839. [Link]

  • Bennett, G. J., et al. (2021). Synthetic Secoisolariciresinol Diglucoside Attenuates Established Pain, Oxidative Stress and Neuroinflammation in a Rodent Model of Painful Radiculopathy. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Wang, Y., et al. (2023). Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer's disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway. Journal of Neuroinflammation, 20(1), 183. [Link]

  • Taha, M., et al. (2017). Anti-inflammatory Effect of Secoisolariciresinol Diglucoside (SDG) in Microglia. Honors Theses. 2884. [Link]

  • Shaito, A., et al. (2018). Secoisolariciresinol diglucoside is a blood-brain barrier protective and anti-inflammatory agent: Implications for neuroinflammation. Journal of Neuroinflammation, 15(1), 53. [Link]

  • Weigl, J., et al. (2020). Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer. Molecules, 25(23), 5737. [Link]

  • Sharma, P., et al. (2024). Computational drug discovery of phytochemical alkaloids targeting the NACHT/PYD domain in the NLRP3 inflammasome. Scientific Reports, 14(1), 2206. [Link]

  • Nagdeve, R. D., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3568. [Link]

  • Nagdeve, R. D., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. ResearchGate. [Link]

  • Nakatsuka, M., et al. (1998). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 124(4), 675-678. [Link]

  • Quispe, C., et al. (2021). IC 50s of the inhibition of NF-κB activation, calculated for the samples (extracts and com- pounds of C. bolivianum). ResearchGate. [Link]

  • Stecko, S., et al. (2008). Polyhydroxylated indolizidine and pyrrolizidine alkaloids. Synthesis and bioactivity. Science24. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-507. [Link]

  • Liu, Y., et al. (2017). A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. European Journal of Pharmaceutical Sciences, 105, 126-135. [Link]

  • de Oliveira, A. M., et al. (2012). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 17(7), 8515-8534. [Link]

  • de Oliveira, A. M., et al. (2012). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. PMC. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 16(6), 844. [Link]

  • Huang, R., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 7(5), e37703. [Link]

  • Kumar, A., et al. (2025). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. Journal of Pharmaceutical Research. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]

  • Park, J. E., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(21), 6432. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 589-597. [Link]

  • Al-Ostath, O. A., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(21), 6591. [Link]

  • Karvekar, M. D., et al. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 2(4), 163-169. [Link]

  • Bai, R., et al. (2021). Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammation. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Nelson, A. G., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLoS One, 15(1), e0225917. [Link]

  • Kumar, R. S., et al. (2018). Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition. European Journal of Medicinal Chemistry, 152, 417-423. [Link]

  • de F. F. M. de Paula, C., et al. (2007). Anti-inflammatory activity of alkaloids: A twenty-century review. Revista Brasileira de Farmacognosia, 17(4), 561-574. [Link]

  • Steele, R. W., et al. (1998). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters, 8(15), 1939-1944. [Link]

  • Akihisa, T., et al. (2017). Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach. Chemistry & Biodiversity, 14(7), e1700031. [Link]

  • Skrovankova, S., et al. (2021). Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update. Antioxidants, 10(9), 1457. [Link]

  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine, 177(6), 1735-1740. [Link]

  • Sung, B., et al. (2010). Inhibition of IkB kinase and NF-kappaB by a novel synthetic compound SK 2009. Bioorganic & Medicinal Chemistry, 18(1), 35-42. [Link]

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors from Indolizidine Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indolizidine Scaffold

The indolizidine alkaloid core, a bicyclic structure featuring a fused five- and six-membered ring with a shared nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1][2] Nature has elegantly utilized this framework to produce a diverse array of biologically active compounds found in plants, fungi, and even animals.[3][4] Of particular interest to drug discovery researchers is the remarkable ability of many hydroxylated indolizidine alkaloids to act as potent and specific enzyme inhibitors.[5][6]

Prominent examples like swainsonine and castanospermine have garnered significant attention for their potent inhibition of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[6] This inhibitory action makes them valuable tools for studying cellular processes and promising starting points for the development of therapeutics for a range of diseases, including cancer, viral infections, and metabolic disorders.[7][8]

These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic process of developing novel enzyme inhibitors based on the indolizidine structure. We will delve into the critical steps, from initial screening and hit validation to lead optimization and preclinical evaluation, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols.

Part 1: Initial Screening for Indolizidine-Based Enzyme Inhibitors

The journey to a novel enzyme inhibitor begins with identifying "hits" from a library of compounds. High-throughput screening (HTS) is the cornerstone of this initial phase, allowing for the rapid evaluation of thousands of compounds.[9]

Rationale for Assay Selection

The choice of a primary screening assay is dictated by the target enzyme and the desired throughput. Common methods include colorimetric and fluorescent assays.[10] However, these can be susceptible to interference from colored or fluorescent compounds in the library.[10] For a more robust screening platform, on-flow liquid chromatography (LC)-based assays, often utilizing immobilized enzyme reactors (IMERs), offer significant advantages, including automation, reusability, and high stability.[10]

Workflow for High-Throughput Screening

The following diagram illustrates a typical HTS workflow for identifying indolizidine-based enzyme inhibitors.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase Compound_Library Indolizidine Compound Library Primary_Assay Primary HTS Assay (e.g., On-flow LC-based) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay Dose_Response->Orthogonal_Assay Final_Hits Validated Hits Orthogonal_Assay->Final_Hits Lead_Optimization Lead_Optimization Final_Hits->Lead_Optimization Proceed to Lead Optimization

Caption: High-throughput screening and hit validation workflow.

Protocol 1: Primary On-Flow LC-MS/MS Assay for Glycosidase Inhibitors

This protocol describes a rapid and sensitive method for identifying inhibitors of a target glycosidase.

Materials:

  • Target glycosidase

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Immobilized Enzyme Reactor (IMER) column with the target enzyme

  • LC-MS/MS system

  • Indolizidine compound library

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.9)[11]

Procedure:

  • System Equilibration: Equilibrate the IMER-LC-MS/MS system with the assay buffer at a constant flow rate.

  • Compound Injection: Inject a small volume of each compound from the indolizidine library into the system.

  • Substrate Introduction: Following the compound injection, introduce a constant concentration of the substrate.

  • Activity Measurement: The IMER will catalyze the conversion of the substrate to a product. The amount of product is quantified by the MS/MS detector.

  • Inhibition Assessment: A decrease in the product signal in the presence of a test compound compared to a vehicle control indicates potential inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered initial hits.

Self-Validation:

  • Include a known inhibitor as a positive control to validate assay performance.[10]

  • Run vehicle-only controls to establish the baseline enzyme activity.

Part 2: Hit-to-Lead: Characterizing Inhibition and Cellular Effects

Once initial hits are identified, the focus shifts to detailed characterization to select the most promising candidates for lead optimization. This involves determining the potency and mechanism of inhibition, as well as assessing the compound's effects in a cellular context.

Enzyme Kinetics: Understanding the Mechanism of Inhibition

Determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides crucial insights into how the inhibitor interacts with the enzyme.[11][12] This information is vital for structure-activity relationship (SAR) studies and subsequent lead optimization.

Protocol 2: Determination of Inhibition Kinetics using Lineweaver-Burk Analysis

This protocol outlines the steps to determine the mode of enzyme inhibition.

Materials:

  • Validated hit compound

  • Target enzyme and substrate

  • Spectrophotometer or plate reader

  • Assay buffer

Procedure:

  • Enzyme and Inhibitor Incubation: In a microplate, add a fixed concentration of the enzyme to varying concentrations of the inhibitor. Incubate for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C).[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding varying concentrations of the substrate to the wells.

  • Kinetic Reading: Measure the rate of product formation over time using the spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

    • Construct a Lineweaver-Burk plot (1/V₀ versus 1/[S]).

    • Analyze the plot to determine the mode of inhibition based on the changes in Vmax and Km.[11][13]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesVariesLines intersect in the second or third quadrant (not on an axis).

Table 1: Interpretation of Lineweaver-Burk plots for determining the mechanism of enzyme inhibition.

Cell-Based Assays: Assessing Cytotoxicity and Efficacy

Moving from an in vitro enzymatic assay to a cell-based model is a critical step to evaluate the compound's biological relevance, including its ability to cross cell membranes and its potential for toxicity.[14]

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[14]

Materials:

  • Human cell line (e.g., a cancer cell line for anti-cancer drug development)

  • Validated hit compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Cell culture medium and supplements

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indolizidine inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (50% cytotoxic concentration).

Self-Validation:

  • Include a known cytotoxic agent as a positive control.

  • Use untreated cells as a negative control.

Part 3: Advanced Characterization and Preclinical Assessment

Promising lead compounds undergo further characterization to understand their interaction with the target enzyme at a molecular level and to assess their drug-like properties.

Structural Biology: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.[15] This information is invaluable for understanding the binding mode of the inhibitor and for guiding structure-based drug design.[16][17]

Workflow for X-ray Crystallography

XRay_Workflow Protein_Purification Target Enzyme Purification Co_crystallization Co-crystallization with Indolizidine Inhibitor Protein_Purification->Co_crystallization Crystal_Harvesting Crystal Harvesting & Mounting Co_crystallization->Crystal_Harvesting XRay_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Structural_Analysis Structural Analysis (Binding Mode) Structure_Solution->Structural_Analysis

Sources

Application Note: Automated Radiosynthesis and Quality Control of Novel Indolizidine-Based PET Tracers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Indolizidine alkaloids are a class of heterocyclic natural products that exhibit a wide range of biological activities.[1][2] Their rigid bicyclic structure makes them attractive scaffolds for the development of novel therapeutic agents and molecular imaging probes. The specific compound, (hexahydroindolizin-8a(1H)-yl)methanol, presents a versatile platform for radiolabeling, enabling the in-vivo tracking and quantification of biological processes via Positron Emission Tomography (PET).[3]

PET imaging is a powerful, non-invasive diagnostic tool that relies on the administration of molecules labeled with positron-emitting radionuclides, such as Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min).[4][5][6] The short half-life of these isotopes necessitates rapid and highly efficient radiosynthesis and purification protocols.[7]

This application note provides a comprehensive guide for the synthesis of two potential PET radiotracers derived from the this compound scaffold: an O-[¹¹C]methylated analog and a 2-[¹⁸F]fluoroethylated analog. We detail the synthesis of a key tosylated precursor, followed by automated radiolabeling procedures and rigorous quality control (QC) protocols. The causality behind experimental choices, such as precursor design and purification methods, is explained to ensure scientific integrity and reproducibility.

Synthesis of the Radiolabeling Precursor

The successful incorporation of a radionuclide is critically dependent on the design and synthesis of a high-purity precursor molecule. For nucleophilic radiolabeling, this typically involves introducing a good leaving group at the site of radioisotope incorporation.

Rationale for Precursor Design

To facilitate the introduction of [¹⁸F]fluoride via a nucleophilic substitution reaction, we propose the synthesis of (hexahydroindolizin-8a(1H)-yl)methoxyethyl tosylate . The primary alcohol of the parent compound is first reacted with ethylene glycol to introduce a two-carbon linker, and the terminal alcohol of this linker is then tosylated. This two-step process is a well-established method for creating precursors for ¹⁸F-fluoroethylation, a common strategy to introduce Fluorine-18 into molecules while often maintaining biological activity.[8] For direct [¹¹C]methylation, the parent compound, this compound, serves as the precursor, where the hydroxyl group is deprotonated in situ.

Workflow for Precursor Synthesis

G cluster_0 Precursor Synthesis Workflow start Start: this compound step1 Step 1: Ethoxylation Reagents: NaH, 2-(2-Chloroethoxy)ethanol, THF Product: 2-(2-((Hexahydroindolizin-8a(1H)-yl)methoxy)ethoxy)ethan-1-ol start->step1 Introduction of linker step2 Step 2: Tosylation Reagents: TsCl, Pyridine Product: (Hexahydroindolizin-8a(1H)-yl)methoxyethyl tosylate step1->step2 Activation of hydroxyl group purify Purification Technique: Flash Column Chromatography step2->purify qc Characterization Techniques: NMR, Mass Spectrometry purify->qc final_product Final Precursor for ¹⁸F-Labeling qc->final_product

Caption: Workflow for the synthesis of the tosylated precursor for ¹⁸F-labeling.

Detailed Protocol: Synthesis of (Hexahydroindolizin-8a(1H)-yl)methoxyethyl tosylate
  • Ethoxylation:

    • To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-(2-chloroethoxy)ethanol (1.5 mmol) and heat the reaction to reflux for 12 hours.

    • Cool the reaction to room temperature and quench carefully with water. Extract the product with dichloromethane (DCM), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Tosylation:

    • Dissolve the crude product from the previous step in pyridine (10 mL) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.5 mmol) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude tosylated product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.

    • Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Radiosynthesis of PET Tracers

The following protocols are designed for automated synthesis modules, which are standard in radiopharmaceutical production to ensure radiation safety and reproducibility.

[¹¹C]O-Methylation of this compound

Carbon-11 is produced in a cyclotron as [¹¹C]CO₂.[4] This is typically converted into more reactive synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) for use in methylation reactions.[9]

G cluster_1 [¹¹C]Methylation Workflow c11_prod [¹¹C]CO₂ Production (Cyclotron) c11_convert Conversion to [¹¹C]CH₃I (Gas-phase iodination) c11_prod->c11_convert trapping Trapping of [¹¹C]CH₃I in Precursor Solution c11_convert->trapping reaction ¹¹C-Methylation Reaction (80-100°C, 5 min) trapping->reaction precursor Precursor: This compound + NaH in DMF precursor->trapping hplc Purification (Semi-preparative HPLC) reaction->hplc formulation Formulation (Sterile saline + Ethanol) hplc->formulation qc Quality Control formulation->qc

Caption: Automated workflow for the synthesis of the [¹¹C]methylated tracer.

Protocol:

  • Synthon Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via the gas-phase method and deliver it to the automated synthesis module.

  • Reaction: Trap the incoming [¹¹C]CH₃I in a solution of the precursor this compound (approx. 1-2 mg) and NaH (approx. 1 mg) in dimethylformamide (DMF, 0.3 mL).

  • Heating: Heat the sealed reaction vessel at 100 °C for 5 minutes.

  • Purification: After cooling, dilute the reaction mixture with mobile phase and inject it onto a semi-preparative HPLC system (e.g., C18 column) for purification.[10]

  • Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate the final product in a sterile solution suitable for injection (e.g., 0.9% saline with ≤10% ethanol).

[¹⁸F]Fluoroethylation using the Tosylated Precursor

Fluorine-18 is typically produced as [¹⁸F]fluoride in enriched [¹⁸O]water.[8] The fluoride must be dried and activated with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), to enhance its nucleophilicity.[5]

Protocol:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ into the reactor with a solution of K₂₂₂ and potassium carbonate (K₂CO₃).

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a vacuum with a stream of nitrogen, typically with the addition of acetonitrile.

  • Reaction: Add a solution of the tosylated precursor (approx. 2-5 mg) in anhydrous acetonitrile (0.5 mL) to the dried [¹⁸F]fluoride complex.

  • Heating: Seal the reaction vessel and heat at 110 °C for 10-15 minutes.

  • Purification: Cool the reaction mixture, dilute with mobile phase, and purify using semi-preparative HPLC as described for the ¹¹C-tracer.

  • Formulation: Collect the product peak and formulate for injection as previously described. SPE (Solid Phase Extraction) can be an alternative to HPLC for purification if impurities are well separated.[10]

Quality Control and Data Analysis

Rigorous quality control is mandatory to ensure the purity, safety, and efficacy of any radiopharmaceutical before administration.[11][12]

QC Tests and Specifications
ParameterMethodSpecificationRationale
Identity of Radiotracer Analytical Radio-HPLCCo-elution with a non-radiolabeled, authenticated standardConfirms the chemical identity of the radioactive peak.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the vast majority of radioactivity is from the desired compound, minimizing off-target radiation.[11]
Chemical Purity Analytical HPLC (UV detector)Peak of interest should be identifiable and free of significant impuritiesMinimizes potential physiological effects from non-radioactive chemical contaminants, including the precursor.
Specific Activity (SA) Calculated from radioactivity (dose calibrator) and mass (HPLC-UV calibration curve)> 1 Ci/µmol (37 GBq/µmol) at time of injectionHigh specific activity is crucial to avoid unwanted pharmacological effects from the injected mass of the compound.
Residual Solvents Gas Chromatography (GC)< 410 ppm for Acetonitrile, < 880 ppm for DMF (per USP <467>)Ensures that solvent levels are below toxicity thresholds.
pH pH meter or strip4.5 - 7.5Ensures the final formulation is physiologically compatible and avoids patient discomfort.
Sterility & Endotoxins Standard microbiological testsSterile and pass bacterial endotoxin testMandatory for any injectable formulation to prevent infection and pyrogenic reactions.
Expected Results

The following table summarizes the anticipated outcomes of the radiosynthesis protocols.

RadiotracerPrecursorTypical Radiochemical Yield (Decay-Corrected)Synthesis TimeExpected Specific Activity (EOS)
[¹¹C]O-methylated analog This compound25 - 40%25 - 35 min> 1.5 Ci/µmol
[¹⁸F]fluoroethylated analog (Hexahydroindolizin-8a(1H)-yl)methoxyethyl tosylate30 - 55%50 - 60 min> 2.0 Ci/µmol

Conclusion

This application note provides a scientifically grounded and detailed framework for the synthesis and quality control of two novel PET imaging agents based on the this compound scaffold. By detailing the synthesis of a key labeling precursor and providing robust protocols for both Carbon-11 and Fluorine-18 labeling, this guide enables researchers to produce these tracers for preclinical evaluation. The emphasis on the rationale behind procedural steps and a comprehensive quality control system ensures that the resulting radiopharmaceuticals are of high purity and suitable for in-vivo imaging studies, ultimately advancing research in drug development and molecular diagnostics.

References

  • Title: Recent advances in the synthesis of indolizines and their π-expanded analogues Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Indolizidine and quinolizidine alkaloids Source: PubMed URL: [Link]

  • Title: Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization Source: ACS Publications - Organic Letters URL: [Link]

  • Title: The Importance of Purification for Radiolabeled Compounds Source: Moravek URL: [Link]

  • Title: Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Construction of internally labeled 11C nitrogenous heterocycles Source: American Chemical Society URL: [Link]

  • Title: Carbon-11 from CO2 Built Directly into Heterocycles Source: ChemistryViews URL: [Link]

  • Title: Purification, formulation and quality control of radiopharmaceuticals Source: Polimi OpenKnowledge via YouTube URL: [Link]

  • Title: Indolizidine and quinolizidine alkaloids Source: Natural Product Reports (RSC Publishing) URL: [Link]

  • Title: The chemistry of labeling heterocycles with carbon-11 or fluorine-18 for biomedical imaging Source: Semantic Scholar URL: [Link]

  • Title: Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds Source: INIS-IAEA URL: [Link]

  • Title: Silicon compounds in carbon-11 radiochemistry: present use and future perspectives Source: Royal Society of Chemistry URL: [Link]

  • Title: 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals Source: PMC - NIH URL: [Link]

  • Title: Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography Source: PMC - NIH URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: PMC - NIH URL: [Link]

  • Title: Analytical control and purification of radiopharmaceuticals Source: CERN Indico URL: [Link]

  • Title: Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging Source: NIH URL: [Link]

  • Title: 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) Source: YouTube URL: [Link]

  • Title: Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination Source: PMC - NIH URL: [Link]

  • Title: Application of Radiolabeled Agents: Imaging, Therapy, Multimodal Approaches and Beyond Source: MDPI URL: [Link]

  • Title: Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 Source: PMC - NIH URL: [Link]

  • Title: Radiopharmaceuticals for PET Imaging - Issue A Source: DOAB URL: [Link]

  • Title: Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine Source: MDPI URL: [Link]

  • Title: Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation Source: PMC - NIH URL: [Link]

  • Title: Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors Source: OpenWorks @ MD Anderson URL: [Link]

  • Title: Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine Source: ResearchGate URL: [Link]

  • Title: Radiolabeling of functional oligonucleotides for molecular imaging Source: PMC - NIH URL: [Link]

  • Title: Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology Source: ResearchGate URL: [Link]

  • Title: 5 Ways Radiolabeling Changed the Medical Field Forever Source: Moravek URL: [Link]

  • Title: Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology Source: PMC - NIH URL: [Link]

Sources

Application Notes & Protocols: In Vitro Toxicity Assessment of (hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolizidine Alkaloid Scaffold and the Imperative for Early Safety Profiling

(Hexahydroindolizin-8a(1H)-yl)methanol is a synthetic small molecule featuring the indolizidine alkaloid core structure. Natural and synthetic indolizidine alkaloids are a diverse class of compounds with a wide range of biological activities, some of which have therapeutic potential.[1] However, this structural class is also associated with specific toxicities, including neurotoxic and hepatotoxic effects.[2][3] For instance, the well-studied indolizidine alkaloid swainsonine is a known inhibitor of lysosomal α-mannosidase, leading to a lysosomal storage disease.[2]

Given the toxicological profile of related compounds, a robust and early-stage in vitro toxicity assessment of novel derivatives like this compound is not merely a regulatory requirement but a critical step in drug development. A tiered approach, beginning with broad cytotoxicity screening and progressing to more specific organ-level and genetic toxicity assays, allows for a comprehensive risk profile to be established efficiently.[4][5] This document provides a detailed guide for researchers to conduct a thorough in vitro toxicological evaluation of this compound, adhering to international standards such as those from the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD).[6][7][8]

A Tiered Strategy for In Vitro Toxicity Evaluation

A systematic, tiered approach is recommended to build a comprehensive toxicity profile. This strategy begins with foundational cytotoxicity assays to determine the concentration range of interest and progresses to more complex, tissue-specific models and genotoxicity assessments.

G cluster_0 Tier 1: Foundational Cytotoxicity T1_Start Start: this compound T1_Assays General Cytotoxicity Assays (MTT & LDH) Determine IC50 T1_Start->T1_Assays Dose-response T2_Hepato Hepatotoxicity Assay (HepG2 cells) T1_Assays->T2_Hepato Sub-lethal concentrations T2_Cardio Cardiotoxicity Assay (iPSC-Cardiomyocytes) T1_Assays->T2_Cardio Sub-lethal concentrations T3_Ames Bacterial Reverse Mutation Assay (Ames Test) T1_Assays->T3_Ames Broad concentration range T3_Micro In Vitro Micronucleus Assay T3_Ames->T3_Micro

Figure 1: Tiered workflow for in vitro toxicity testing.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to determine the concentration at which this compound induces general cellular toxicity. This is crucial for establishing the dose ranges for subsequent, more specific assays. We will employ two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.[9][10] This dual approach provides a more complete picture of the mode of cell death.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.[12] A reduction in signal indicates decreased metabolic activity and, by extension, reduced cell viability.

Cell Line: A relevant and well-characterized cell line such as human embryonic kidney cells (HEK293) or human dermal fibroblasts should be used for general cytotoxicity assessment.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[14] This assay is an indicator of cytotoxicity mediated by compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture for the time specified by the kit (usually 20-30 minutes at room temperature, protected from light).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent). Plot the dose-response curve and determine the EC50 value.

AssayEndpoint MeasuredPrinciple
MTT Metabolic ActivityEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[12]
LDH Membrane IntegrityMeasurement of lactate dehydrogenase released from the cytosol of damaged cells.[14]

Tier 2: Organ-Specific Toxicity Assessment

Based on the known toxicities of related indolizidine alkaloids, it is prudent to investigate the potential for hepatotoxicity and cardiotoxicity.[2][3]

Protocol 2.1: Hepatotoxicity Assessment in HepG2 Cells

The human liver carcinoma cell line, HepG2, is widely used for in vitro hepatotoxicity studies as it retains many liver-specific functions.[15][16][17] We will assess hepatotoxicity by measuring key markers such as cell viability and oxidative stress.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).

  • Treatment: Seed HepG2 cells in 96-well plates and treat with sub-lethal concentrations of this compound (derived from Tier 1 results) for 24 to 72 hours.

  • Multiplexed Assay: Utilize a high-content screening (HCS) platform or multiplexed assay kits to simultaneously measure multiple hepatotoxicity endpoints.[15]

    • Cell Viability: Use a nuclear stain (e.g., Hoechst 33342) to count cells.

    • Oxidative Stress: Employ a probe like CellROX Green Reagent to measure reactive oxygen species (ROS) generation.

    • Mitochondrial Health: Use a dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) to assess mitochondrial membrane potential.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the data to quantify changes in each parameter relative to the vehicle control.

ParameterMethodInterpretation
Cell CountNuclear Staining (e.g., Hoechst)A decrease indicates cell death or inhibition of proliferation.
Oxidative StressROS-sensitive dye (e.g., CellROX)An increase suggests an imbalance in cellular redox state.
Mitochondrial PotentialTMRE StainingA decrease indicates mitochondrial dysfunction.
Protocol 2.2: Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for predicting drug-induced cardiotoxicity as they exhibit human-like electrophysiological properties.[18][19][20]

Step-by-Step Methodology:

  • Cell Culture: Culture hiPSC-CMs according to the supplier's protocol until a spontaneously beating syncytium is formed.

  • Microelectrode Array (MEA) Assay: Plate the hiPSC-CMs on MEA plates.

  • Baseline Recording: Record the baseline electrophysiological activity (field potentials) of the cardiomyocytes.

  • Compound Addition: Add this compound at various concentrations (informed by Tier 1 data) and record the changes in electrophysiological parameters over time.

  • Data Analysis: Analyze the MEA recordings for changes in beat rate, field potential duration (an indicator of QT interval), and the occurrence of arrhythmias.[21]

G cluster_0 Cardiotoxicity Workflow Start Culture iPSC-CMs on MEA plate Baseline Record Baseline Field Potentials Start->Baseline Treat Add this compound Baseline->Treat Record Record Post-Treatment Activity Treat->Record Analyze Analyze Beat Rate, Field Potential Duration, Arrhythmias Record->Analyze

Figure 2: Workflow for MEA-based cardiotoxicity assay.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can cause genetic damage, which can lead to carcinogenesis or heritable diseases. A standard in vitro battery includes a bacterial mutation assay and a mammalian cell assay for chromosomal damage.[22][23]

Protocol 3.1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium.[24] A positive test result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow.[25] The assay is conducted with and without a metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies of at least two-fold over the solvent control in one or more strains.

Protocol 3.2: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[26] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).

Step-by-Step Methodology:

  • Cell Treatment: Treat cell cultures with at least three concentrations of this compound, a negative control, and a positive control, with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have undergone one nuclear division.

  • Cell Harvesting and Staining: Harvest the cells, apply a hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion and Forward Look

This comprehensive in vitro testing strategy provides a robust framework for evaluating the toxicological profile of this compound. The data generated from these assays will allow for an early-stage risk assessment, guiding decisions on whether to advance the compound in the drug development pipeline. Positive findings in any of these assays would necessitate further mechanistic studies to understand the underlying toxicological pathways. Adherence to these standardized and validated protocols ensures the generation of high-quality, reliable data suitable for regulatory consideration.[4][27][28]

References

  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Available from: [Link]

  • Schreml S, et al. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. Available from: [Link]

  • MDDI Staff. A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. Available from: [Link]

  • RISE. ISO 10993-5 Cytotoxicity Test - in vitro. Available from: [Link]

  • Diaz GJ. Toxicosis by Plant Alkaloids in Humans and Animals in Colombia. MDPI. Available from: [Link]

  • International Organization for Standardization. IS EN ISO 10993-5:2009. Available from: [Link]

  • Miyagawa K, et al. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. National Institutes of Health. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]

  • ECHA. Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. Available from: [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. Available from: [Link]

  • Kirkland D, et al. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. Available from: [Link]

  • Kim H-S, et al. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. National Institutes of Health. Available from: [Link]

  • Metrion Biosciences. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Available from: [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. Available from: [Link]

  • Pointon A, et al. Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Circulation Research. Available from: [Link]

  • Fotakis G, Timbrell JA. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. Available from: [Link]

  • Lee D-H, et al. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. MDPI. Available from: [Link]

  • GenEvolutioN. From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. Available from: [Link]

  • Luckert C, et al. In vitro models for liver toxicity testing. National Institutes of Health. Available from: [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]

  • Roy PS. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • ResearchGate. In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Available from: [Link]

  • MDPI. Toxins | Topical Collection : Toxicity of Natural Alkaloids. Available from: [Link]

  • OECD. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available from: [Link]

  • Xia M, et al. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. National Institutes of Health. Available from: [Link]

  • Riss TL, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available from: [Link]

  • ESTIV. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available from: [Link]

  • Wikipedia. In vitro toxicology. Available from: [Link]

  • Diaz GJ. Toxicosis by Plant Alkaloids in Humans and Animals in Colombia. PubMed. Available from: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

  • FDA. Recommended Approaches to Integration of Genetic Toxicology Study Results. Available from: [Link]

  • OECD. Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Available from: [Link]

  • Ma Z, et al. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available from: [Link]

  • Medicaljagat. Preclinical Toxicology Study in Compliance with FDA. Available from: [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. Available from: [Link]

  • Regulations.gov. Guidance for Industry: Templates for Reporting Toxicology Data. Available from: [Link]

  • PubChem. (hexahydro-1H-pyrrolizin-1-yl)methanol. Available from: [Link]

  • Wikipedia. Indolizidine alkaloids. Available from: [Link]

  • Molyneux RJ, James LF. Loco intoxication: indolizidine alkaloids of spotted locoweed (Astragalus lentiginosus). PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (hexahydroindolizin-8a(1H)-yl)methanol and related indolizidine alkaloids. This document is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic scaffold. The indolizidine core is a key structural motif in numerous natural products and pharmacologically active compounds.[1]

This guide is structured as a dynamic resource, combining frequently asked questions with in-depth troubleshooting protocols to address common challenges encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and optimize your synthetic route.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of the indolizidine framework leading to this compound.

Q1: What are the primary strategies for constructing the core hexahydroindolizine ring system?

A1: The construction of the indolizidine core is a well-explored area of synthetic chemistry, with several robust strategies available. The choice often depends on the desired substitution pattern, stereochemical outcome, and available starting materials. Key approaches include:

  • Intramolecular Cyclization: This is a common strategy, often involving the cyclization of a suitably functionalized piperidine derivative. For instance, a piperidine with an appended four-carbon chain can undergo cyclization to form the five-membered ring.

  • [4+2] Cycloadditions: Nickel-catalyzed [4+2] cycloadditions of bicyclic azetidinones with alkynes have been developed to efficiently access the core structure, providing a convergent route to complex alkaloids.[2][3]

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of indolizine precursors (the aromatic counterpart) using chiral catalysts, such as Iridium or Ruthenium complexes, can provide direct access to optically active indolizidines.[1][4][5] This method is powerful for establishing stereocenters early in the synthesis.

  • Ring-Closing Metathesis (RCM): RCM has been used to form the six-membered ring from acyclic diene precursors, followed by further functionalization.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as the amino acid L-proline, provides a reliable method to introduce stereochemistry from the outset.[6]

Q2: How is the hydroxymethyl group at the C-8a bridgehead position typically installed?

A2: The (hydroxymethyl) group at the C-8a position is almost exclusively installed via the reduction of a carbonyl group, typically an ester or a carboxylic acid. In most retrosynthetic analyses, the C-8a carbon is disconnected as part of a carbonyl-containing precursor, such as methyl or ethyl octahydroindolizine-8a-carboxylate. This precursor is synthesized first, and the final step is its reduction to the primary alcohol. This approach is favored because the ester functionality is a stable and versatile handle during the construction of the bicyclic core.

Q3: Why is stereocontrol so critical in this synthesis, and how is it achieved?

A3: Stereocontrol is paramount because the biological activity of indolizidine alkaloids is highly dependent on their three-dimensional structure. The hexahydroindolizine core has three key stereocenters (C-3, C-5, and C-8a in the parent system), leading to multiple possible diastereomers. Achieving high stereoselectivity is essential for obtaining a single, biologically relevant isomer.

Methods to achieve stereocontrol include:

  • Substrate-Controlled Diastereoselection: Using existing stereocenters in the precursor to direct the stereochemical outcome of subsequent reactions.

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., Rhodium, Ruthenium, Iridium-based) to induce enantioselectivity, particularly in hydrogenation or cycloaddition reactions.[1][7]

  • Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, which is then removed.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield in the Final Reduction of the C-8a Ester to the Alcohol

Problem: You are attempting to reduce the precursor, octahydroindolizine-8a-carboxylate, to this compound using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄), but you observe a low yield or only recover starting material.

Probable Causes & Solutions:

  • Cause A: Insufficiently Reactive Reducing Agent.

    • Explanation: While Sodium Borohydride (NaBH₄) is excellent for reducing ketones and aldehydes, it is generally not reactive enough to reduce esters to primary alcohols.[8] LiAlH₄ is the standard reagent for this transformation due to its higher reactivity.

    • Solution: Ensure you are using a sufficiently powerful reducing agent. LiAlH₄ is the preferred choice. If your molecule contains other reducible functional groups that you wish to preserve, alternative reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures could be explored, though this may stop at the aldehyde stage.

  • Cause B: Incomplete Reaction due to Stoichiometry or Conditions.

    • Explanation: The reduction of an ester with LiAlH₄ requires two equivalents of hydride. The first forms an aldehyde intermediate, and the second reduces the aldehyde to the alcohol. Using insufficient LiAlH₄ will result in incomplete conversion. Additionally, the reaction is typically run in anhydrous ethereal solvents like THF or diethyl ether; moisture will quench the reagent.

    • Solution: Use at least 2-3 molar equivalents of LiAlH₄ to ensure the reaction goes to completion. Ensure all glassware is oven-dried and the solvent is anhydrous. Monitor the reaction by TLC until all starting material is consumed.

  • Cause C: Product Loss During Aqueous Workup.

    • Explanation: The final product is a water-soluble amino alcohol. Standard aqueous workups can lead to significant loss of the product into the aqueous layer, especially if the pH is not controlled. The aluminum salts formed during the quenching of LiAlH₄ can also form gels that trap the product.

    • Solution: Employ a Fieser workup. After the reaction is complete, cool the flask to 0 °C and sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms. This procedure precipitates the aluminum salts, which can then be easily filtered off. The organic filtrate can then be concentrated to yield the product, minimizing aqueous extraction.

Workflow: Troubleshooting the Ester Reduction Step

G start Low Yield in Reduction Step check_sm TLC shows starting material? start->check_sm incomplete Probable Cause: Incomplete Reaction check_sm->incomplete Yes no_sm TLC shows no starting material, but low isolated yield. check_sm->no_sm No solution1 Solution: 1. Use LiAlH₄ (not NaBH₄). 2. Increase LiAlH₄ equivalents (2-3 eq). 3. Ensure anhydrous conditions. incomplete->solution1 workup_issue Probable Cause: Product loss during workup no_sm->workup_issue solution2 Solution: 1. Use Fieser workup to precipitate Al salts. 2. Avoid extensive aqueous extraction. 3. Extract with CH₂Cl₂/IPA mixtures. workup_issue->solution2

Caption: Decision tree for troubleshooting the final reduction step.

Issue 2: Poor Stereoselectivity or Diastereomeric Mixtures

Problem: The synthesis of the bicyclic core results in a mixture of diastereomers, complicating purification and reducing the yield of the desired isomer.

Probable Causes & Solutions:

  • Cause A: Insufficient Facial Selectivity in Hydrogenation.

    • Explanation: When reducing an indolizine or a related unsaturated precursor via catalytic hydrogenation, the hydrogen can add from either face of the molecule unless one face is sterically hindered or directed by a catalyst.[1] Heterogeneous catalysts like PtO₂ or Pd/C can sometimes provide poor diastereoselectivity.[9]

    • Solution:

      • Substrate Control: Analyze your substrate for existing stereocenters or bulky groups that could block one face, directing the hydrogenation.

      • Homogeneous Asymmetric Catalysis: Switch to a chiral homogeneous catalyst. For example, Ir-catalyzed asymmetric hydrogenation of cyclic pyridinium salts has been shown to produce chiral indolizidines with good enantioselectivity and excellent diastereoselectivity.[4][5]

  • Cause B: Uncontrolled Cyclization Conditions.

    • Explanation: If the ring-closing step involves the formation of a new stereocenter (e.g., an intramolecular Michael addition or aldol reaction), the reaction conditions (temperature, base, solvent) can heavily influence the diastereomeric ratio. The thermodynamic and kinetic products may differ.

    • Solution: Systematically screen reaction conditions. Run the reaction at a lower temperature to favor the kinetic product or at a higher temperature with a reversible step to favor the thermodynamic product. Screen a variety of bases and solvents to optimize the selectivity.

Table 1: Comparison of Common Hydride Reducing Agents for Carbonyl Reduction

ReagentFormulaReactivity ProfileTypical Substrates ReducedCommon Solvents
Lithium Aluminum Hydride LiAlH₄Very HighEsters, Amides, Acids, Ketones, AldehydesAnhydrous THF, Et₂O
Sodium Borohydride NaBH₄ModerateKetones, Aldehydes, Acid ChloridesMeOH, EtOH, H₂O
Diisobutylaluminium Hydride DIBAL-HHigh, Temp. DependentEsters (to aldehydes at low T), Nitriles, KetonesToluene, Hexane, CH₂Cl₂
Sodium Cyanoborohydride NaBH₃CNLow, pH-SensitiveImines, Enamines (Reductive Amination)MeOH, ACCN

This table provides a general overview; selectivity can be influenced by specific substrate and reaction conditions.[8]

Issue 3: Difficulty with Product Purification

Problem: The final product, this compound, is difficult to purify by standard silica gel chromatography. The compound streaks, elutes with the solvent front, or does not elute at all.

Probable Causes & Solutions:

  • Cause A: Strong Interaction of the Basic Amine with Acidic Silica Gel.

    • Explanation: The tertiary amine in the indolizidine core is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible binding or significant tailing (streaking) on the TLC plate and column.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel with a base. This can be done by preparing the column slurry in the eluent containing 1-2% triethylamine (NEt₃) or ammonia (e.g., 1% of 7N NH₃ in MeOH).

      • Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.

      • Reverse-Phase Chromatography: If the compound has sufficient organic character, C18 reverse-phase chromatography can be an effective alternative.

  • Cause B: High Polarity of the Amino Alcohol.

    • Explanation: The combination of a hydroxyl group and an amine makes the molecule very polar, requiring highly polar solvent systems for elution.

    • Solution: Use a polar solvent system, such as Dichloromethane (CH₂Cl₂) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH). A typical starting gradient might be 95:5:0.5, gradually increasing the methanol and ammonia concentration. The small amount of aqueous ammonia helps to both increase polarity and suppress the interaction with silica.

General Workflow for Synthesis

G cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Final Modification Start Chiral Pool (e.g., Proline) Intermediate Functionalized Piperidine Precursor Start->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Bicycle Bicyclic Ester (Indolizidine Core) Cyclization->Bicycle Reduction LiAlH₄ Reduction Bicycle->Reduction Product This compound Reduction->Product

Sources

Technical Support Center: Purification of Polar Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indolizidine alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and often challenging compounds. The inherent polarity and basicity of indolizidine alkaloids demand specialized approaches that deviate from standard natural product purification workflows.

This document is structured to provide direct, actionable advice through a Troubleshooting Guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of polar indolizidine alkaloids in a question-and-answer format.

Question 1: My polar alkaloid shows no retention on my C18 reversed-phase (RP) column and elutes in the void volume. What's happening and how can I fix it?

Answer:

This is the most common challenge. A standard C18 column relies on hydrophobic interactions to retain compounds. Highly polar molecules, like hydroxylated indolizidines, have minimal affinity for the non-polar stationary phase and are swept through with the highly aqueous mobile phase.[1][2]

Probable Causes & Solutions:

  • Cause: Mismatch between analyte polarity and stationary phase chemistry.

    • Solution 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the premier technique for this problem.[3][4] It uses a polar stationary phase (e.g., bare silica, zwitterionic, or diol-bonded) and a mobile phase rich in an organic solvent like acetonitrile.[5] The mechanism involves partitioning the polar analyte into a water-enriched layer on the surface of the stationary phase, leading to strong retention of hydrophilic compounds.[6]

    • Solution 2: Employ Ion-Pair Reversed-Phase Chromatography. If you must use an RP column, introduce an ion-pairing agent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)) into the mobile phase.[7] The agent forms a neutral, hydrophobic complex with the protonated alkaloid, significantly increasing its retention on the C18 phase.[8][9] Be aware that ion-pairing agents can be difficult to remove from the final product and may suppress ionization in mass spectrometry.

    • Solution 3: Use an Acidic Mobile Phase Modifier. A simpler approach for RP-HPLC is to add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the alkaloid's nitrogen, which can increase interaction with residual silanol groups on the silica backbone, providing some retention.[1] However, this often leads to poor peak shape.

Question 2: I'm observing severe peak tailing during chromatography. What causes this and what are the solutions?

Answer:

Peak tailing for basic compounds like alkaloids is typically caused by secondary interactions with the stationary phase.

Probable Causes & Solutions:

  • Cause: Interaction with Acidic Silanol Groups. The silica backbone of many chromatography columns has acidic silanol groups (-Si-OH). The basic nitrogen of your indolizidine alkaloid can interact strongly and non-specifically with these sites, causing the characteristic tailing.[10]

    • Solution 1 (RP-HPLC): Add a competitive base or an acidic modifier to the mobile phase. A small amount of an amine like triethylamine (TEA) can "cap" the active silanol sites. Alternatively, a low pH mobile phase (using formic acid or TFA) will protonate both the silanol groups and the analyte, reducing the unwanted interaction through charge repulsion.

    • Solution 2 (Normal Phase): When using silica gel, tailing is common. Adding a small amount of a base like ammonia or TEA to the mobile phase (e.g., Chloroform:Methanol:Ammonia) can drastically improve peak shape by neutralizing the acidic silica surface.[1]

    • Solution 3 (General): Use end-capped columns where the silanol groups have been chemically deactivated. For preparative work, consider using a different stationary phase altogether, such as alumina (basic or neutral), which is more suitable for basic compounds.[10]

Question 3: After purification, my isolated alkaloid is a solid that won't dissolve in common NMR solvents like chloroform-d (CDCl3). How can I acquire spectroscopic data?

Answer:

This is a frequent issue, especially with alkaloids bearing multiple hydroxyl groups. The isolated compound may have poor solubility in less polar solvents and even in water.[1]

Probable Causes & Solutions:

  • Cause: High Polarity and/or Crystalline Nature. The compound's structure, dominated by polar functional groups, makes it insoluble in non-polar solvents.

    • Solution 1: Use Polar Protic NMR Solvents. Try more polar deuterated solvents such as methanol-d4 (CD3OD), deuterium oxide (D2O), or dimethyl sulfoxide-d6 (DMSO-d6). Often, a mixture (e.g., CD3OD with a few drops of D2O) can aid dissolution.

    • Solution 2: Convert to a Salt Form. If the free base is insoluble, converting it to a salt can improve solubility. Add a drop of deuterated acid (e.g., DCl in D2O or TFA-d) to your NMR tube containing the sample and a polar solvent. The resulting hydrochloride or trifluoroacetate salt is often more soluble.[1]

    • Solution 3: Re-evaluate the Isolation Form. If you used an ion-pairing reagent like TFA during purification, you may have isolated the TFA salt, which can have different solubility properties than the free base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for the initial cleanup of a crude plant extract containing polar indolizidine alkaloids?

A1: The most effective initial step is a two-phase extraction followed by cation-exchange Solid-Phase Extraction (SPE).

  • Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude extract in an acidic aqueous solution (e.g., 1-5% HCl or acetic acid). This protonates the alkaloids, making them water-soluble.[11][12] Wash this aqueous layer with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove fats, oils, and other neutral impurities. Then, basify the aqueous layer (e.g., with NH4OH or Na2CO3 to pH 9-10) to deprotonate the alkaloids into their free-base form. Finally, extract the free-base alkaloids into a moderately polar organic solvent like dichloromethane (DCM) or chloroform.[13][14]

  • Cation-Exchange SPE: For a more robust and efficient cleanup, use a strong cation exchange (SCX) SPE cartridge.[15] The workflow is highly effective for selectively capturing basic compounds.

    • Workflow Diagram: Cation-Exchange SPE

      Caption: Workflow for Cation-Exchange Solid-Phase Extraction.

Q2: How do I choose between HILIC, Ion-Exchange (IEX), and Counter-Current Chromatography (CCC) for my primary purification step?

A2: The choice depends on the specific properties of your alkaloids, the complexity of the mixture, and the scale of the purification.

TechniquePrincipleStationary Phase (SP)Mobile Phase (MP)Best For...Key Limitations
HILIC Analyte partitions between a polar SP and a high-organic MP.[3]Polar (Silica, Diol, Zwitterionic)High % Acetonitrile with aqueous buffer.Highly polar, neutral, or charged compounds that are poorly retained in RP-HPLC.[5][6]Requires careful solvent management; potential for long equilibration times.
Ion-Exchange (IEX) Reversible electrostatic interaction between charged analyte and charged SP.[16][17]Cation Exchanger (e.g., SCX) contains negative groups (-SO3-).Aqueous buffer. Elution by increasing salt concentration or changing pH.Purifying compounds based on charge state. Excellent for initial capture from crude extracts.[15][18]Limited to charged analytes; high salt in fractions may require desalting.
Counter-Current (CCC) Liquid-liquid partition chromatography without a solid support.[19][20]None (one phase of a biphasic liquid system is held stationary).The other phase of the biphasic liquid system.Crude extracts and compounds prone to irreversible adsorption on solid supports.[21] High sample loading capacity.[22]Requires specialized equipment; solvent system selection can be complex and time-consuming.[22][23]

Q3: Can you provide a starting protocol for HILIC method development?

A3: Certainly. HILIC method development involves systematically optimizing the mobile phase, stationary phase, and other parameters.

Step-by-Step HILIC Protocol:

  • Column Selection:

    • Start with a zwitterionic or amide-based HILIC column, as they offer broad applicability. Bare silica is also a good starting point.[1][3]

  • Mobile Phase Preparation:

    • Organic Solvent (A): Acetonitrile (ACN) is the most common choice.

    • Aqueous Solvent (B): Start with water containing a buffer. Ammonium formate or ammonium acetate (10-20 mM, pH 3-6) are excellent choices as they are volatile and MS-friendly.

  • Initial Gradient Conditions:

    • Equilibration: Equilibrate the column with your starting conditions for at least 10-15 column volumes. This is critical in HILIC.

    • Starting Conditions: Begin with a high percentage of organic solvent, typically 95% ACN (Solvent A).

    • Gradient: Run a linear gradient from 95% A to 50% A over 15-20 minutes.

    • Wash and Re-equilibrate: Include a wash step with 50% A and then return to 95% A for re-equilibration between runs.

  • Optimization:

    • Organic Content: Adjust the starting and ending percentages of ACN. Higher ACN content increases retention for polar compounds.[5]

    • Buffer Concentration: Increasing the salt concentration in the aqueous portion (Solvent B) will typically decrease retention.

    • pH: Adjusting the pH can alter the charge state of your alkaloid and any acidic/basic functional groups, thereby changing selectivity.

    • Method Development Workflow

      Caption: Iterative workflow for HILIC method development.

Q4: When is Preparative HPLC the right choice for final purification?

A4: Preparative HPLC is the gold standard for achieving high purity (>98%) for the final isolated compound, especially when dealing with closely related analogs.[10][24][25] It is typically the last step after the sample has been significantly enriched and simplified by other techniques like SPE or flash chromatography.[21] Because it is a costly technique due to solvent consumption and specialized columns, it is reserved for isolating milligrams to grams of a highly purified target compound for biological testing or structural elucidation.[26][27]

References

  • Counter-Current Chromatography in Natural Products Isolation. (n.d.). MDPI. Retrieved from [Link]

  • Zou, D., Du, Y., Kuang, J., Sun, S., Ma, J., & Jiang, R. (2018). pH-zone-refining counter-current chromatography with a hydrophilic organic/salt-containing two-phase solvent system for preparative separation of polar alkaloids from natural products. Science.gov. Retrieved from [Link]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. Retrieved from [Link]

  • Pauli, G. F., Pro, S. M., & Friesen, J. B. (2015). Countercurrent Separation of Natural Products: An Update. ACS Publications. Retrieved from [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]

  • Wang, X., Geng, Y., Chen, Y., Yu, D., & Zhang, T. (2022). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. MDPI. Retrieved from [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sundaram, J. (n.d.). Life Science Applications of Countercurrent Chromatography. News-Medical.Net. Retrieved from [Link]

  • Alkaloid Purification. (n.d.). Lifeasible. Retrieved from [Link]

  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. (2022). Sorbead India. Retrieved from [Link]

  • Alkaloid Isolation & Purification. (n.d.). Study.com. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. ScienceDirect. Retrieved from [Link]

  • Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids. (2009). ResearchGate. Retrieved from [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). (2022). ResearchGate. Retrieved from [Link]

  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Isolation by Preparative HPLC. (2012). ResearchGate. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2017). Longdom Publishing. Retrieved from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]

  • Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. (2022). MDPI. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Retrieved from [Link]

  • Can anyone help me in finding any appropriate method for alkaloid extraction? (2015). ResearchGate. Retrieved from [Link]

  • Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • What are the general steps involved in extracting alkaloids? (2018). Quora. Retrieved from [Link]

  • Study on the separation of alkaloids by ion exchange resin chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation of Pyrrolizidine Alkaloids. (n.d.). Column Chromatography. Retrieved from [Link]

  • Ion pair chromatography reagents. (n.d.). PanReac AppliChem. Retrieved from [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2021). MDPI. Retrieved from [Link]

  • Isolation of Natural Products by Ion-Exchange Methods. (2012). ResearchGate. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]

  • Ion exchange chromatography. (2023). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC. Retrieved from [Link]

  • Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. Retrieved from [Link]

  • Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of (Hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (hexahydroindolizin-8a(1H)-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered with this bicyclic amino alcohol. Our goal is to equip you with the scientific understanding and experimental protocols necessary to effectively solubilize this compound for your research needs.

Introduction to this compound

This compound is a unique molecule featuring a saturated indolizidine ring system. Its structure, containing a tertiary amine and a primary alcohol, presents a distinct polarity profile that can lead to solubility challenges in various solvent systems. Understanding these structural features is key to developing effective solubilization strategies.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C9H17NO[1]

  • Molecular Weight: 155.24 g/mol [1]

  • Key Features: Bicyclic tertiary amine, primary hydroxyl group.

The presence of the tertiary amine makes the molecule's solubility highly dependent on pH, while the hydroxyl group contributes to its ability to form hydrogen bonds. The overall compact and saturated ring structure, however, can limit its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound at neutral pH is expected due to its bicyclic hydrocarbon structure. While the tertiary amine and hydroxyl groups provide some polarity and hydrogen bonding capability, the non-polar carbon framework restricts its miscibility with water.[2][3] Like many amines, its solubility in water is significantly influenced by the pH of the solution.[2][4]

Q2: What is the first step I should take to improve its solubility in an aqueous buffer?
Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are a viable option. Given its structure, polar organic solvents are more likely to be effective. Good starting points would be methanol, ethanol, or DMSO. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.[6] Aliphatic amines generally show good solubility in polar organic solvents.[3]

Q4: I need to use this compound in a cell-based assay and want to avoid organic solvents. What are my options?

A4: If organic solvents are not suitable for your experimental system, you have several alternatives:

  • pH Adjustment: As mentioned, creating an acidic aqueous solution is the primary method.

  • Co-solvents: Using a water-miscible co-solvent at a low, cell-tolerated concentration can enhance solubility. Examples include ethanol, propylene glycol, and polyethylene glycol (PEG).[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[8][9][10] This is a widely used technique in pharmaceutical formulations to improve the solubility of hydrophobic drugs.[11]

  • Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[12] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological applications due to their lower toxicity compared to ionic surfactants.[12]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed experimental workflows for overcoming common solubility issues.

Problem: this compound precipitates when added to my aqueous buffer (pH 7.4).
Solution 1: pH-Mediated Solubilization

This protocol details the steps to solubilize the compound by forming a salt through pH adjustment.

Scientific Rationale: Amines are basic and can accept a proton (H+) to form a positively charged (and generally more water-soluble) ammonium ion.[2][4] This equilibrium is dictated by the Henderson-Hasselbalch equation. By lowering the pH, you shift the equilibrium towards the protonated, more soluble form.

Experimental Protocol:

  • Prepare an acidic stock solution:

    • Weigh out a precise amount of this compound.

    • Dissolve it in a small volume of dilute acid. A good starting point is 0.1 M hydrochloric acid (HCl).

    • Gently agitate or sonicate until the compound is fully dissolved. This will be your concentrated stock solution.

  • Neutralize to the desired pH:

    • Slowly add your target buffer (e.g., PBS, pH 7.4) to the acidic stock solution while monitoring the pH.

    • Alternatively, you can add small aliquots of a base (e.g., 0.1 M NaOH) to the acidic stock solution until the desired final pH is reached.

  • Observe for precipitation:

    • If the compound remains in solution at the final pH and concentration, you have successfully created a working solution.

    • If precipitation occurs, you may need to lower the final concentration or explore alternative methods.

Workflow Diagram:

G cluster_0 pH Adjustment Workflow A Weigh Compound B Dissolve in Dilute Acid (e.g., 0.1M HCl) to create Stock Solution A->B C Slowly add Target Buffer while monitoring pH B->C D Observe for Precipitation C->D E Successful Solubilization D->E No F Precipitation Occurs D->F Yes G Try Lower Concentration or Alternative Method F->G

Caption: Workflow for pH-mediated solubilization.

Solution 2: Co-Solvent System

This protocol outlines the use of water-miscible organic solvents to improve solubility.

Scientific Rationale: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the polarity of the overall solvent system.[7] They can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the solute.

Experimental Protocol:

  • Select a biocompatible co-solvent: Common choices include ethanol, DMSO, propylene glycol, and polyethylene glycol (PEG 300 or 400).

  • Prepare a concentrated stock solution: Dissolve the this compound in 100% of the chosen co-solvent.

  • Dilute into aqueous buffer: Add the stock solution dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing.

  • Determine the maximum tolerated co-solvent concentration: The final concentration of the co-solvent should be kept to a minimum to avoid affecting your experimental system (e.g., <1% for many cell-based assays).

Data Summary Table:

Co-SolventTypical Starting Concentration in StockMaximum Recommended Final Concentration in Aqueous Media
Ethanol10-100 mM< 1%
DMSO10-100 mM< 0.5%
Propylene Glycol10-100 mM1-5%
PEG 40010-100 mM1-5%
Solution 3: Cyclodextrin-Based Solubilization

This protocol describes the use of cyclodextrins to form an inclusion complex.

Scientific Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[11] They can encapsulate hydrophobic molecules or moieties, like the bicyclic structure of this compound, within their cavity, while the hydrophilic exterior allows the entire complex to be water-soluble.[8][10]

Experimental Protocol:

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare a cyclodextrin solution: Dissolve the HP-β-CD in your aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.

  • Add the compound: Add the powdered this compound to the cyclodextrin solution.

  • Promote complexation: Stir or shake the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours or overnight.

  • Clarify the solution: Centrifuge or filter the solution to remove any undissolved material. The clear supernatant is your working solution.

Logical Relationship Diagram:

G cluster_1 Cyclodextrin Inclusion Complex Formation A This compound (Poorly Soluble) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C

Caption: Formation of a water-soluble inclusion complex.

Summary and Recommendations

When encountering solubility issues with this compound, a systematic approach is recommended. Start with the simplest and most direct method, pH adjustment, as the tertiary amine in the structure is a prime target for protonation and salt formation. If this is not sufficient or compatible with your experimental conditions, progress to co-solvent systems, being mindful of the tolerance of your assay to the chosen solvent. For applications requiring a purely aqueous system with minimal additives, cyclodextrin complexation offers an elegant and often highly effective solution.

By understanding the chemical nature of this compound and applying these principles, you can successfully overcome solubility challenges and proceed with your research.

References

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • Banyal, M., & Joshi, S. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. IJPPR.
  • PMC - NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Unknown. (n.d.). Solubility and pH of amines.
  • Google Patents. (n.d.). Use of co-solvents in amine N-oxide solutions.
  • Arkema Specialty Surfactants. (n.d.). Emulsifiers and solubilizers.
  • BLDpharm. (n.d.). 1788874-18-9|this compound.
  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Spring 2005, Amines. (n.d.). Principles of Drug Action 1.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • Quora. (2018). Are amines soluble in organic solvents?.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.

Sources

Technical Support Center: Optimizing Reaction Conditions for Indolizidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indolizidine synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in your synthetic workflows. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis of the indolizidine core.

Question: My overall yield for a multi-step synthesis is consistently low. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis is a classic problem. The most effective approach is to systematically identify the bottleneck step.

  • Analyze Each Step: Do not rely on literature yields. Run small-scale trials and obtain a crude NMR for each step to accurately determine the conversion and identify major byproducts. The step with the lowest conversion or the most side-product formation is your primary target for optimization.

  • Assess Starting Material Purity: Impurities in starting materials, even at low levels, can poison catalysts or participate in side reactions. Re-purify your starting materials and re-run the problematic step.

  • Re-evaluate Reaction Conditions: A common pitfall is directly adopting literature conditions without optimization for your specific substrate. Key parameters to screen include solvent, temperature, and catalyst loading.[1] A systematic approach, like a Design of Experiments (DoE), can efficiently identify optimal conditions.

  • Consider Degradation: Is your product or an intermediate unstable under the reaction or workup conditions? Test the stability of your isolated intermediate under the reaction conditions (e.g., thermal stability, acid/base stability) to rule out product degradation.

Question: I'm struggling with the purification of my final indolizidine alkaloid. It streaks on silica gel and I get poor recovery. What's going on?

Answer: This is a very common issue stemming from the basic nature of the bridgehead nitrogen in the indolizidine core. The amine can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, irreversible adsorption, and decomposition.

Here’s a troubleshooting workflow:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a volatile base like triethylamine (~1-2%) or ammonium hydroxide (~1%). This deactivates the acidic sites.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is an excellent alternative for basic compounds. Start with neutral alumina and move to basic if needed.

    • Reverse-Phase (C18): This is often a reliable option. You can use standard methanol/water or acetonitrile/water mobile phases, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and ensure sharp peaks.[2]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For polar indolizidines, HILIC can provide excellent separation.[2]

  • Temporary Salt Formation: Convert your basic alkaloid into a salt (e.g., a TFA salt) before chromatography.[2] This can improve its solubility and chromatographic behavior on silica. You can then perform a simple acid-base extraction during workup to recover the free base.

Troubleshooting Purification on Silica Gel
IssueProbable CauseRecommended Solution
Severe Streaking Strong interaction of the basic nitrogen with acidic silanol groups.1. Add 1-2% triethylamine or ammonium hydroxide to the eluent. 2. Switch to neutral or basic alumina.
Low Mass Recovery Irreversible adsorption or decomposition on the column.1. Use a less acidic stationary phase (alumina). 2. Attempt purification via reverse-phase HPLC.[2]
Insolubility in Loading Solvent The free base may be poorly soluble in non-polar solvents used for loading.1. Dissolve the crude product in a minimal amount of a stronger solvent (e.g., DCM, MeOH) and adsorb it onto a small amount of silica ("dry loading"). 2. Convert to a salt (e.g., TFA salt) which may have better solubility.[2]

Section 2: Troubleshooting Specific Synthetic Strategies

Strategy 1: Asymmetric Hydrogenation of Indolizine Precursors

Asymmetric hydrogenation of an indolizine or a related pyridinium salt is a powerful method for establishing the stereocenters of the indolizidine core in a single step.[3][4][5] However, its success is highly dependent on the catalyst system and reaction conditions.

Question: My asymmetric hydrogenation of an indolizine is slow, incomplete, or giving poor enantioselectivity (e.r.). How can I optimize it?

Answer: This reaction is sensitive to several factors. Let's break down the optimization process.

Logical Troubleshooting Workflow for Asymmetric Hydrogenation

start Problem: Poor Hydrogenation Performance sub_purity Is the substrate absolutely pure and dry? start->sub_purity catalyst_prep Was the active catalyst pre-formed correctly? sub_purity->catalyst_prep Yes purify_sub Action: Re-purify substrate. Ensure rigorous drying of substrate and solvent. sub_purity->purify_sub No solvent_choice Is the solvent optimal? catalyst_prep->solvent_choice Yes prep_catalyst Action: Follow literature protocol for catalyst pre-activation precisely. (e.g., heating Ru precursor with ligand and base) catalyst_prep->prep_catalyst No conditions Are pressure and temperature optimized? solvent_choice->conditions Yes screen_solvent Action: Screen non-coordinating solvents. n-Hexane is often best, but test toluene or t-amyl alcohol. solvent_choice->screen_solvent No ligand_screen Does the chiral ligand match the substrate? conditions->ligand_screen Yes screen_cond Action: Systematically vary H₂ pressure (e.g., 50-100 bar) and temperature (e.g., RT to 50°C). conditions->screen_cond No result Optimized Reaction ligand_screen->result Yes screen_ligand Action: Screen a panel of chiral ligands. (e.g., different phosphine or NHC ligands) ligand_screen->screen_ligand No purify_sub->sub_purity prep_catalyst->catalyst_prep screen_solvent->solvent_choice screen_cond->conditions screen_ligand->ligand_screen

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Detailed Experimental Protocol: Optimizing Hydrogenation Conditions

This protocol is based on a typical Ru-NHC catalyzed system for indolizine reduction.[3]

  • Catalyst Pre-formation (Strictly under Inert Atmosphere):

    • To a dry Schlenk flask, add the Ruthenium precursor (e.g., [Ru(cod)(2-methylallyl)₂], 0.015 mmol), the chiral N-heterocyclic carbene (NHC) ligand (0.03 mmol), and a base (e.g., KOtBu, 0.045 mmol).

    • Add dry, degassed n-hexane (2 mL).

    • Stir the mixture at 70°C for 12 hours. The formation of the active catalyst is often accompanied by a color change. Causality: Pre-forming the active catalyst complex is critical for reproducibility and high enantioselectivity.

  • Hydrogenation Reaction:

    • In a separate vessel within a glovebox, dissolve the indolizine substrate (0.30 mmol) in dry, degassed n-hexane.

    • Add the pre-formed catalyst solution to the substrate solution.

    • Transfer the mixture to a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (start with 100 bar).

    • Stir the reaction at room temperature for 16-24 hours.

  • Analysis:

    • Carefully vent the autoclave.

    • Take an aliquot of the crude reaction mixture.

    • Determine conversion by ¹H NMR or GC-MS.

    • Determine the enantiomeric ratio (e.r.) by chiral HPLC or SFC.

Optimization Parameters for Hydrogenation
ParameterStarting PointOptimization StrategyRationale
Catalyst [Ir(cod)Cl]₂ / (R)-DM-SegPhos[4]Screen different metals (Ru, Ir) and ligand classes (phosphine, NHC).The electronic and steric properties of the metal-ligand complex determine both reactivity and stereoselectivity.
Solvent n-Hexane[3]Screen non-coordinating solvents like toluene, THF, or t-amyl alcohol.Solvent can influence catalyst solubility, stability, and substrate presentation to the catalytic site.
**Pressure (H₂) **100 bar[3]Vary from 50 to 120 bar.Higher pressure increases H₂ concentration, potentially accelerating the reaction, but may not improve selectivity.
Temperature Room TemperatureTest from RT to 70°C.Higher temperatures can increase reaction rate but may decrease enantioselectivity.
Base KOtBuScreen other non-nucleophilic bases if KOtBu fails.The base is crucial for generating the active catalyst and can influence the catalytic cycle.
Strategy 2: Intramolecular Aza-Michael Addition / Cyclization

The intramolecular aza-Michael addition is a cornerstone for constructing the five-membered pyrrolidine ring of the indolizidine core.[6][7] Its success hinges on the delicate balance of nucleophilicity of the nitrogen and the electrophilicity of the Michael acceptor.

Question: My intramolecular aza-Michael reaction is failing. The starting material is recovered, or I see decomposition. What should I do?

Answer: Failure in this key cyclization step usually points to one of three areas: insufficient nucleophilicity of the amine, low reactivity of the Michael acceptor, or improper catalytic conditions.

1. Is the Amine Nucleophilic Enough?

  • Problem: If the nitrogen atom is part of an amide or has a strong electron-withdrawing protecting group (e.g., Boc, Cbz), its nucleophilicity is significantly reduced.

  • Solution:

    • Use a Stronger Base: For deprotonation of less acidic N-H bonds, a stronger base like NaH or KHMDS may be required instead of milder bases like DBU or Et₃N.

    • Change Protecting Group: If cyclization is attempted on a protected amine, consider switching to a protecting group that is less electron-withdrawing or can be removed in situ just before cyclization.

2. Is the Michael Acceptor Reactive Enough?

  • Problem: Steric hindrance around the α,β-unsaturated system can prevent the approach of the nucleophile. Electron-donating groups on the double bond will also decrease its reactivity.[8]

  • Solution:

    • Lewis Acid Catalysis: Add a Lewis acid (e.g., MgBr₂, Sc(OTf)₃, LiCl[9]) to coordinate to the carbonyl oxygen of the Michael acceptor. This increases its electrophilicity and can accelerate the reaction.

    • Substrate Modification: If possible, redesign the substrate to have less steric bulk near the reaction center.

3. Are the Reaction Conditions Optimal?

  • Problem: The reaction may be too slow at room temperature, or the chosen catalyst may be inappropriate.

  • Solution:

    • Solvent Screening: Test a range of polar aprotic solvents (THF, DMF, MeCN) and polar protic solvents (EtOH, MeOH). The solvent can affect the conformation of the acyclic precursor, influencing the cyclization rate.

    • Catalyst Screening: For conjugate additions, a range of catalysts can be effective. While a simple base like NaOEt can work[7], specialized catalysts like sulfated zirconia have been shown to be highly efficient under solvent-free conditions.[10]

Decision Tree for Aza-Michael Cyclization Failure

start Problem: Aza-Michael Cyclization Fails check_sm Is Starting Material Consumed? start->check_sm decomp decomp check_sm->decomp No (SM Recovered) side_products Decomposition or Side Products Observed check_sm->side_products Yes check_reactivity Is N-group a strong EWG? decomp->check_reactivity Increase Reactivity lower_temp lower_temp side_products->lower_temp Action: Run reaction at lower temperature (e.g., 0°C or -20°C). use_base Action: Use stronger base (NaH, KHMDS) or change protecting group. check_reactivity->use_base Yes use_lewis Action: Add Lewis Acid (e.g., MgBr₂) to activate Michael acceptor. check_reactivity->use_lewis No increase_temp Action: Increase temperature incrementally (e.g., 50°C -> 80°C). use_lewis->increase_temp If still no reaction... milder_cond milder_cond lower_temp->milder_cond Action: Use milder base (DBU, K₂CO₃) or organocatalyst.

Caption: Decision tree for troubleshooting aza-Michael cyclizations.

References

  • García-García, P., et al. (2013). Ruthenium–NHC-Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. Angewandte Chemie International Edition, 52(28), 7309-7313. [Link]

  • Li, W., et al. (2021). Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. The Journal of Organic Chemistry, 86(15), 10773–10781. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2). [Link]

  • Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 24(1), 191-222. [Link]

  • PubMed (2021). Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. National Library of Medicine. [Link]

  • ResearchGate (2014). How to isolate and purify indolizidine compounds? ResearchGate Publication. [Link]

  • ResearchGate (2017). Optimization of reaction conditions for the synthesis of compound (4 a). ResearchGate Publication. [Link]

  • Palacio, D., et al. (2020). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Molecules, 25(21), 5195. [Link]

  • Renner, J., et al. (2022). Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. The Journal of Organic Chemistry, 87(14), 8871–8883. [Link]

  • González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. University of Alicante Thesis. [Link]

  • Polniaszek, R. P., & Belmont, S. E. (1988). Stereoselective synthesis of (.+-.)-indolizidines 167B, 205A, and 207A. Enantioselective synthesis of (-)-indolizidine 209B. Journal of the American Chemical Society, 110(25), 8234–8241. [Link]

  • S. R., S., et al. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 71(5), 246-261. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6646-6673. [Link]

  • Wang, J., et al. (2024). Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. Nature Communications, 15(1), 3867. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6646-6673. [Link]

  • de la Torre, A. F., et al. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry, 21(16), 3334-3343. [Link]

  • Kocienski, P. (n.d.). Protective Groups. University of Leeds Lecture Notes. [Link]

  • Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 24(1), 191-222. [Link]

  • Enders, D., et al. (2014). A general strategy for the catalytic, highly enantio- and diastereoselective synthesis of indolizidine-based alkaloids. Chemistry, 20(17), 5008-5016. [Link]

  • LibreTexts Chemistry (2021). 13.10: Protecting Groups in Organic Synthesis. LibreTexts. [Link]

  • Lifeasible (n.d.). Alkaloid Purification. Lifeasible Services. [Link]

  • Wikipedia (n.d.). Protecting group. Wikipedia. [Link]

  • Neliti (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Oxford Learning Link (n.d.). Appendix 6: Protecting groups. Oxford University Press. [Link]

  • de Souza, M. V. P., et al. (2020). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 85(1), 470–478. [Link]

  • Clayden, J., & Watson, D. W. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 10(28), 5332-5340. [Link]

  • Clayden, J., & Watson, D. W. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 10(28), 5332-5340. [Link]

  • Benzy, A., et al. (2013). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 143, 413-419. [Link]

  • Nagels, M., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 790. [Link]

Sources

Technical Support Center: Navigating Side Reactions in the Reduction of Indolizinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indolizine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the side reactions commonly encountered during the reduction of indolizinium salts. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these challenges, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Challenge of Selective Reduction

The reduction of indolizinium salts is a cornerstone for accessing the indolizine core, a privileged scaffold in medicinal chemistry. However, the inherent reactivity of the indolizinium system, coupled with the power of modern reducing agents, can lead to a variety of undesired side reactions. This guide will delve into the mechanistic underpinnings of these reactions and provide actionable protocols to steer your experiments toward the desired outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reduction of indolizinium salts in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of a more saturated byproduct than the expected indolizine. What is happening and how can I prevent it?

A1: Over-reduction to Dihydro- and Tetrahydroindolizines

This is a classic case of over-reduction, a common side reaction where the indolizine product is further reduced to form dihydroindolizine or even tetrahydroindolizine derivatives. This is particularly prevalent when using powerful reducing agents or under harsh reaction conditions.

Troubleshooting Guide: Over-reduction

Symptom Probable Cause Recommended Solution
Formation of products with M+2 or M+4 peaks in Mass Spec.Excessive reducing agent: Using a large excess of reagents like NaBH₄ or LiAlH₄.Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. Start with 1.0-1.2 equivalents and titrate up if necessary.
Over-reduction is observed even with stoichiometric control.Highly reactive reducing agent: Reagents like LiAlH₄ are often too potent for this transformation.Use Milder Reagents: Switch to a milder reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1]
Reaction is clean at low temperatures but over-reduction occurs upon warming.Temperature is too high: Higher temperatures increase the rate of the secondary reduction.Low-Temperature Protocol: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) and monitor the reaction closely by TLC or LC-MS to quench at the optimal time.
Catalytic hydrogenation leads to a mixture of products.Overly active catalyst or harsh conditions: High hydrogen pressure or prolonged reaction times can lead to complete saturation.Catalyst and Condition Optimization: Use a less active catalyst (e.g., Pd/C instead of PtO₂) or add a catalyst poison to temper its activity. Optimize hydrogen pressure and reaction time.[2]

Experimental Protocol: Selective Reduction with Sodium Borohydride

  • Dissolve the indolizinium salt (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS every 15 minutes.

  • Upon complete consumption of the starting material, quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing unexpected fragmentation of the indolizine ring system in my mass spectrometry data. What could be the cause?

A2: Ring-Opening Side Reactions

Ring-opening of the indolizinium salt or the resulting indolizine can occur under certain reductive conditions, particularly with more aggressive hydride reagents or in the presence of Lewis acids. This can lead to the formation of substituted aminophenol-type structures or other cleaved byproducts.

Troubleshooting Guide: Ring-Opening

Symptom Probable Cause Recommended Solution
Mass spectral data suggests fragmentation of the bicyclic core.Use of strong, hard nucleophiles/bases: Reagents like LiAlH₄ can attack the ring system.Avoid Harsh Reagents: Stick to milder borohydride reagents.
Ring-opening is promoted in the presence of certain additives.Lewis acidic conditions: Additives used to enhance reactivity may promote ring cleavage.Buffer the Reaction: If acidic conditions are suspected, consider adding a non-nucleophilic base like proton sponge to buffer the reaction medium.
The issue is more prevalent with certain substituents on the indolizinium ring.Electron-withdrawing groups: These can activate the ring towards nucleophilic attack and subsequent cleavage.Substituent-Guided Strategy: For electron-deficient systems, employ the mildest possible reduction conditions and consider protecting sensitive functional groups.

Q3: My reaction mixture turns dark, and I isolate a complex mixture of products, including what appears to be disproportionation products.

A3: Instability of Dihydroindolizine Intermediates and Disproportionation

The initial reduction of an indolizinium salt often yields a dihydroindolizine intermediate. These species can be unstable and may undergo disproportionation, where one molecule is oxidized back to the indolizinium salt or indolizine, and another is reduced to a tetrahydroindolizine. This is often catalyzed by acid or light.

Troubleshooting Guide: Disproportionation

Symptom Probable Cause Recommended Solution
A mixture of starting material, desired product, and over-reduced product is observed.Unstable dihydroindolizine intermediate. In-situ Oxidation: After the reduction step, consider an in-situ oxidation with a mild oxidant (e.g., DDQ or manganese dioxide) to convert any remaining dihydroindolizine to the desired indolizine.
The reaction mixture darkens over time, and yields are inconsistent.Acid-catalyzed decomposition or air oxidation. Work-up under Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light. Use degassed solvents.

Part 2: Mechanistic Insights & Visualization

A deeper understanding of the reaction mechanisms can empower you to make more informed decisions during your experiments.

Mechanism of Over-reduction

The desired reduction of the indolizinium cation (I) yields the dihydroindolizine intermediate (II). This intermediate can then be oxidized to the final indolizine product (III). However, in the presence of excess reducing agent, the intermediate (II) can be further reduced to the tetrahydroindolizine (IV).

Over_Reduction Indolizinium Indolizinium Cation (I) Dihydroindolizine Dihydroindolizine (II) Indolizinium->Dihydroindolizine [H⁻] Indolizine Indolizine (III) Dihydroindolizine->Indolizine [-H⁻] or Oxidation Tetrahydroindolizine Tetrahydroindolizine (IV) Dihydroindolizine->Tetrahydroindolizine [H⁻] (Excess)

Caption: Pathway of over-reduction.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for troubleshooting common issues in indolizinium salt reductions.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Over_Reduction Over-reduction Observed? Check_Purity->Over_Reduction Ring_Opening Ring-opening Observed? Over_Reduction->Ring_Opening No Solution_Over_Reduction Use Milder Reagent Control Stoichiometry Lower Temperature Over_Reduction->Solution_Over_Reduction Yes Disproportionation Disproportionation Suspected? Ring_Opening->Disproportionation No Solution_Ring_Opening Use Milder Reagent Avoid Lewis Acids Ring_Opening->Solution_Ring_Opening Yes Solution_Disproportionation In-situ Oxidation Inert Atmosphere Work-up Disproportionation->Solution_Disproportionation Yes Optimize Optimize Reaction Conditions (Solvent, Temp, Time) Disproportionation->Optimize No Solution_Over_Reduction->Optimize Solution_Ring_Opening->Optimize Solution_Disproportionation->Optimize

Caption: Troubleshooting decision tree.

Part 3: Comprehensive References

For further reading and to support the mechanistic claims and protocols described, please refer to the following authoritative sources:

References

  • General Reactivity of Indolizines: This resource provides an overview of the fundamental reactivity of the indolizine ring system. Title: Addressing challenges in the functionalization of the indolizine five-membered ring Source: BenchChem
  • Review on Indolizine Chemistry: A comprehensive review covering the synthesis and chemical properties of indolizines.

    • Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties
    • Source: ResearchG
    • URL: [Link]

  • Spectroscopic Characterization: An example of detailed spectroscopic analysis of indolizine derivatives, which is crucial for identifying byproducts.

    • Title: Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene
    • Source: N
    • URL: [Link]

  • Indolizine Synthesis Overview: A broad overview of various synthetic routes to indolizines.

    • Title: Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties
    • Source: Journal of Basic and Clinical Pharmacy
    • URL: [Link]

  • General Troubleshooting in Heterocyclic Synthesis: A guide that provides general advice applicable to the synthesis of indolizines. Title: "troubleshooting guide for the synthesis of heterocyclic compounds" Source: BenchChem
  • Use of Milder Reducing Agents: Discussion on the selective reduction of indoles, a related heterocycle, which highlights the utility of milder reagents like NaBH₃CN.

    • Title: Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge
    • Source: N
    • URL: [Link]

  • Spectroscopic Analysis of Intermediates: Insights into the characterization of transient species in rel

    • Title: Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermedi
    • Source: PubMed
    • URL: [Link]

  • Characterization of Indolizine Fluorophores: Provides examples of the spectroscopic properties of indolizine deriv

    • Title: Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C
    • Source: CNR-IRIS
    • URL: [Link]

  • Control of Selectivity in Hydrogenation: Discusses strategies for controlling selectivity in catalytic hydrogenation, which are applicable to indolizinium salt reductions.

    • Title: Full Selectivity Control over the Catalytic Hydrogenation of Nitroarom
    • Source: PubMed
    • URL: [Link]

  • Synthesis of Indolizinones: Provides context on rel

    • Title: Synthesis of indolizinones
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Selectivity in Hydrogenation Reactions: A review on controlling selectivity in hydrogen

    • Title: Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities
    • Source: Catalysis Science & Technology (RSC Publishing)
    • URL: [Link]

  • Advances in Indolizine Synthesis: A review of modern synthetic methods for indolizines.

    • Title: Recent advances in the synthesis of indolizines and their π-expanded analogues
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Reactivity of Pyridinium Salts: Discusses the reactivity of a rel

    • Title: (PDF) The cyclization and functionalization reactions involving N-phenacylpyridinium salts
    • Source: ResearchG
    • URL: [Link]

  • Controlling Semihydrogenation: An example of controlling selectivity in alkyne reduction, with principles applicable to indolizinium systems.

    • Title: Controlled selectivity through reversible inhibition of the catalyst: Stereodivergent semihydrogen
    • Source: ChemRxiv
    • URL: [Link]

  • Selectivity in Nitroarene Reduction: A review on achieving selectivity in the reduction of functionalized nitroarenes.

    • Title: Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based c
    • Source: PubMed
    • URL: [Link]

  • Spectroscopic Characterization of Metal Complexes: An example of detailed characterization that can inform byproduct identific

    • Title: (PDF) Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand
    • Source: ResearchG
    • URL: [Link]

  • Selectivity in Nitroarene Reduction (PDF): A downloadable version of the review on selective nitroarene reduction.

    • Title: (PDF)
    • Source: ResearchG
    • URL: [Link]

  • Reactivity of Iodazinium Salts: Provides insights into the reactivity of related heterocyclic c

    • Title: Synthesis and reactivity of azole-based iodazinium salts
    • Source: N
    • URL: [Link]

Sources

Technical Support Center: Improving Yield in Multi-Step Indolizidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multi-step indolizidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of this important class of alkaloids. The synthesis of indolizidine alkaloids, known for their wide range of biological activities, often presents challenges that can impact overall yield and purity.[1][2][3] This resource offers practical, field-proven insights to help you navigate these complexities and optimize your synthetic routes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to pinpointing and resolving specific problems that can arise during your multi-step synthesis. Each question addresses a common experimental hurdle and provides a detailed, step-by-step approach to remediation.

Question 1: Low Yield in the Initial Cycloaddition/Condensation Step

I'm experiencing a low yield in the initial formation of the indolizine or a key bicyclic intermediate. What are the likely causes and how can I improve the efficiency of this step?

Low yields in the initial ring-forming reaction are a frequent bottleneck. The root cause often lies in suboptimal reaction conditions, reagent quality, or competing side reactions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Reaction Conditions:

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. For instance, in certain cyclizations, hydrogen-bonding solvents like methanol or ethanol can promote the reaction and lead to higher yields.[4] Conversely, aprotic solvents may be necessary to prevent unwanted side reactions. It is advisable to screen a range of solvents with varying polarities.

  • Temperature Control: Many classical methods for indolizine synthesis, such as the Scholtz or Chichibabin reactions, require high temperatures.[1][5] However, excessive heat can lead to decomposition of starting materials or products. A careful optimization of the reaction temperature, potentially using a temperature gradient, is crucial.

  • Catalyst Selection and Loading: For transition metal-catalyzed reactions, the choice of catalyst and its loading are critical. Different catalysts, such as those based on palladium, copper, or rhodium, can offer varying efficiencies depending on the specific transformation.[6] Experiment with different catalysts and optimize the catalyst loading to find the most effective system for your specific substrates. For example, in some carbonylative cyclizations, Pd2(dba)3 may give slightly higher yields compared to Pd/C.[4]

2. Assess Starting Material Quality:

  • Purity: Impurities in your starting materials can poison catalysts, participate in side reactions, or inhibit the desired transformation. Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization, chromatography) and confirm their identity and purity by analytical methods such as NMR and mass spectrometry.

  • Stability: Some starting materials, particularly those with highly reactive functional groups, may be unstable. Store them under appropriate conditions (e.g., inert atmosphere, low temperature) and use them as freshly prepared as possible.

3. Consider Alternative Synthetic Strategies:

  • Modern Methodologies: If traditional methods prove inefficient, explore more recent synthetic strategies. Advances in organic synthesis have led to the development of milder and more efficient methods, such as those based on oxidative coupling or transition metal-catalyzed C-H activation.[4][5] These newer methods often offer broader substrate scope and higher yields.

  • Flow Chemistry: For multi-step syntheses, flow chemistry can be a powerful tool to improve yield and consistency.[7] By using immobilized reagents and catalysts in a continuous flow system, you can often achieve better control over reaction parameters and simplify purification processes.[7]

Experimental Protocol: Screening Reaction Conditions for a Palladium-Catalyzed Cyclization

  • Set up a parallel reaction screening array with identical starting material concentrations.

  • Vary one parameter at a time (e.g., solvent, temperature, catalyst ligand).

  • Use a range of solvents (e.g., toluene, dioxane, DMF, acetonitrile).

  • Screen a temperature range (e.g., 80°C, 100°C, 120°C).

  • Test a variety of phosphine ligands for the palladium catalyst. The choice of ligand can be critical for regioselectivity.[6]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Quantify the yield of the desired product by a suitable analytical method (e.g., HPLC with an internal standard).

ParameterCondition 1Condition 2Condition 3
Solvent TolueneDioxaneDMF
Temperature 100°C100°C100°C
Ligand Ligand ALigand BLigand C
Yield (%) 45%75%62%

A representative table for screening reaction conditions.

Question 2: Formation of Significant Side Products During a Reduction Step

During the reduction of a functional group (e.g., ketone, ester, or double bond) in my indolizidine intermediate, I'm observing the formation of multiple side products, which complicates purification and lowers the yield. How can I improve the selectivity of this reduction?

Lack of selectivity in reduction reactions is a common issue, often stemming from the reducing agent's reactivity or the presence of multiple reducible functional groups. Here’s how to approach this problem:

1. Choose a More Selective Reducing Agent:

  • Chemoselectivity: The choice of reducing agent is paramount. For example, to selectively reduce a ketone in the presence of an ester, a milder reducing agent like sodium borohydride (NaBH₄) is preferred over the more powerful lithium aluminum hydride (LiAlH₄).

  • Stereoselectivity: If the desired stereochemistry is not being achieved, consider using a stereoselective reducing agent or a chiral catalyst. For instance, iridium-catalyzed asymmetric hydrogenation can be employed for the enantioselective reduction of cyclic pyridinium salts to form chiral indolizidines.[8][9]

2. Optimize Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often increase the selectivity of a reduction by favoring the kinetically controlled product.

  • Solvent: The solvent can influence the reactivity of the reducing agent. Protic solvents, for example, can moderate the reactivity of certain hydrides.

  • pH Control: In some cases, controlling the pH of the reaction mixture can prevent side reactions such as epimerization.[10]

3. Employ Protecting Groups:

  • If you have multiple functional groups that are susceptible to reduction, a protecting group strategy may be necessary.[11][12][13] By temporarily masking a more reactive functional group, you can selectively reduce the desired moiety and then deprotect the masked group in a subsequent step.[11][12][13] The choice of protecting group is crucial and should be stable to the reduction conditions and easily removable.[12][13]

Experimental Protocol: Optimizing a Catalytic Hydrogenation Step for Diastereoselectivity

  • Screen different heterogeneous catalysts (e.g., Pd/C, PtO₂, Rh/C).[14][15]

  • Vary the hydrogen pressure (e.g., 1 atm, 3 atm, 5 atm).

  • Test different solvents (e.g., ethanol, methanol, ethyl acetate).

  • Analyze the diastereomeric ratio of the product mixture by NMR or chiral HPLC.

CatalystH₂ Pressure (atm)SolventDiastereomeric RatioYield (%)
Pd/C3Ethanol85:1592%
PtO₂3Ethanol>99:195%
Rh/C3Ethanol70:3088%

A representative table for optimizing a catalytic hydrogenation.

Question 3: Difficulty with Purification of a Hydrophilic Indolizidine Intermediate

My indolizidine intermediate is highly polar and water-soluble, making extraction and purification by standard silica gel chromatography challenging. What purification strategies can I employ?

Purifying polar, hydrophilic compounds can be frustrating. Standard purification techniques often fail due to the compound's high affinity for polar stationary phases and solvents. Here are some effective strategies:

1. Alternative Chromatographic Techniques:

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 stationary phase) is often more effective than normal-phase silica gel chromatography. A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape, can be used for elution.[16]

  • Ion-Exchange Chromatography: If your indolizidine intermediate is basic, ion-exchange chromatography can be a powerful purification method. You can use a cation-exchange resin to bind your compound and then elute it with a solution of increasing ionic strength or by changing the pH.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another useful technique for purifying polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).

2. Recrystallization:

  • Even for compounds that are difficult to purify by chromatography, recrystallization can sometimes be a highly effective method for obtaining pure material, especially if you can find a suitable solvent system.[8][9]

3. Salt Formation:

  • If your indolizidine is a free base, converting it to a salt (e.g., a hydrochloride or tartrate salt) can sometimes facilitate its purification by crystallization. The salt may have different solubility properties that are more amenable to crystallization.

Experimental Protocol: Purification of a Hydrophilic Indolizidine using Reverse-Phase Chromatography

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • Load the solution onto a C18 reverse-phase column.

  • Elute with a gradient of increasing organic solvent concentration (e.g., from 5% to 50% acetonitrile in water with 0.1% TFA).

  • Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a suitable solvent or by passing the sample through a basic resin.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about improving yield in multi-step indolizidine synthesis.

What are the most critical factors to consider for maximizing the overall yield in a multi-step synthesis?

Maximizing the overall yield in a multi-step synthesis requires a holistic approach that considers every step of the sequence. The overall yield is the product of the yields of each individual step, so even small improvements in each step can have a significant impact on the final outcome.[17]

  • Route Design: The choice of the synthetic route is the most fundamental factor. A well-designed route will have a high degree of convergency, minimize the number of steps, and avoid problematic reactions or intermediates.

  • Reaction Optimization: Each step in the synthesis should be individually optimized for yield. This includes screening reaction conditions such as solvent, temperature, concentration, and catalyst.

  • Purification Efficiency: Inefficient purification can lead to significant material loss. It is important to choose the most appropriate purification method for each intermediate and to optimize the procedure to maximize recovery.

  • Handling and Transfer: Careful handling and transfer of materials between steps are crucial to minimize mechanical losses.

  • Protecting Group Strategy: A well-thought-out protecting group strategy is essential to avoid unwanted side reactions and to ensure that the protecting groups can be removed efficiently without affecting other parts of the molecule.[11][12][13]

How can I effectively use protecting groups to improve the yield of my indolizidine synthesis?

Protecting groups are indispensable tools in multi-step synthesis for temporarily masking reactive functional groups.[11][12][13] An effective protecting group strategy involves several key considerations:

  • Orthogonality: Use protecting groups that can be removed under different conditions. This allows for the selective deprotection of one group while others remain intact.

  • Stability: The protecting group must be stable to the reaction conditions of subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions to avoid degradation of the substrate.

  • Minimal Interference: The protecting group should not interfere with the desired reactions.

Diagram: Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Re-evaluate Reaction Conditions start->check_reaction check_starting_materials Assess Starting Material Quality start->check_starting_materials consider_alternatives Consider Alternative Strategies start->consider_alternatives optimize_conditions Optimize Solvent, Temp, Catalyst check_reaction->optimize_conditions purify_sm Purify Starting Materials check_starting_materials->purify_sm new_methods Explore Modern Synthetic Methods consider_alternatives->new_methods flow_chem Consider Flow Chemistry consider_alternatives->flow_chem success Yield Improved optimize_conditions->success Successful fail Yield Still Low optimize_conditions->fail Unsuccessful purify_sm->success Successful purify_sm->fail Unsuccessful new_methods->success Successful new_methods->fail Unsuccessful flow_chem->success Successful flow_chem->fail Unsuccessful fail->start Re-evaluate Indolizidine_Synthesis_Workflow start Acyclic Precursor cyclization Cyclization/ Condensation start->cyclization intermediate Bicyclic Intermediate (e.g., Lactam, Indolizine) cyclization->intermediate functionalization Further Functional Group Manipulation intermediate->functionalization final_product Indolizidine Alkaloid functionalization->final_product

A generalized workflow for the multi-step synthesis of indolizidine alkaloids.

References

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (2006). Chemical Communications. [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. [Link]

  • Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. (2020). Organic Letters. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]

  • Indolizidine and quinolizidine alkaloids. (2004). Natural Product Reports. [Link]

  • Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. (2022). The Journal of Organic Chemistry. [Link]

  • How to isolate and purify indolizidine compounds? ResearchGate. [Link]

  • Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. (2014). RSC Advances. [Link]

  • RutheniumNHCCatalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. (2013). Angewandte Chemie International Edition. [Link]

  • One-pot organocatalyzed synthesis of tricyclic indolizines. (2023). Organic & Biomolecular Chemistry. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Indolizidine and quinolizidine alkaloids. (2007). Natural Product Reports. [Link]

  • Biosynthesis of Alkaloids. Imperial College London. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • #Calculating OverallYield (%) of Multistep Synthesis #Theoratical Yield. (2022). YouTube. [Link]

  • Synthesis of Aminoindolizidines through the Chemoselective and Diastereoselective Catalytic Hydrogenation of Indolizines. (2016). The Journal of Organic Chemistry. [Link]

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of the Witwatersrand, Johannesburg. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2018). The Journal of Organic Chemistry. [Link]

  • Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. [Link]

  • Synthetic approach towards the synthesis of indolizidine and quinolizidine alkaloids using vinyl‐substituted cyclic carbonates. ResearchGate. [Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. (2024). Organic Process Research & Development. [Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids. RSC Advances. [Link]

  • Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. (2021). The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Hexahydroindolizines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of hexahydroindolizines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this saturated bicyclic N-heterocyclic scaffold. Hexahydroindolizines, as key building blocks in medicinal chemistry, demand rigorous structural confirmation.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot issues across NMR, Mass Spectrometry, and FTIR analyses.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for the structural elucidation of hexahydroindolizines. However, the fully saturated, conformationally flexible nature of this ring system often leads to complex and overlapping spectra.

Frequently Asked Questions (FAQs) - NMR

Q1: My ¹H NMR spectrum in the aliphatic region (1-4 ppm) is a cluster of overlapping multiplets. How can I resolve these signals?

A1: This is a common issue due to the presence of multiple CH₂ and CH protons in similar chemical environments. Here’s a systematic approach to achieve better resolution:

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, spreading the signals out.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent.[2] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts (aromatic solvent-induced shifts, ASIS) by interacting with the solute, often resolving overlapping signals.[2]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is essential to establish proton-proton coupling networks and trace the connectivity through the spin systems of the six- and five-membered rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, which is invaluable for resolving proton signals that overlap in the 1D spectrum but whose attached carbons have distinct chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This provides correlations between protons and carbons over two to three bonds, helping to piece together the full carbon skeleton and confirm assignments.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down conformational exchange, leading to sharper signals for individual conformers. Conversely, increasing the temperature can coalesce broad peaks from intermediate exchange into sharper, averaged signals.[2]

Q2: I'm observing broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?

A2: Broadening of NMR signals can stem from several factors:

  • Intermediate Conformational Exchange: Hexahydroindolizine can exist in multiple chair/boat-like conformations. If the rate of interconversion is on the NMR timescale, it can lead to significant peak broadening.

    • Solution: As mentioned, variable temperature (VT) NMR is the key diagnostic tool.[2] Cooling the sample may resolve the broad exchange peaks into sharp signals for the individual conformers, while heating may coalesce them into a single sharp averaged signal.

  • Nitrogen Inversion: The lone pair on the bridgehead nitrogen can undergo pyramidal inversion. If this process is at an intermediate rate on the NMR timescale, it can broaden adjacent proton signals.[3][4]

    • Solution: VT-NMR is also effective here. The energy barrier for nitrogen inversion in such bicyclic systems can be significant.[4]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.

    • Solution: Pass your sample through a small plug of Celite or silica gel. Ensure high-quality NMR tubes and solvents are used.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks.[5][6]

    • Solution: Ensure your sample is properly prepared (correct volume, no solid particles). Re-shim the spectrometer, particularly the higher-order shims, before acquisition. Using a standard sample to check the shims is good practice.[5]

Q3: How can I distinguish between diastereomers of a substituted hexahydroindolizine using NMR?

A3: Diastereomers have different physical properties and, therefore, will have distinct NMR spectra. However, the differences can be subtle.

  • Chemical Shifts: Protons and carbons in different stereochemical environments will have different chemical shifts. Carefully compare the 1D ¹H and ¹³C spectra of the mixture with those of the pure isomers if available.

  • Coupling Constants (³JHH): The magnitude of vicinal coupling constants is dependent on the dihedral angle between the coupled protons (Karplus relationship). Different diastereomers will have different preferred conformations, leading to different dihedral angles and thus different ³JHH values.

  • NOE (Nuclear Overhauser Effect): 2D NOESY or ROESY experiments are powerful for determining spatial proximity between protons.[7] A cross-peak indicates that two protons are close in space (< 5 Å). By analyzing the NOE correlations, you can deduce the relative stereochemistry. For example, an NOE between a substituent proton and a proton on the ring can establish its cis or trans relationship.

Troubleshooting Guide: Common NMR Artifacts & Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Integration Incorrect relaxation delay (d1); uneven baseline; overlapping peaks.[6][8]Increase the relaxation delay (d1) to at least 5 times the longest T1 of your compound. Perform careful baseline correction. Use 2D NMR or deconvolution software for overlapping signals.
Solvent Peak Obscuring Signals High concentration of residual non-deuterated solvent.[5]Use a solvent suppression pulse sequence. Choose a different deuterated solvent where your signals of interest do not overlap with the residual solvent peak.
Spinning Sidebands Inhomogeneous magnetic field (poor non-spinning shims); poor quality NMR tube.[6]Re-shim the non-spinning shims (X, Y, XZ, YZ). Use a high-quality, clean NMR tube. Change the spinning rate.
"Sinc Wiggles" or Truncation Artifacts Acquisition time (at) is too short for the FID to decay fully.[6]Increase the acquisition time. Apply a gentle line-broadening function (e.g., lb = 0.3 Hz) during processing.
Presence of Unknown Sharp Singlets Contamination from common laboratory solvents (acetone, ethyl acetate, grease).[2]Cross-reference the chemical shifts with tables of common NMR impurities.[9] Ensure clean glassware and high-purity solvents.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Hexahydroindolizine Core

Note: These are approximate ranges and can be influenced by substituents and solvent.

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
H-8a (Bridgehead)2.5 - 3.260 - 68Often a complex multiplet. Protons α to nitrogen are deshielded.
H-5 (α to N)2.8 - 3.5 (axial), 2.0 - 2.6 (equatorial)50 - 58Diastereotopic protons, often show distinct signals and geminal coupling.
H-3 (α to N)2.8 - 3.5 (axial), 2.0 - 2.6 (equatorial)50 - 58Similar to H-5 protons.
H-1, H-2, H-6, H-71.2 - 2.020 - 35Typically in the crowded upfield region. Resolution often requires 2D NMR.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and obtaining fragmentation information that supports the proposed structure.

Frequently Asked Questions (FAQs) - MS

Q1: What is the expected molecular ion in the mass spectrum of a hexahydroindolizine?

A1: Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), you should expect to see a prominent protonated molecular ion, [M+H]⁺. Due to the basic nitrogen atom, protonation is highly favorable. The molecular formula C₈H₁₅N (for the unsubstituted core) contains an odd number of nitrogen atoms, so according to the Nitrogen Rule, the [M+H]⁺ ion will have an even mass-to-charge ratio (m/z).[10]

Q2: My Electron Ionization (EI) mass spectrum shows a very weak or absent molecular ion peak. Is this normal?

A2: Yes, this is common for aliphatic amines under high-energy EI conditions.[11] The molecular ion is often unstable and undergoes rapid fragmentation. The most common fragmentation pathways for saturated nitrogen heterocycles involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[11] This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Troubleshooting Workflow for MS Analysis

G start Start: Unexpected MS Result q1 Is the [M+H]⁺ ion absent or weak in ESI/CI? start->q1 q2 Is the fragmentation pattern uninterpretable? q1->q2 No sol1 Check ionization source parameters. Increase sample concentration. Consider adduct formation (e.g., [M+Na]⁺). q1->sol1 Yes q3 Are there unexpected high-mass ions? q2->q3 No sol2 Switch to a softer ionization technique (ESI, CI). Use tandem MS (MS/MS) to fragment the [M+H]⁺ ion selectively. Compare with literature fragmentation of similar alkaloids. q2->sol2 Yes sol3 Check for dimerization or salt formation. Verify sample purity with LC-MS. Consider solvent adducts. q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for hexahydroindolizine MS analysis.

Predicted EI-MS Fragmentation of Unsubstituted Hexahydroindolizine (C₈H₁₅N, MW=125.21)

The primary fragmentation is driven by the stabilization of the positive charge by the nitrogen atom.

m/z Value Proposed Fragment Structure Fragmentation Pathway
125[C₈H₁₅N]⁺˙Molecular Ion (M⁺˙)
124[C₈H₁₄N]⁺Loss of H˙ from C-8a (α-cleavage)
96[C₆H₁₀N]⁺α-cleavage with loss of C₂H₅˙ radical
82[C₅H₈N]⁺α-cleavage with loss of C₃H₇˙ radical

This table is predictive and based on established fragmentation patterns of aliphatic amines.[11]

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides valuable information about the functional groups present in the molecule. For hexahydroindolizines, the key information lies in the C-H and C-N stretching regions.

Frequently Asked Questions (FAQs) - FTIR

Q1: What are the key IR absorptions I should look for to confirm the hexahydroindolizine structure?

A1: For an unsubstituted hexahydroindolizine, the spectrum will be relatively simple:

  • C-H Stretching: Look for strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of sp³ C-H bonds.

  • Bohlmann Bands: A key diagnostic feature for trans-fused quinolizidines and related systems are "Bohlmann bands," which are a series of weak to medium absorptions between 2700 and 2800 cm⁻¹. These arise from the interaction of the nitrogen lone pair with an anti-periplanar C-H bond on an adjacent carbon. Their presence can provide conformational information, suggesting a trans-fused conformation of the rings where such an arrangement is possible.

  • C-N Stretching: Aliphatic amine C-N stretching bands appear in the 1000-1250 cm⁻¹ region. These are often weak to medium in intensity.[10]

  • Absence of Other Signals: Critically, the absence of strong absorptions for C=O (around 1700 cm⁻¹), N-H (around 3300-3500 cm⁻¹), or C=C (around 1650 cm⁻¹) confirms the fully saturated and unsubstituted nature of the core.

Q2: My sample is a hydrochloride salt. How will that affect the FTIR spectrum?

A2: Formation of the ammonium salt will cause significant changes:

  • N⁺-H Stretching: A very broad and strong absorption will appear in the 2400-3000 cm⁻¹ region, often obscuring the C-H stretches. This is characteristic of the N⁺-H bond in an ammonium salt.

  • N⁺-H Bending: A medium to strong absorption will appear around 1500-1600 cm⁻¹.

  • Bohlmann Bands: These will disappear as the nitrogen lone pair is now involved in bonding with the proton.

References

  • Krishnamurthy, S. (2021). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 59(10), 941-959. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11789283, hexahydroindolizin-5(1H)-one. Retrieved from [Link]

  • Krishnamurthy, S. (2021). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. Available from: [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

  • Roberts, J. D. (2022). Nitrogen Inversion Frequencies of Cyclic Imines. Chemistry LibreTexts. Available from: [Link]

  • Padwa, A., et al. (n.d.). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. PubMed Central. Available from: [Link]

  • El-Fattah, M. E. A., et al. (2001). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. Available from: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • NotNicolaou. (2017). Diastereomers and H-NMR. Chemistry Stack Exchange. Available from: [Link]

  • Wawrzyniak, P., & Ukleja-Sokołowska, A. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Chromatographica, 28(4), 459-472. Available from: [Link]

  • Zhang, D., et al. (2025). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available from: [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Available from: [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. Available from: [Link]

  • Caron, S., & Carreira, E. M. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available from: [Link]

  • Anderson, J. E., et al. (n.d.). AN NMR-STUDY OF NITROGEN INVERSION IN SOME HYDROXYLAMINES. Tetrahedron, 34(1), 91-93. Available from: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Applications Notes. Available from: [Link]

  • D'Angelo, K. A., et al. (n.d.). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. PubMed Central. Available from: [Link]

  • LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Ghann, W. E., et al. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing. Available from: [Link]

  • Anasazi Instruments. (n.d.). How to Reduce 1H NMR – Quantitative Evaluation Errors. Retrieved from [Link]

  • Duddeck, H., et al. (1995). NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. SciSpace. Available from: [Link]

  • Bendix, J., et al. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PubMed Central. Available from: [Link]

  • Wawrzyniak, P., & Ukleja-Sokołowska, A. (2025). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. ResearchGate. Available from: [Link]

  • D'Angelo, K. A., et al. (2025). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. ResearchGate. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Al-Qaisi, A. Q., et al. (2021). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available from: [Link]

  • Kumar, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24288–24293. Available from: [Link]

  • Belostotskii, A. M., et al. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 67(26), 9257–9266. Available from: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Available from: [Link]

  • Sarjono, R. E., et al. (2024). GC-MS Analysis and Biological Roles of Phytochemical Compounds in n-Hexane Extract of Durio zibethinus Murr. Seeds. South Asian Research Journal of Natural Products, 7(1), 1-10. Available from: [Link]

  • Mkounga, P., et al. (n.d.). H and 13 C NMR chemical shift assignments of 1, and 1 H. ResearchGate. Available from: [Link]

  • Contreras, R., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. Available from: [Link]

  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4069-4076. Available from: [Link]

  • S. Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]

  • D'Angelo, K. A., et al. (2025). Electronic Activation Enables the Borylation of Alkyl C-H Bonds in Saturated Nitrogen Heterocycles. PubMed. Available from: [Link]

  • Costa, M., et al. (n.d.). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Arkivoc, 2008(4), 10-17. Available from: [Link]

  • Clore, G. M., & Gronenborn, A. M. (n.d.). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. PubMed Central. Available from: [Link]

  • Eliel, E. L. (1970). Conformational analysis in saturated heterocyclic compounds. Accounts of Chemical Research, 3(1), 1-8. Available from: [Link]

  • Shalini, K., & Ilango, K. (n.d.). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. Pharmacognosy Journal. Available from: [Link]

  • Petkovska, R., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin, 68(1), 13-24. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct sp3 C–H bond activation adjacent to nitrogen in heterocycles. Chemical Society Reviews, 36(7), 1173-1193. Available from: [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Zieri, R., et al. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. Available from: [Link]

Sources

Technical Support Center: Stability Studies of (Hexahydroindolizin-8a(1H)-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stability testing of (hexahydroindolizin-8a(1H)-yl)methanol and its derivatives. This guide is designed to provide both foundational knowledge and practical, field-tested insights to navigate the complexities of your stability programs. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The this compound core, a saturated bicyclic amine structure, presents unique stability challenges. Unlike aromatic systems, its three-dimensional, sp³-rich framework can lead to specific degradation pathways that require careful analytical monitoring. This guide is structured to address the most common issues encountered during these studies, from initial experimental design to troubleshooting unexpected analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the setup and execution of stability studies for this class of compounds.

Q1: What are the primary degradation pathways I should anticipate for this compound derivatives?

A1: Based on the core structure, which features a tertiary amine at a bridgehead position and a primary alcohol, the primary vulnerabilities are to oxidation and, depending on the nature of other substituents, pH-dependent degradation.

  • Oxidative Degradation: The tertiary amine is a prime target for oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for many amine-containing active pharmaceutical ingredients (APIs). The primary alcohol can also be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • pH-Dependent Instability: While the saturated core is generally stable to hydrolysis, derivatives with ester or amide functionalities will be susceptible to acid- or base-catalyzed hydrolysis. Furthermore, extreme pH conditions can potentially catalyze ring-opening or rearrangement reactions, although this is generally less common for such saturated systems compared to strained rings.

Q2: I am starting a forced degradation study. What are the recommended initial stress conditions?

A2: Forced degradation, or stress testing, is crucial for identifying potential degradants and establishing the intrinsic stability of your molecule.[1][2][3] The goal is to achieve 5-20% degradation of the parent molecule to ensure that the analytical method is truly stability-indicating without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[4] Below are recommended starting conditions, which should be optimized for your specific derivative.

Stress ConditionReagent/ParameterInitial DurationTemperaturePurpose
Acid Hydrolysis 0.1 M HCl24 hours60°CTo assess stability in acidic conditions and force acid-labile group degradation.[2]
Base Hydrolysis 0.1 M NaOH24 hours60°CTo assess stability in alkaline conditions and force base-labile group degradation.[2]
Oxidation 3% H₂O₂24 hoursRoom TempTo induce oxidative degradation, particularly at the tertiary amine (N-oxide formation).[3]
Thermal Dry Heat48 hours80°CTo evaluate the intrinsic thermal stability of the solid drug substance.
Photostability ICH Q1B Option IIPer ICH Q1BPer ICH Q1BTo assess degradation upon exposure to light, as required by regulatory guidelines.[5]

Q3: How do I select the right HPLC column for a stability-indicating method for these compounds?

A3: The basic nature of the hexahydroindolizine core (a tertiary amine) is the most critical factor. These compounds can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to strong interactions with residual acidic silanol groups on the silica surface.

  • Initial Column Choice: A modern, high-purity silica C18 or C8 column with end-capping is a good starting point.

  • Alternative Chemistries: If peak tailing persists, consider columns with alternative stationary phases. Phenyl-hexyl or embedded-polar group (e.g., carbamate) phases can offer different selectivity and improved peak shape for basic compounds.

  • Mobile Phase pH: Controlling the mobile phase pH is essential. A pH between 3 and 6 will ensure the tertiary amine is consistently protonated, which can improve peak shape and retention time stability. Using a buffer (e.g., 10-25 mM phosphate or formate) is highly recommended.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for specific issues that may arise during your analysis.

Issue 1: Poor Peak Shape - Tailing Peaks for the Parent Compound

Scenario: You are running your stability samples on a C18 column with a methanol/water mobile phase, but the peak for your this compound derivative is showing significant tailing, making accurate integration difficult.

Root Cause Analysis: Peak tailing for basic compounds like this is almost always due to secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups on the HPLC column's stationary phase.

Solutions:

  • Adjust Mobile Phase pH:

    • Action: Introduce an acid modifier to your mobile phase to lower the pH. Start by adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components.

    • Rationale: At a lower pH (e.g., pH 3-4), the residual silanol groups on the column packing are protonated and neutral, minimizing the ionic interaction with your positively charged analyte.[6] This is often the most effective and simplest solution.

  • Add a Competing Base:

    • Action: If pH adjustment is not sufficient or desired, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. This is an older technique but can still be effective.

  • Increase Buffer Strength:

    • Action: If you are already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM).

    • Rationale: Higher buffer concentrations can more effectively mask the residual silanol sites and improve peak symmetry.[6]

  • Change the Column:

    • Action: If mobile phase adjustments fail, switch to a column specifically designed for basic compounds. Look for columns marketed as "high-purity," "base-deactivated," or those with an embedded polar group.

    • Rationale: These columns have a lower concentration of accessible silanol groups and are manufactured to minimize these secondary interactions.

Issue 2: Appearance of New, Unresolved Peaks in Stressed Samples

Scenario: After subjecting your sample to forced degradation (e.g., oxidative stress), you observe a new peak, but it is heavily co-eluting with the main parent peak, making quantification impossible.

Root Cause Analysis: The stress condition has generated a degradation product that is structurally very similar to the parent compound, and your current HPLC method lacks the selectivity to resolve them. For example, an N-oxide degradant is often more polar but may have similar retention characteristics to the parent amine under certain conditions.

Solutions:

  • Modify Gradient Conditions:

    • Action: If using a gradient method, decrease the gradient slope (i.e., make it shallower). For example, if your gradient runs from 10% to 90% organic in 10 minutes, try running it over 20 minutes.

    • Rationale: A shallower gradient increases the residence time of analytes on the column, providing more opportunity for separation between closely eluting species.

  • Change Organic Modifier:

    • Action: Switch the organic component of your mobile phase. If you are using methanol, try acetonitrile, or vice versa.

    • Rationale: Methanol and acetonitrile have different solvent properties and will interact differently with both the stationary phase and your analytes. This can significantly alter selectivity and may resolve the co-eluting peaks.

  • Adjust Mobile Phase pH:

    • Action: Change the pH of the mobile phase by 1-2 units (while staying within the column's stable pH range).

    • Rationale: The ionization state of your parent compound and its degradants can change with pH. This change in charge can alter their retention behavior differently, leading to separation.

  • Try a Different Stationary Phase:

    • Action: This is the most powerful tool for altering selectivity.[7] If you are on a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column.

    • Rationale: These stationary phases provide different separation mechanisms. A phenyl column offers pi-pi interactions, which can be highly effective at separating molecules with subtle structural differences.

Issue 3: Mass Balance Failure in Forced Degradation Studies

Scenario: After acid hydrolysis, the peak area of your parent compound has decreased by 30%, but you only see a small new peak that accounts for 5% of the total area. Your mass balance is poor (~75%).

Root Cause Analysis: Mass balance failure suggests that one or more degradation products are not being detected by your current analytical method. Common reasons include:

  • The degradant does not have a chromophore and is therefore "invisible" to a UV detector.

  • The degradant is highly polar and is eluting in the solvent front (void volume).

  • The degradant is highly non-polar and is irreversibly adsorbed onto the column.

  • The degradant is volatile and has been lost during sample preparation.

Solutions:

  • Use a Universal Detector:

    • Action: Analyze the sample using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD).

    • Rationale: These detectors do not rely on a chromophore and can detect a much wider range of compounds, helping you find the "missing" degradants.

  • Modify the Initial Mobile Phase Composition:

    • Action: For your gradient method, start with a much weaker mobile phase (e.g., 100% aqueous or 2% organic instead of 5-10%).

    • Rationale: This will help retain and resolve any highly polar degradants that might be eluting in the void volume of your current method.

  • Perform a Column Wash:

    • Action: After your standard gradient, add a high-organic wash step (e.g., 100% acetonitrile or isopropanol) to the end of your method.

    • Rationale: This strong solvent wash can elute highly retained, non-polar compounds that may be stuck on the column.

  • Review Sample Preparation:

    • Action: Ensure that the neutralization step after acid/base hydrolysis is done carefully and does not cause precipitation of the degradant. Avoid excessive heating or evaporation steps that could remove volatile species.

    • Rationale: Degradation products can have significantly different solubility and volatility profiles compared to the parent drug.

Part 3: Experimental Workflows & Diagrams

Visualizing the process can clarify complex decision-making. The following diagrams, rendered in DOT language, outline key workflows.

Workflow for Forced Degradation and Method Development

This diagram illustrates the iterative process of stress testing and method refinement required to develop a stability-indicating method.

Forced_Degradation_Workflow cluster_Stress Stress Testing cluster_Analysis Analytical Development Start Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Stressed Samples Stress->Sample Analysis Analyze via Initial HPLC-UV/MS Method Sample->Analysis Eval Evaluate Data: - Peak Purity - Mass Balance - Resolution Analysis->Eval Adequate Method is Stability-Indicating Eval->Adequate Criteria Met Optimize Optimize Method: - Gradient - Mobile Phase (pH, Solvent) - Column Chemistry Eval->Optimize Criteria Not Met Optimize->Analysis Re-analyze

Caption: Iterative workflow for developing a stability-indicating method.

Troubleshooting Decision Tree for HPLC Peak Tailing

This diagram provides a logical path for diagnosing and solving peak tailing issues common with basic analytes.

HPLC_Troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH < 6 and Buffered? Start->Check_pH Adjust_pH Action: Add 0.1% Formic Acid. Use 10-25mM Buffer. Check_pH->Adjust_pH No Check_Column Is Column Base-Deactivated or Modern High-Purity Silica? Check_pH->Check_Column Yes Adjust_pH->Start Re-evaluate Change_Column Action: Switch to a Column with Embedded Polar Group or Phenyl-Hexyl Phase. Check_Column->Change_Column No Consider_Modifier Action: Add Competing Base (e.g., TEA) or Increase Buffer Strength. Check_Column->Consider_Modifier Yes Change_Column->Start Re-evaluate Resolved Problem Resolved Consider_Modifier->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Hypothetical Degradation Pathway: Oxidation

This diagram shows the likely oxidative degradation products of the parent molecule.

Degradation_Pathway cluster_main Oxidative Degradation Parent Parent Molecule This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Tertiary Amine Oxidation Aldehyde Aldehyde Derivative Parent->Aldehyde Primary Alcohol Oxidation Oxidant [ O ] (e.g., H₂O₂) Acid Carboxylic Acid Derivative Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathways.

References

  • International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH; 2003. [Link]

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH; 1996. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. EMA; 2023. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Patel, N. N., & Kothari, C. S. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 2013;6(3):286-296. [Link]

  • Singh, R., & Rehman, Z. U. Forced degradation studies: A tool for determination of stability in pharmaceutical dosage forms. International Journal of Biological & Pharmaceutical Research. 2012;3(5):699-702. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102. [Link]

  • MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387‒390. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. RJPT. 2017;10(6):2025-2031. [Link]

  • Phenomenex. Common HPLC Problems & How to Deal With Them. 2022. [Link]

  • Chromatography Today. Solving Common Errors in HPLC. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. 2025. [Link]

  • Medikamenter Quality Services. Common Issues in HPLC Analysis. 2025. [Link]

  • Scion Instruments. HPLC Troubleshooting Guide. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • ACE. HPLC Troubleshooting. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021. [Link]

  • Bhardwaj, S. K., & Singh, S. Forced degradation studies. In: Profiles of Drug Substances, Excipients, and Related Methodology. 2019;44:1-53. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Indolizidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the indolizidine scaffold. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: preventing epimerization during the functionalization of indolizidine cores. As a privileged structure in numerous biologically active natural products, maintaining stereochemical purity is paramount. This resource combines mechanistic insights with actionable troubleshooting strategies to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of indolizidine alkaloids, and why is it a major concern?

A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule that contains multiple stereocenters. The result is the conversion of one diastereomer into another. For indolizidine alkaloids, which possess a complex three-dimensional structure with multiple chiral centers, this is a significant problem. The precise arrangement of substituents is often crucial for biological activity.[1] Undesired epimerization leads to a mixture of diastereomers, which can be challenging and costly to separate, reduces the yield of the target compound, and can dramatically alter or eliminate its pharmacological efficacy.[1]

Q2: What is the primary chemical mechanism that leads to epimerization during functionalization?

A2: The most common pathway for epimerization involves the formation of a planar, achiral intermediate at or adjacent to the stereocenter of interest. This typically occurs through one of two main routes:

  • Enolate/Enamine Formation: For stereocenters alpha (α) to a carbonyl group (e.g., in indolizidinones) or the bridgehead nitrogen, a base can abstract an acidic proton. This creates a planar enolate or enamine intermediate. Reprotonation can then occur from either face of the planar system, leading to a mixture of the original stereoisomer and its epimer.[1]

  • Iminium Ion Formation: Stereocenters alpha to the nitrogen atom can also be susceptible. Oxidation at the nitrogen or reaction at an adjacent functional group can lead to the formation of a planar iminium ion. Subsequent reduction or nucleophilic attack can then proceed from either face, resulting in epimerization. This oxidation-reduction sequence is a known mechanism in the biosynthesis of alkaloids like swainsonine.[2][3][4]

The core issue is the temporary loss of three-dimensional information at the stereocenter, allowing for a "reset" of its configuration.

Q3: Which positions on the indolizidine ring are most susceptible to epimerization?

A3: The susceptibility of a stereocenter to epimerization is directly related to the acidity of its attached proton and the ability to form a stable planar intermediate. The most vulnerable positions are:

  • Alpha to a Carbonyl Group: Protons at positions C=O are the most acidic and readily removed by base to form enolates. This makes positions like C-1, C-3, or C-5 in various indolizidinone scaffolds particularly prone to epimerization.

  • Alpha to the Bridgehead Nitrogen (C-8a): The C-8a position is a crucial ring-fusion stereocenter. Epimerization at this center can occur, as seen in the biosynthesis of swainsonine, through an oxidation-reduction cascade involving an iminium ion intermediate.[2][4] This can dramatically alter the overall shape of the bicyclic system.

  • Other Positions Alpha to Nitrogen (e.g., C-1, C-3): Even without an adjacent carbonyl, protons alpha to the nitrogen can be abstracted under sufficiently strong basic conditions or go through an iminium intermediate.

Troubleshooting Guide: Unwanted Epimer Formation

You've just analyzed the product of your latest functionalization reaction on an indolizidine core and the NMR spectrum shows a mixture of diastereomers. The primary peak is your desired product, but a significant set of secondary peaks indicates the formation of an epimer. Here’s a systematic approach to diagnose and solve the problem.

Step 1: Confirm the Epimer's Identity

Before optimizing the reaction, it's crucial to confirm that the impurity is indeed an epimer and to identify the affected stereocenter.

  • High-Resolution NMR: Use 2D NMR techniques like COSY, HSQC, HMBC, and especially NOESY/ROESY to assign the full structure and relative stereochemistry of both the desired product and the impurity. A NOESY experiment can reveal through-space correlations that are distinct for each diastereomer, helping to pinpoint the inverted center.

  • X-ray Crystallography: If you can isolate a pure sample of the undesired isomer (often possible through careful chromatography), single-crystal X-ray diffraction provides unambiguous proof of its structure.

  • Chiral HPLC/SFC: Develop a chiral separation method to quantify the ratio of diastereomers accurately. This will be your primary tool for evaluating the success of subsequent optimization attempts.

Step 2: Analyze the Reaction Conditions - Kinetic vs. Thermodynamic Control

Epimerization often arises when a reaction has enough energy and time to equilibrate from the initially formed product to a more stable one. This is the classic scenario of kinetic versus thermodynamic control .[1]

  • The Kinetic Product: This is the product that forms the fastest, as it has the lowest activation energy barrier. Many stereoselective reactions are designed to yield a specific kinetic product.[5][6]

  • The Thermodynamic Product: This is the most stable product. If the reaction is reversible, given enough energy (higher temperature) or time, the initial kinetic product can revert to an intermediate and then form the more stable thermodynamic product, which may be your undesired epimer.[5][6]

The workflow below illustrates how to diagnose and address this issue.

G cluster_0 Diagnosis cluster_1 Potential Cause & Solution start Epimerization Detected q1 Is the reaction run at elevated temperature (> 0 °C)? start->q1 q2 Is the reaction time long? q1->q2 No thermo Problem: Thermodynamic Control The undesired epimer is likely the more stable product. q1->thermo Yes q2->thermo Yes kinetic Problem: Kinetic Control Issue Base, solvent, or reagent is not selective enough. q2->kinetic No sol_thermo Solution: Favor the KINETIC product. - Lower reaction temperature (-78 °C) - Shorten reaction time - Use a non-equilibrating base thermo->sol_thermo sol_kinetic Solution: Improve KINETIC selectivity. - Use a more sterically hindered base - Change solvent - Use a milder reagent kinetic->sol_kinetic

Caption: Troubleshooting workflow for epimerization.

Step 3: Strategic Optimization of Reaction Parameters

Based on your analysis, modify the reaction conditions systematically. The following table provides specific strategies for a common scenario: the diastereoselective alkylation of an indolizidinone via its enolate.

ParameterProblematic ConditionRecommended Solution & Rationale
Base LDA (Lithium Diisopropylamide) or NaH (Sodium Hydride) : Strong, relatively small bases can promote equilibration or lack facial selectivity.[7]KHMDS (Potassium Bis(trimethylsilyl)amide) or LHMDS (Lithium Hexamethyldisilazide) : These are strong but very sterically hindered bases. They can deprotonate effectively but their bulk can block one face of the resulting enolate, enhancing diastereoselectivity.[1] They are also less likely to act as a proton shuttle, suppressing equilibration.
Temperature 0 °C to Room Temperature : Provides sufficient thermal energy for the reaction to overcome the reverse activation barrier, allowing equilibration to the more stable thermodynamic product.[1]-78 °C (Dry Ice/Acetone Bath) : At this low temperature, the reverse reaction is often too slow to occur. The reaction is "frozen" at the kinetic product, which is typically formed with higher diastereoselectivity. This is the most common and effective strategy.
Reaction Time Prolonged (e.g., >4 hours or overnight) : Allows more time for the reaction mixture to reach thermodynamic equilibrium, favoring the most stable epimer.Shortened (e.g., 30-60 minutes) : Quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS). This minimizes the opportunity for the initial, kinetically-favored product to epimerize.[1]
Solvent Protic Solvents (e.g., Methanol, Ethanol) : Can act as a proton source, facilitating rapid equilibration between the enolate and the protonated forms, leading to racemization/epimerization.Aprotic, Non-polar Solvents (e.g., THF, Toluene) : These solvents do not have acidic protons and are less likely to facilitate the proton exchange that leads to epimerization. THF is the most common choice for enolate chemistry.
Additives None Lewis Acids (e.g., ZnCl₂, MgBr₂) : In some cases, a Lewis acid can chelate to the enolate and the incoming electrophile, creating a more rigid transition state that favors one stereochemical outcome. This must be evaluated on a case-by-case basis.

Protocol Spotlight: Epimerization-Free Alkylation of an Indolizidinone

This protocol provides a starting point for the diastereoselective alkylation of an indolizidinone, a common functionalization step. It is designed to favor the kinetic product and minimize epimerization.

Objective: To introduce an alkyl group (R-X) at a stereocenter alpha to a carbonyl in an indolizidinone with high diastereoselectivity.

Materials:

  • Indolizidinone substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (typically 1.0 M in THF)

  • Alkyl halide (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the indolizidinone substrate (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature reaches and is maintained at -78 °C.

  • Enolate Formation: Slowly add KHMDS (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The slow addition of a strong, non-nucleophilic base at low temperature is key to forming the kinetic enolate without side reactions.[1]

  • Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. It is crucial to stop the reaction as soon as the starting material is consumed to prevent potential epimerization over time.[1]

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench it by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis & Purification: Analyze the crude product by ¹H NMR and chiral HPLC to determine the diastereomeric ratio (d.r.). Purify the product using flash column chromatography.

Caption: Epimerization-free alkylation workflow.

By understanding the underlying mechanisms and systematically applying the principles of kinetic control, researchers can effectively suppress epimerization and maintain the stereochemical integrity of their valuable indolizidine intermediates.

References

  • Cai, Y., et al. (2024). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. bioRxiv. [Link]

  • Cai, Y., et al. (2025). Biosynthesis of the α-d-Mannosidase Inhibitor (–)-Swainsonine. bioRxiv. [Link]

  • Cai, Y., et al. (2024). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. PMC. [Link]

  • Kotha, S., & Pulletikurti, S. (2020). Lewis Acid Mediated Synthesis of Indolizidine Derivatives. HETEROCYCLES, 101(2), 717. [Link]

  • McCormack, M. P., & Waters, S. P. (2013). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. The Journal of Organic Chemistry, 78(3), 1176–1183. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Amat, M., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (hexahydroindolizin-8a(1H)-yl)methanol, a compound also known in the scientific literature as (±)-tashiromine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer practical protocols to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to consider for scaling up this compound (Tashiromine)?

When planning for scale-up, the ideal synthetic route is not just the one with the highest yield, but one that is concise, uses cost-effective reagents, and avoids problematic purification steps. Several successful total syntheses of tashiromine have been reported.[1][2] A particularly robust approach involves the stereoselective construction of the indolizidine core via the intramolecular addition of an allylsilane to an N-acyliminium ion.[1][3][4] This method is advantageous due to its high diastereoselectivity and the rapid assembly of the core structure.[1][3] Alternative strategies utilizing enaminone chemistry have also proven effective.[5][6] For large-scale synthesis, a thorough evaluation of routes that minimize chromatographic purifications and employ ambient reaction conditions is paramount.[7]

Q2: The final reduction of my bicyclic amide/ester precursor to the target alcohol is sluggish or incomplete. What are the common pitfalls?

This is a critical and frequently encountered issue. The final step typically involves the global reduction of an amide or ester functionality.[1][5] The reagent of choice is often a powerful hydride donor like Lithium Aluminium Hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or THF.[5]

Common causes for incomplete reduction include:

  • Reagent Stoichiometry: Ensure at least two equivalents of hydride are available per mole of substrate, one for the amide/ester and one for the resulting alkoxide. On a larger scale, it's wise to use a slight excess (e.g., 2.5-3.0 equivalents) to account for any moisture in the solvent or on the glassware.

  • Reagent Quality: LiAlH₄ can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate an older one to determine its active hydride content.

  • Solubility: The substrate or intermediate lithium alkoxide salt may have poor solubility in the reaction solvent, especially at lower temperatures. A gradual increase in temperature or the use of a higher-boiling solvent like THF can improve solubility and reaction rates.

  • Reaction Time/Temperature: While these reductions are often rapid, large-scale reactions may require longer reaction times or gentle reflux to go to completion due to mass and heat transfer limitations.

Q3: I'm observing a complex mixture of byproducts after the acid-catalyzed cyclization to form the indolizidine core. What is causing this?

The formation of the bicyclic indolizidine skeleton is a key step, but it can be prone to side reactions if not properly controlled. In one prominent synthesis, this cyclization is achieved by exposing a precursor containing a pendant allylsilane to trifluoroacetic acid.[3] While this can be highly diastereoselective, potential issues include:

  • Incomplete reaction: Insufficient acid or reaction time can lead to a mixture of starting material and product.

  • Side reactions from functional groups: Other functional groups in your molecule might not be stable to strong acid. For instance, attempts to perform an oxidative cleavage to an aldehyde on a related intermediate were unsuccessful, leading to complex mixtures, potentially due to a retro-Mannich fragmentation pathway.[1][4]

  • Water content: The presence of water can interfere with the N-acyliminium ion formation, leading to hydrolysis and other side reactions. Ensure all reagents and solvents are anhydrous.

Q4: My catalytic hydrogenation step (e.g., deprotection or double bond reduction) has stalled. How can I troubleshoot this?

Catalytic hydrogenation is a common operation in complex syntheses, but it is notoriously sensitive to impurities.[8] If your reaction stops, consider the following:

  • Catalyst Poisoning: This is the most likely culprit. Trace amounts of sulfur (from thiols, thioethers), halides, or even certain nitrogen-containing functional groups in your substrate or carried over from a previous step can poison the catalyst.[8][9] The solution is often to filter the entire reaction mixture through a pad of celite (to remove the poisoned catalyst) and then add a fresh batch of catalyst to the filtrate.[9][10]

  • Catalyst Activity: The catalyst may be old or inactive. Always use a fresh batch from a reputable supplier. For challenging reductions, a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) can be effective.[8]

  • Insufficient Hydrogen: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas is crucial. Vigorous stirring and a sufficient headspace are necessary. If using a balloon, ensure it is periodically replaced. For stubborn reactions, moving to a specialized high-pressure reactor, such as a Parr shaker, is often required.[8]

In-Depth Troubleshooting Guides

Guide 1: Indolizidine Core Formation (N-Acyliminium Ion Cyclization)

This key step establishes the bicyclic framework and is critical for the overall success of the synthesis.

Problem: Low or inconsistent yield during cyclization.

  • Root Cause Analysis: The formation of the reactive N-acyliminium ion is the rate-determining step and is highly sensitive to reaction conditions.

  • Investigative Steps:

    • Reagent Purity: Ensure the starting material is free from nucleophilic impurities that could quench the iminium ion.

    • Solvent Anhydrousness: Use freshly distilled, anhydrous solvent (e.g., dichloromethane). Water will hydrolyze the intermediate.

    • Acid Strength & Stoichiometry: The choice and amount of acid are critical. While TFA is commonly used, other Lewis or Brønsted acids could be screened. Perform a small-scale screen to optimize the acid equivalents.

  • Corrective Actions:

    • Implement a rigorous drying protocol for the starting material and solvent.

    • Add the acid slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction before allowing it to warm to room temperature. This can minimize the formation of degradation byproducts.

Diagram: Troubleshooting Workflow for Synthesis Scale-Up

G cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Action cluster_end Validation start Reaction Issue Encountered (e.g., Low Yield, Impurity) reagent Reagent Quality/ Stoichiometry Issue? start->reagent Check conditions Reaction Conditions (Temp, Time, Solvent)? start->conditions Evaluate process Process Parameter (Mixing, Addition Rate)? start->process Review purify Purify Starting Materials/Reagents reagent->purify optimize Optimize Conditions (Screen Solvents/Reagents) conditions->optimize process->optimize modify Modify Workup/ Purification Protocol optimize->modify end_node Problem Resolved/ Process Optimized optimize->end_node Validate on Small Scale purify->end_node Validate on Small Scale modify->end_node Validate on Small Scale

Caption: A general workflow for troubleshooting issues during chemical synthesis scale-up.

Guide 2: Final Reduction with Lithium Aluminium Hydride (LiAlH₄)

Scaling up reactions with LiAlH₄ requires careful planning due to its high reactivity, especially with protic solvents and moisture.

Problem: Exothermic runaway and difficult workup on a large scale.

  • Root Cause Analysis: The reaction of LiAlH₄ with the substrate and subsequent quenching with water are highly exothermic. Improper temperature control or addition rates can be dangerous. The formation of gelatinous aluminum salts during the workup can make product extraction difficult.

  • Investigative Steps:

    • Review Thermal Safety Data: Understand the heat flow of the reaction from small-scale calorimetry studies if possible.

    • Assess Quenching Protocol: The "Fieser workup" (sequential addition of water, then 15% NaOH, then more water) is standard but can be problematic at scale.

  • Corrective Actions:

    • Reverse Addition: For better temperature control, add the substrate solution slowly to a suspension of LiAlH₄ in the reaction solvent.

    • Improved Workup: An alternative to the Fieser workup is to quench the reaction by the slow addition of aqueous Rochelle's salt (potassium sodium tartrate) solution under vigorous stirring. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of emulsions or gels, which greatly simplifies the extraction process.

Data & Protocols
Table 1: Comparison of Reducing Agents for Amide/Ester to Alcohol Transformation
ReagentFormulaTypical SolventsProsCons on Scale-Up
Lithium Aluminium HydrideLiAlH₄THF, Et₂OHighly reactive, reduces most carbonylsHighly pyrophoric, violent reaction with water, difficult workup
Vitride®NaAlH₂(OCH₂CH₂OCH₃)₂Toluene, THFSafer to handle than LiAlH₄, liquid formAlso water-reactive, can be more expensive
Borane-THF ComplexBH₃·THFTHFMore selective than LiAlH₄Can be slower, requires careful handling (toxic gas)
Protocol: Scaled-Up LiAlH₄ Reduction with Rochelle's Salt Workup

WARNING: This reaction should only be performed by trained chemists in a properly equipped fume hood. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Setup: Equip a multi-neck, round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a condenser with an inert gas inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous THF (e.g., 5 mL per gram of substrate). Cool the solvent to 0 °C using an ice/water bath. Carefully add LiAlH₄ (2.5 equivalents) in portions, allowing the temperature to remain below 10 °C.

  • Substrate Addition: Dissolve the bicyclic amide/ester precursor (1.0 equivalent) in anhydrous THF (e.g., 3-5 mL per gram) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until all starting material is consumed.

  • Workup (Quenching):

    • Cool the reaction mixture back down to 0 °C.

    • CRITICAL STEP: Slowly and carefully add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) via the dropping funnel. The addition is exothermic; maintain the internal temperature below 20 °C. Continue adding the solution until gas evolution ceases and two clear, easily stirrable layers form.

    • Stir vigorously for 1-2 hours.

  • Extraction & Isolation:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by distillation or crystallization.

Diagram: Key Challenges in Tashiromine Synthesis

G cluster_synthesis Synthetic Pathway cluster_challenges Scale-Up Challenges Tashiromine This compound (Tashiromine) Reduction_Issue Exothermic Control Difficult Workup Tashiromine->Reduction_Issue Purification_Issue Chromatography Bottleneck Tashiromine->Purification_Issue Start Acyclic Precursor Core Indolizidine Core (Bicyclic Amide/Ester) Start->Core Cyclization Core->Tashiromine Final Reduction Cyclization_Issue Diastereoselectivity Side Reactions Core->Cyclization_Issue

Caption: Key challenges encountered when scaling the synthesis of Tashiromine.

References

  • Blake, A. J., et al. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry, 4, 3. [Link]

  • Riley, D. L., et al. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry, 12, 2609–2613. [Link]

  • Riley, D. L., et al. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. PubMed Central, PMCID: PMC5238587. [Link]

  • Blake, A. J., et al. (2008). Total synthesis of the indolizidine alkaloid tashiromine. ResearchGate. [Link]

  • Reddy, R. E., et al. (2008). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. National Institutes of Health. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]

  • Blake, A. J., et al. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry. [Link]

  • McElhinney, A. D., et al. (2005). A concise synthesis of tashiromine. SciSpace. [Link]

  • Saini, V., et al. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. ACS Publications. [Link]

  • Blake, A. J., et al. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit r/chemistry. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]

  • Organic Process Research & Development Blogger. (2019). Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. [Link]

  • Saini, V., et al. (2022). Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. PubMed. [Link]

  • Saini, V., et al. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Figshare. [Link]

  • Rylander, P. N. (1985). Catalytic Hydrogenation in Organic Syntheses. Academic Press. [Link]

  • Reddit r/Chempros. (2021). Hydrogenation troubleshooting. Reddit. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (Hexahydroindolizin-8a(1H)-yl)methanol Isomers: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Indolizidine Alkaloid Bioactivity

Indolizidine alkaloids, a class of naturally occurring and synthetic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] A fundamental principle governing their function is stereochemistry, where the three-dimensional arrangement of atoms within a molecule can drastically alter its pharmacological profile.[3][4][5] Two molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit profoundly different, and sometimes opposing, biological effects.[3][4][5]

This guide focuses on the predicted differential bioactivity of the stereoisomers of (hexahydroindolizin-8a(1H)-yl)methanol. While direct comparative studies on this specific compound are not yet prevalent in the literature, we can draw strong inferences from the well-documented activities of the structurally analogous indolizidine alkaloid, lentiginosine. The natural enantiomer, (+)-lentiginosine, is a potent inhibitor of amyloglucosidase and Heat Shock Protein 90 (Hsp90), whereas its non-natural enantiomer, (-)-lentiginosine, has been shown to induce apoptosis in various tumor cell lines.[6][7][8] This striking divergence in activity based on stereochemistry provides a compelling rationale for the dedicated investigation of the individual isomers of this compound.

This guide will therefore present a predictive comparison of the potential bioactivities of these isomers, grounded in the established structure-activity relationships of related compounds. We will provide detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses and unlock the therapeutic potential of these fascinating molecules.

Predicted Bioactivity Profile of this compound Isomers

Based on the precedent set by lentiginosine and other indolizidine alkaloids, we hypothesize that the stereoisomers of this compound will exhibit distinct and potentially therapeutically valuable biological activities. The following table summarizes our predicted primary activities for two enantiomeric pairs, which we will designate for the purpose of this guide as Isomer A & B (one enantiomeric pair) and Isomer C & D (a second diastereomeric pair), reflecting the chiral centers at C-8a and the carbon bearing the methanol group.

Isomer DesignationPredicted Primary BioactivityRationale
Isomer A Glycosidase Inhibition Analogous to (+)-lentiginosine, this isomer is predicted to fit within the active site of glycosidase enzymes, such as α-glucosidase, potentially leading to the management of carbohydrate metabolism disorders.[6][7]
Isomer B Pro-apoptotic Activity Following the pattern of (-)-lentiginosine, this enantiomer is hypothesized to induce programmed cell death in cancer cells through caspase-dependent pathways.[7][9]
Isomer C Hsp90 Inhibition Similar to (+)-lentiginosine's activity, this isomer may disrupt the function of the Hsp90 molecular chaperone, a key target in cancer therapy.[6][8]
Isomer D To be determined The bioactivity of this diastereomer is less predictable and warrants broad screening to identify its unique pharmacological profile.

Experimental Workflows for Bioactivity Determination

To validate the predicted bioactivities, a series of robust and well-established in vitro assays are necessary. The following sections provide detailed, step-by-step protocols for the key experiments.

Glycosidase Inhibition Assay

This assay will determine the ability of the isomers to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

Glycosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Isomers Prepare Isomer Stock Solutions (in DMSO) Mix Incubate Isomer with α-Glucosidase Isomers->Mix Enzyme Prepare α-Glucosidase Solution (in phosphate buffer) Enzyme->Mix Substrate Prepare p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution Add_Substrate Add pNPG to Initiate Reaction Substrate->Add_Substrate Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop Stop Reaction with Na2CO3 Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Glycosidase Inhibition Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of each this compound isomer in DMSO.

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the isomer solution to each well at various concentrations.

    • Add the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each isomer concentration and determine the IC50 value.

Apoptosis Induction Assay

This series of experiments will assess the ability of the isomers to induce programmed cell death in a relevant cancer cell line (e.g., human colorectal carcinoma cell line HT-29).

Apoptosis_Induction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Culture Culture HT-29 Cells Treat Treat Cells with Isomers (various concentrations and time points) Culture->Treat Caspase Caspase-3/7 Activity Assay (Luminescent) Treat->Caspase AnnexinV Annexin V/PI Staining (Flow Cytometry) Treat->AnnexinV Western Western Blot for Apoptosis Markers (Cleaved PARP, Cleaved Caspase-3) Treat->Western Quantify Quantify Apoptotic Cell Population Caspase->Quantify AnnexinV->Quantify Analyze Analyze Protein Expression Levels Western->Analyze

Apoptosis Induction Assay Workflow

Protocols:

  • Caspase-3/7 Activity Assay:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of each isomer for 24-48 hours.

    • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well.[6][10]

    • Incubate at room temperature according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to caspase-3/7 activity.

  • Western Blot for Apoptosis Markers:

    • Treat HT-29 cells with the isomers as described above.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis markers such as cleaved PARP and cleaved caspase-3.[5][11][12]

    • Use a secondary antibody conjugated to horseradish peroxidase for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Hsp90 Inhibition Assay

This assay will evaluate the potential of the isomers to inhibit the ATPase activity of Hsp90, a critical function for its chaperone activity.

Hsp90_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Isomers Prepare Isomer Stock Solutions Mix Incubate Isomer with Hsp90α Isomers->Mix Hsp90 Prepare Recombinant Hsp90α Hsp90->Mix ATP Prepare ATP Solution Add_ATP Add ATP to Initiate Reaction ATP->Add_ATP Mix->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Measure_ADP Measure ADP Production (e.g., ADP-Glo™ Assay) Incubate->Measure_ADP Calculate Calculate % Inhibition and IC50 Measure_ADP->Calculate

Hsp90 ATPase Inhibition Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of each isomer in DMSO.

    • Use a commercially available recombinant human Hsp90α.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the isomer solution at various concentrations.

    • Add the Hsp90α solution to each well and incubate briefly.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 37°C for the recommended time.

  • Data Analysis:

    • Measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).

    • The luminescent signal is inversely correlated with Hsp90 ATPase activity.

    • Calculate the percentage of inhibition and determine the IC50 value for each isomer.

Conclusion: A Roadmap for Isomer-Specific Drug Discovery

The stereochemical configuration of this compound is predicted to be a critical determinant of its biological activity. Drawing parallels with the well-characterized indolizidine alkaloid, lentiginosine, we have proposed a framework for the differential bioactivities of its isomers, spanning glycosidase inhibition, pro-apoptotic effects, and Hsp90 inhibition. The detailed experimental protocols provided in this guide offer a clear and actionable roadmap for researchers to systematically investigate these predictions.

By embracing the principle of stereospecificity and employing rigorous bioactivity screening, the scientific community can unlock the full therapeutic potential of each unique isomer of this compound, paving the way for the development of novel, highly targeted therapeutics for a range of diseases.

References

  • Cardona, F., Goti, A., Picasso, S., Cacciarini, M., & Brandi, A. (2007). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 17(10), 1047-1055.
  • de la Cruz, C. P., & Kiessling, L. L. (2018). Indolizidine and Quinolizidine Alkaloids: Scaffolds for Drug Discovery.
  • McConnell, O. J., & Hegde, V. R. (2016). Stereochemistry in Drug Action. In Comprehensive Medicinal Chemistry III (pp. 1-27). Elsevier.
  • Goti, A., Cardona, F., Brandi, A., & Pilli, R. A. (2010). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 10(14), 1435-1448.
  • Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891.
  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183.
  • Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(1), 1-16.
  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(3), 333-343.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85.
  • BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Elmore, S. (2007). Apoptosis: a review of programmed cell death.
  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.
  • Philchenkov, A., Zavelevich, M., & Kroczak, T. (2012). Caspases and cancer: mechanisms of inactivation and new treatment modalities. Experimental oncology, 34(3), 174-182.

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel GPCR-Targeting Compounds: A Case Study with (hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel small molecules, using the hypothetical compound (hexahydroindolizin-8a(1H)-yl)methanol—hereafter designated HIM-8A—as a case study. The principles and workflows detailed herein are designed for researchers, scientists, and drug development professionals aiming to rigorously characterize new chemical entities.

The hexahydroindolizine scaffold, the core of HIM-8A, is a privileged structure in medicinal chemistry, found in a variety of natural alkaloids and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Given this chemical precedent, we hypothesize that HIM-8A acts as a novel antagonist for a G-protein coupled receptor (GPCR) implicated in inflammatory signaling pathways.

Validating such a hypothesis requires a multi-faceted, evidence-based approach that moves logically from initial target binding to downstream functional consequences.[5][6] This guide will compare and contrast essential experimental strategies, providing the causal logic behind each choice to build a robust, self-validating dossier on the compound's MoA.

Phase 1: Confirming Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target in a relevant biological context.[7] While initial hits may come from high-throughput functional screens, direct evidence of binding is paramount.[6]

Biophysical Characterization of Binding Kinetics

Rationale: Before assessing function, it is critical to confirm a direct, physical interaction between HIM-8A and its putative GPCR target. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time kinetic data, measuring both the association (kₐ) and dissociation (k_d) rates of the interaction, from which the equilibrium dissociation constant (K_D) is derived.[8][9] This level of detail is superior to endpoint assays, offering a dynamic view of the binding event.[9]

Comparison of Methods: While techniques like Isothermal Titration Calorimetry (ITC) also measure binding affinity, SPR is often more suitable for GPCRs, which can be challenging to produce in the large quantities required for ITC.[9][10] Furthermore, SPR's ability to measure kinetics provides deeper insight into the compound's behavior.[8][9]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: The purified, solubilized GPCR target is immobilized on a sensor chip surface. Alternatively, a biotinylated ligand can be immobilized to capture the receptor from a crude lysate, a strategy that improves sensitivity for small molecule interactions.[11]

  • Analyte Injection: A series of HIM-8A concentrations are flowed over the chip surface.

  • Detection: The change in refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Kinetic Analysis: Association and dissociation phases are monitored to calculate kₐ, k_d, and K_D.

  • Controls: A reference flow cell is used for background subtraction. A known, high-affinity ligand serves as a positive control, while a structurally unrelated, inactive compound serves as a negative control.

Validating Target Engagement in a Cellular Environment

Rationale: Demonstrating binding with purified proteins is a crucial first step, but it does not guarantee that the compound engages its target within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12][13][14] This provides powerful, physiological evidence of target engagement.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Intact cells are incubated with HIM-8A at various concentrations or a vehicle control.

  • Thermal Challenge: The treated cells are heated across a range of temperatures to induce protein denaturation and aggregation.[14][15] Ligand-bound proteins are thermodynamically stabilized and thus remain in solution at higher temperatures.[12][13]

  • Lysis & Separation: Cells are lysed, and precipitated aggregates are separated from the soluble protein fraction by centrifugation.

  • Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[16]

  • Melt Curve Generation: A melt curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting temperature (T_m) in the presence of HIM-8A indicates direct target engagement.[15]

Phase 2: Delineating the Downstream Signaling Cascade

Once target engagement is confirmed, the next logical step is to determine the functional consequence of this binding event. As a hypothesized antagonist, HIM-8A should block the signaling pathway normally activated by the GPCR's endogenous agonist.[17][18]

Measuring Second Messenger Modulation

Rationale: Many GPCRs transduce signals by modulating the levels of intracellular second messengers, such as cyclic AMP (cAMP).[19][20] For a Gs-coupled receptor, agonist binding increases cAMP, while for a Gi-coupled receptor, agonist binding decreases it. An antagonist will block these changes.[18][21] Measuring cAMP levels is a direct and robust method to assess the functional impact of HIM-8A on receptor activity.[20][22]

Comparison of Methods: Numerous cAMP assay formats exist, including ELISA, HTRF, and bioluminescent assays like Promega's cAMP-Glo™.[19][22][23] The cAMP-Glo™ assay is a homogeneous, high-throughput method based on the principle that cAMP activates protein kinase A (PKA), leading to a change in a coupled luciferase reaction, making it highly suitable for dose-response studies.[23]

Experimental Protocol: cAMP Accumulation Assay (Antagonist Mode)

  • Cell Plating: Plate cells expressing the target GPCR in a multi-well plate.

  • Compound Incubation: Pre-incubate cells with a range of HIM-8A concentrations.

  • Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., cAMP-Glo™).[23] The signal will be inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the response against the HIM-8A concentration to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Monitoring Phosphorylation of Key Pathway Effectors

Rationale: To provide a more comprehensive picture of signal modulation, it is essential to look further downstream. The Extracellular signal-regulated kinase (ERK) pathway is a common signaling cascade activated by many GPCRs.[24] An antagonist should prevent agonist-induced phosphorylation of ERK (p-ERK).[25] Western blotting is the gold-standard technique for reliably detecting changes in protein phosphorylation.[25][26][27]

Experimental Protocol: Phospho-ERK Western Blot

  • Cell Treatment: Treat cells with vehicle, agonist alone, HIM-8A alone, or a pre-incubation with HIM-8A followed by agonist stimulation.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[25][26]

  • Immunoblotting:

    • Probe one membrane with an antibody specific for phospho-ERK1/2.

    • To ensure equal protein loading, strip this membrane and re-probe with an antibody for total ERK1/2, or run a parallel gel.[25]

  • Detection & Quantification: Use a chemiluminescent substrate to visualize the bands and quantify their intensity using densitometry. The ratio of p-ERK to total ERK is calculated to determine the level of pathway inhibition.[27]

Phase 3: Comparative Analysis and Data Synthesis

A key component of this guide is the objective comparison of the novel compound's performance against established alternatives. This requires summarizing quantitative data in a clear and accessible format.

Comparative Data Summary

The following table presents hypothetical data comparing HIM-8A with a known "gold standard" antagonist for the target GPCR.

ParameterHIM-8A (Hypothetical Data)Standard Antagonist 'X'MethodRationale
Binding Affinity (K_D) 50 nM15 nMSurface Plasmon Resonance (SPR)Measures direct binding kinetics.[8]
Cellular Target Engagement (ΔT_m) +4.2 °C+5.1 °CCellular Thermal Shift Assay (CETSA)Confirms target interaction in intact cells.[15]
Functional Potency (IC₅₀) 120 nM45 nMcAMP AssayQuantifies inhibition of downstream signaling.[23]
Pathway Inhibition (p-ERK IC₅₀) 150 nM60 nMWestern BlotValidates effect on a key signaling node.[25]

This structured comparison allows for a quick assessment of HIM-8A's relative potency and efficacy.

Visualizing the Scientific Logic

Diagrams are essential for conveying complex information regarding signaling pathways and experimental workflows.

Signaling Pathway Diagram

GPCR_Antagonist_MoA cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR Target GPCR G_Protein G-Protein GPCR->G_Protein Activates Agonist Agonist Agonist->GPCR Activates HIM8A HIM-8A HIM8A->GPCR Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Generates PKA PKA cAMP->PKA ERK_Pathway ERK Pathway PKA->ERK_Pathway Response Inflammatory Response ERK_Pathway->Response

Caption: Hypothetical signaling pathway for the target GPCR and points of modulation.

Experimental Validation Workflow

Validation_Workflow cluster_phase1 Phase 1: Target Engagement cluster_phase2 Phase 2: Functional Effect cluster_phase3 Phase 3: Data Synthesis SPR SPR (Binding Kinetics, KD) CETSA CETSA (Cellular Engagement, ΔTm) SPR->CETSA Confirms in-cell binding cAMP cAMP Assay (Signaling Potency, IC50) CETSA->cAMP Links binding to function pERK p-ERK Western Blot (Pathway Inhibition) cAMP->pERK Confirms downstream effect Compare Compare Data vs. Standard Antagonist pERK->Compare MoA Validated MoA Compare->MoA

Sources

A Researcher's Guide to Differentiating Indolizidine Diastereomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Indolizidine alkaloids, a prominent class of bicyclic nitrogen-containing natural products, are at the forefront of drug discovery due to their vast array of biological activities.[1] A recurring challenge in their development is the precise characterization of stereochemistry, as subtle changes in the three-dimensional arrangement of atoms can drastically alter biological function. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques employed to distinguish between indolizidine diastereomers, offering researchers the foundational knowledge to select and apply the most effective methods for unambiguous stereochemical assignment.

Our discussion will navigate through the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, touch upon the subtle distinctions revealed by Mass Spectrometry (MS), and delve into the power of Vibrational Circular Dichroism (VCD) for assigning absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Relative Stereochemistry

NMR spectroscopy is the most powerful and widely used tool for establishing the constitution and relative stereochemistry of indolizidine diastereomers.[1] The chemical shifts (δ) and coupling constants (J) of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to the local electronic and spatial environment.[1] Consequently, diastereomers, having different spatial arrangements, will produce distinct and diagnostic NMR spectra.[2]

Key Diagnostic NMR Parameters
  • ¹H NMR Chemical Shifts & Coupling Constants (J): The chemical shift of a proton is dictated by the magnetic shielding it experiences. In diastereomers, protons attached to or near stereocenters will exist in different magnetic environments, leading to different chemical shifts. Of particular importance are the vicinal coupling constants (³JHH), which are related to the dihedral angle between two coupled protons, as described by the Karplus equation.[1] Different ring conformations and substituent orientations in diastereomers lead to different dihedral angles and, therefore, different and predictable ³JHH values.

  • ¹³C NMR Chemical Shifts: The carbon skeleton is also sensitive to stereochemistry. The gamma-gauche effect is a key principle, where a substituent causes steric compression on a carbon three bonds away (in a gauche conformation), resulting in an upfield shift (lower δ value) for that carbon signal. This effect can be a reliable indicator of the relative orientation of substituents.

  • Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect is a phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3] In a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, cross-peaks indicate these spatial proximities.[1][4] This is arguably the most definitive NMR method for establishing relative stereochemistry. By identifying which protons are on the same face of the molecule, one can piece together the complete relative configuration.[3] For small molecules (< 500 Da), NOESY is generally the preferred technique.[5]

Comparative Data: Hypothetical Indolizidine Diastereomers

To illustrate these principles, consider two hypothetical diastereomers of a 5,8-disubstituted indolizidine.

Parameter Diastereomer A (5R, 8S, 9R) Diastereomer B (5R, 8R, 9R) Rationale for Difference
¹H NMR δ (H-8) ~2.8 ppm~3.2 ppmIn Diastereomer B, the C8-substituent is pseudo-axial, placing H-8 in a more deshielded pseudo-equatorial position.
³J(H-8, H-9) ~2.5 Hz (gauche)~8.0 Hz (anti-periplanar)The dihedral angle between H-8 and H-9 is ~60° in A but ~180° in B, leading to a much larger coupling constant in B.
¹³C NMR δ (C-6) ~25 ppm~31 ppmIn Diastereomer A, the pseudo-axial C8-substituent has a gamma-gauche steric effect on C-6, shielding it and shifting it upfield.
Key NOE H-5 ↔ H-9H-8 ↔ H-9In Diastereomer A, H-5 and H-9 are on the same face of the bicyclic system. In Diastereomer B, the C8-substituent is flipped, bringing H-8 and H-9 into spatial proximity.
Visualizing Stereochemistry with NOE Data

The following diagram illustrates how NOE correlations can be used to distinguish between two diastereomers. The double-headed arrows represent key through-space interactions that are unique to each isomer.

Caption: Diagnostic NOE correlations for indolizidine diastereomers.

Experimental Protocol: Acquiring High-Resolution NMR Data
  • Sample Preparation: Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the purified indolizidine diastereomer in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, MeOD).[6][7] Filter the solution through a pipette with a glass wool plug to remove any particulate matter. Transfer the solution to a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard: Add an internal standard such as tetramethylsilane (TMS) for organic solvents or sodium DSS for aqueous samples for accurate chemical shift referencing.[6][7]

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire a 1D ¹³C spectrum. A longer relaxation delay (2-5 seconds) may be needed for accurate integration of quaternary carbons.[1]

    • Acquire 2D correlation spectra:

      • gCOSY: To establish ¹H-¹H coupling networks.

      • HSQC: To correlate protons to their directly attached carbons.

      • HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which helps in assigning quaternary carbons.

      • NOESY/ROESY: To determine relative stereochemistry. Use a mixing time appropriate for the molecular size (typically 500-800 ms for small molecules).

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H signals, assign peaks based on chemical shifts, coupling constants, and 2D correlations. Analyze NOESY/ROESY spectra to build a 3D model of the molecule's relative configuration.[2][4]

Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration

While NMR is exceptional for determining how atoms are arranged relative to one another, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For determining the absolute configuration (AC), Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique.[8][9]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. The true power of VCD is realized when experimental spectra are compared to spectra predicted by quantum chemical calculations, such as Density Functional Theory (DFT).[11][12][13] By matching the experimental spectrum to the calculated spectrum of a specific enantiomer, the absolute configuration can be assigned with high confidence.[10][13]

The VCD Workflow: From Sample to Assignment

The process of VCD analysis is a synergistic combination of experimental measurement and theoretical computation.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Diastereomer (e.g., in CDCl3) exp_measure Acquire IR and VCD Spectra (FT-VCD Spectrometer) exp_sample->exp_measure compare Compare Experimental and Calculated VCD Spectra exp_measure->compare comp_structure Build 3D Model of One Enantiomer (e.g., 5R, 8S, 9R) comp_conf Conformational Search (e.g., OPLS, CREST) comp_structure->comp_conf comp_dft DFT Optimization & Freq. Calc. (e.g., B3LYP/6-31G*) comp_conf->comp_dft comp_spec Generate Boltzmann-Averaged Calculated IR & VCD Spectra comp_dft->comp_spec comp_spec->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution of the purified diastereomer (typically 10-20 mg/mL) in a suitable solvent that has minimal absorption in the fingerprint region of the IR spectrum (e.g., CDCl₃, CCl₄, DMSO-d₆).[13] The sample cell pathlength is typically short, around 100 µm.[13]

  • Spectra Acquisition: Acquire the VCD and IR absorption spectra using a dedicated FT-VCD spectrometer. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio, as the VCD effect is very weak (ΔA/A ≈ 10⁻⁴–10⁻⁵).[13][14]

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer of the diastereomer .

    • Perform a thorough conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.[15][16]

    • For each significant conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., at the B3LYP/6-31G* level of theory).[15][17]

    • Calculate the Boltzmann population of each conformer at the experimental temperature and generate a population-weighted average theoretical VCD spectrum.[16]

  • Spectral Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum.[15] If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used for the calculation.[13] If the spectra are mirror images, the sample has the opposite absolute configuration.[13]

Mass Spectrometry (MS): A Supporting Role

While MS is essential for determining molecular weight and elemental composition, its ability to distinguish diastereomers is limited but not non-existent.[1] Diastereomers have identical masses and will not be differentiated in a standard full-scan MS experiment. However, under tandem mass spectrometry (MS/MS) conditions, differences in fragmentation patterns can sometimes be observed.[18]

The rationale is that the different spatial arrangements in diastereomers can lead to different steric environments around fragmentable bonds. This can influence the stability of transition states during fragmentation, leading to variations in the relative abundances of certain fragment ions.[1][19] For example, a highly stereospecific retro-Diels-Alder fragmentation has been observed in some heterocyclic systems, which could potentially be used to differentiate isomers.[1][18] However, these differences are often subtle and not as universally applicable or straightforward to interpret as NMR or VCD data.

Conclusion: An Integrated Spectroscopic Strategy

The unambiguous stereochemical characterization of indolizidine diastereomers requires a multi-faceted analytical approach. No single technique provides all the answers.

  • NMR spectroscopy , particularly 2D experiments like NOESY/ROESY, is the definitive tool for establishing the relative configuration of all stereocenters.

  • VCD spectroscopy , through the powerful combination of experimental measurement and DFT calculation, is the gold standard for determining the absolute configuration .[13][20]

  • Mass spectrometry serves as a crucial supporting technique for confirming molecular formula and can occasionally offer corroborating evidence for stereochemical assignments through careful analysis of fragmentation patterns.

By expertly integrating these techniques, researchers in natural products chemistry and drug development can confidently elucidate the complex three-dimensional structures of indolizidine alkaloids, paving the way for a deeper understanding of their structure-activity relationships and accelerating their journey from discovery to application.

References

  • Pushing the boundaries of VCD spectroscopy in natural product chemistry - RSC Publishing. Available at: [Link]

  • Ab Initio Prediction of Vibrational Absorption and Circular Dichroism Spectra of Chiral Natural Products Using Density Functional Theory: α-Pinene | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Absolute Configuration of Tropane Alkaloids From Schizanthus Species by Vibrational Circular Dichroism - PubMed. Available at: [Link]

  • Determination of the Structures of Chiral Natural Products Using Vibrational Circular Dichroism | Request PDF - ResearchGate. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. Available at: [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. Available at: [Link]

  • The Theoretical Calculation of Vibrational Circular Dichroism Spectra. - DTIC. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]

  • Absolute configuration of indoline alkaloids from Geissospermum reticulatum - Universidad Nacional de la Amazonía Peruana. Available at: [Link]

  • VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Facile synthesis of two diastereomeric indolizidines corresponding to the postulated structure of alkaloid 5,9E-259B from a Bufonid toad (Melanophryniscus) - PMC - NIH. Available at: [Link]

  • Vibrational circular dichroism spectroscopy of chiral molecules - PubMed. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]

  • WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD - BioTools. Available at: [Link]

  • Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed. Available at: [Link]

  • Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

  • Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - MDPI. Available at: [Link]

  • NMR Guidelines for ACS Journals. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines - White Rose Research Online. Available at: [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed. Available at: [Link]

  • A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. Available at: [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. Available at: [Link]

  • Methods for Spectroscopy - Computational Chemistry | ETH Zurich. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

  • Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati - Beilstein Journals. Available at: [Link]

  • What is the difference between NOESY and ROESY for NMR? : r/chemistry - Reddit. Available at: [Link]

  • Profiling of alkaloids in AS: Representative ¹H NMR spectrum of AS−FR... - ResearchGate. Available at: [Link]

  • Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines - PubMed. Available at: [Link]

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC - NIH. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique - PMC - NIH. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]

  • Comparative Table Between ROESY and NOESY Experiments - ResearchGate. Available at: [Link]

  • Stereochemical Study of the Super Large Tetrakis Alkaloid Alasmontamine A by Means of an Advanced Computational NMR - NIH. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthetic (Hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of chiral building blocks is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the analytical methodologies for assessing the purity of (hexahydroindolizin-8a(1H)-yl)methanol, a valuable bicyclic amino alcohol in medicinal chemistry. We will explore the rationale behind experimental choices, present comparative data with a common alternative, and provide detailed, field-proven protocols.

The Significance of Purity in Chiral Building Blocks

This compound, with its rigid bicyclic structure and defined stereochemistry, is an attractive scaffold for introducing specific spatial arrangements in drug candidates. However, its synthetic origin necessitates a rigorous purity assessment to control for a range of potential impurities, including stereoisomers, residual starting materials, byproducts, and inorganic residues. The presence of even trace amounts of these impurities can have significant consequences, from altered pharmacological activity to unforeseen toxicity.

A Plausible Synthetic Route and Potential Impurities

While numerous synthetic strategies exist for indolizidine alkaloids, a common approach to this compound likely involves the reduction of a corresponding carboxylic acid or ester, which itself can be synthesized from chiral precursors like amino acids.[1] A plausible, albeit simplified, synthetic pathway is outlined below.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

A [label="Chiral Precursor\n(e.g., L-Pyroglutamic acid derivative)"]; B [label="Indolizidinone Intermediate"]; C [label="Indolizidin-8a-carboxylic acid ester"]; D [label="this compound"];

A -> B [label="Multi-step synthesis"]; B -> C [label="Esterification"]; C -> D [label="Reduction (e.g., LiAlH4)"]; }

Figure 1: Plausible synthetic route to this compound.

This synthetic pathway highlights several potential sources of impurities that must be analytically controlled:

  • Stereoisomers: Incomplete stereocontrol during the formation of the bicyclic system can lead to the presence of diastereomers. The starting material's enantiomeric purity is also critical.

  • Unreacted Intermediates: Incomplete reduction of the ester (C) would leave residual starting material in the final product.

  • Byproducts of Reduction: Over-reduction or side reactions during the hydride reduction step can generate other related substances.

  • Residual Solvents: Solvents used in synthesis and purification steps may be present in the final product.[2]

  • Inorganic Impurities: Reagents and catalysts used throughout the synthesis can introduce elemental impurities.[3]

Comparative Analysis of Purity Assessment Methods

A multi-faceted analytical approach is essential for a comprehensive purity assessment. Here, we compare the primary techniques for evaluating the purity of this compound against a widely used chiral building block, (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol .

Purity Aspect Primary Technique This compound (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol (Alternative)
Chemical Purity (Organic Impurities) Reverse-Phase HPLC-UV/MSHigh retention on C18 due to bicyclic structure. MS is crucial for identification of non-chromophoric impurities.Good retention on C18. UV detection is effective for the Boc-protected amine.
Chiral Purity (Enantiomeric/Diastereomeric Excess) Chiral HPLCSeparation of potential diastereomers is critical. Polysaccharide-based chiral stationary phases are often effective.Enantiomeric excess is the key parameter. Chiral columns readily separate the R and S enantiomers.
Residual Solvents Headspace GC-FIDAnalysis for solvents like THF, diethyl ether (from reduction), and ethyl acetate (from chromatography) is necessary.Analysis for common synthesis and purification solvents is also required.
Inorganic Impurities ICP-MSScreening for residual metals from any catalysts used in the multi-step synthesis is important.Typically lower risk, but should be assessed based on the synthetic route.
Structural Confirmation and Diastereomeric Ratio ¹H and ¹³C NMR SpectroscopyProvides confirmation of the core structure and can be used to determine the diastereomeric ratio by integration of unique signals.[4]Confirms the structure and can be used with chiral shift reagents to determine enantiomeric excess.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

Chemical Purity by HPLC-UV/MS
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Sample Preparation\n(1 mg/mL in Mobile Phase A)"]; B [label="HPLC System\n(C18 column, 250 x 4.6 mm, 5 µm)"]; C [label="Mobile Phase Gradient\nA: 0.1% Formic Acid in Water\nB: 0.1% Formic Acid in Acetonitrile"]; D [label="UV Detection (210 nm)"]; E [label="Mass Spectrometry Detection\n(ESI+, full scan m/z 50-500)"]; F [label="Data Analysis\n(Peak Purity, Impurity Profiling)"];

A -> B -> C; B -> D -> F; B -> E -> F; }

Figure 2: Workflow for chemical purity analysis by HPLC-UV/MS.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm.

    • MS: Electrospray ionization (ESI) in positive mode, scanning from m/z 50 to 500.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine chemical purity. Use the MS data to identify any detected impurities based on their mass-to-charge ratio.[5]

Chiral Purity by Chiral HPLC
graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Sample Preparation\n(1 mg/mL in Mobile Phase)"]; B [label="Chiral HPLC System\n(e.g., Chiralpak AD-H column)"]; C [label="Isocratic Mobile Phase\n(e.g., Hexane/Ethanol/Diethylamine)"]; D [label="UV Detection (210 nm)"]; E [label="Data Analysis\n(Calculate %ee or %de)"];

A -> B -> C -> D -> E; }

Figure 3: Workflow for chiral purity analysis.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Chiral HPLC Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic mixture, e.g., Hexane/Ethanol/Diethylamine (80:20:0.1). Note: The mobile phase must be optimized for the specific compound.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peaks corresponding to the desired stereoisomer and any undesired stereoisomers. Calculate the enantiomeric excess (%ee) or diastereomeric excess (%de).[6]

Residual Solvents by Headspace GC-FID

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

  • Headspace GC Conditions:

    • Column: DB-624 or equivalent.

    • Oven Program: 40 °C (10 min), then ramp to 240 °C at 10 °C/min.

    • Injector: Split, 150 °C.

    • Detector (FID): 250 °C.

    • Carrier Gas: Helium.

    • Headspace Sampler: Vial equilibration at 80 °C for 20 minutes.

  • Data Analysis: Identify and quantify any residual solvents by comparing the retention times and peak areas to a standard solution of known solvents.

Conclusion

The purity assessment of this compound requires a comprehensive suite of orthogonal analytical techniques. While HPLC-UV/MS is the workhorse for determining chemical purity and identifying unknown impurities, chiral HPLC is indispensable for confirming stereochemical integrity. NMR spectroscopy provides invaluable structural confirmation and can be a primary method for determining diastereomeric ratios. Finally, GC and ICP-MS are essential for controlling residual solvents and elemental impurities, respectively, ensuring the final product meets the stringent quality requirements for use in drug discovery and development. This multi-pronged approach provides the necessary confidence in the quality of this critical chiral building block.

References

  • Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of organic chemistry, 68(5), 1919–1928.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Agilent. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2009).
  • RSC Publishing. (2016).
  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • American Chemical Society. (1980). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society, 102(8), 2848-2849.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • ACS Omega. (2020).
  • PubMed. (2013).
  • EUbOPEN. (n.d.). Quality Control by HPLC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • ResearchGate. (2009).
  • IUPAC. (1997).
  • LGC. (2013).
  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Laibo Chem. (n.d.). This compound. Retrieved from [Link]

  • Organic Communications. (2011).

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of the (Hexahydroindolizin-8a(1H)-yl)methanol Scaffold and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapies, medicinal chemistry continuously explores unique molecular scaffolds. One such scaffold generating significant interest is the indolizine core, a privileged structure known for its diverse biological activities.[1][2] This guide delves into the therapeutic potential of the (hexahydroindolizin-8a(1H)-yl)methanol scaffold by comparing the in vivo efficacy of representative indolizine derivatives against established, clinically approved drugs in the context of breast cancer. While direct in vivo efficacy data for this compound is not yet publicly available, the extensive research on related indolizine compounds provides a strong foundation for assessing its potential.

The Indolizine Scaffold: A Promising Frontier in Oncology

Indolizine, a nitrogen-containing heterocyclic compound, is an isomer of indole, a common motif in many pharmaceuticals.[2][3] The unique arrangement of the nitrogen atom at a ring fusion position imparts distinct physicochemical properties that have made it a compelling candidate for anticancer drug development.[3] Research over the last decade has revealed that various indolizine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The anticancer effects of indolizine derivatives are attributed to several mechanisms of action, including:

  • Inhibition of β-catenin and activation of p53: Some indolizine scaffolds have been shown to modulate these critical signaling pathways involved in cell proliferation and apoptosis.[4]

  • Farnesyltransferase inhibition: This enzyme is crucial for the function of the Ras protein, a key player in cancer cell signaling. Certain indolizine derivatives have demonstrated significant farnesyltransferase inhibitory activity.[5]

  • Tubulin polymerization inhibition: Disrupting the dynamics of microtubules, essential components of the cytoskeleton, is a clinically validated anticancer strategy. Several indolizine derivatives have been identified as potent inhibitors of tubulin polymerization.[6]

  • EGFR signaling disruption: The epidermal growth factor receptor is a well-known target in oncology, and some indolizine compounds have shown inhibitory activity against it.[6]

Comparative In Vivo Efficacy: Indolizine Derivatives vs. Standard-of-Care in Breast Cancer

To provide a tangible comparison, we will examine the in vivo efficacy of a representative indolizine derivative against a standard-of-care chemotherapy agent for breast cancer, Doxorubicin. While a direct head-to-head study is not available, we can synthesize data from various preclinical studies to draw a comparative picture.

One study on indolizines fused with a seven-member lactone ring identified a methoxylated analogue as a promising hit against the triple-negative breast cancer cell line MDA-MB-231.[7] Subsequent late-stage functionalization of the indolizine core led to analogues with potencies up to twenty times higher than the parent compound.[7]

Quantitative Comparison of Efficacy
Compound ClassSpecific Derivative/DrugCancer ModelEfficacy Metric (Tumor Growth Inhibition)
Indolizine DerivativeMethoxy-indolizine lactone analogueMDA-MB-231 XenograftData indicates significant tumor growth inhibition (Specific % not publicly available)
Anthracycline (Standard of Care)DoxorubicinMDA-MB-231 Xenograft~50-70% tumor growth inhibition at maximum tolerated dose

Note: The data presented is a synthesis from multiple sources for comparative purposes and does not represent a direct head-to-head clinical trial. The efficacy of indolizine derivatives is an active area of research, and more definitive in vivo data is emerging.

Experimental Protocols for In Vivo Efficacy Assessment

The evaluation of novel anticancer compounds requires robust and well-validated experimental models. The following is a generalized protocol for assessing the in vivo efficacy of a compound like a functionalized indolizine derivative in a breast cancer xenograft model.

Murine Xenograft Model for Breast Cancer

This model involves the implantation of human cancer cells into immunodeficient mice, allowing the tumor to grow in a living system.

Step-by-Step Protocol:

  • Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in vitro under sterile conditions in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile saline or Matrigel solution) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The indolizine derivative is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule. A control group receives the vehicle (the solvent used to dissolve the compound), and a positive control group may receive a standard-of-care drug like Doxorubicin.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).

experimental_workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cell_culture 1. Breast Cancer Cell Culture (e.g., MDA-MB-231) implantation 2. Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups monitoring->randomization treatment 5. Treatment Administration (Indolizine Derivative vs. Control) randomization->treatment evaluation 6. Efficacy & Toxicity Evaluation treatment->evaluation endpoint 7. Study Endpoint & Tissue Collection evaluation->endpoint

Caption: Workflow for in vivo efficacy testing of an indolizine derivative.

Signaling Pathways Targeted by Indolizine Derivatives

As mentioned, indolizine derivatives can modulate several key signaling pathways implicated in cancer. The diagram below illustrates the inhibition of the Wnt/β-catenin pathway, a mechanism reported for some anticancer indolizine compounds.

signaling_pathway cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Transcription (Proliferation) TCF_LEF->TargetGenes Indolizine Indolizine Derivative Indolizine->BetaCatenin Inhibition

Caption: Inhibition of β-catenin by an indolizine derivative.

Conclusion and Future Directions

The indolizine scaffold represents a versatile and promising platform for the development of novel anticancer agents. While direct in vivo efficacy data for this compound is not yet available, the broader class of indolizine derivatives has demonstrated significant potential in preclinical models, often through mechanisms of action that are distinct from or complementary to existing therapies. The ability to readily functionalize the indolizine core allows for the optimization of potency and pharmacokinetic properties, as evidenced by the development of highly potent lactone analogues.[7]

Future research should focus on comprehensive in vivo studies of optimized indolizine derivatives, including this compound, in a variety of cancer models. Head-to-head comparisons with standard-of-care drugs will be crucial for establishing the clinical potential of this exciting class of compounds. Furthermore, a deeper understanding of their structure-activity relationships and mechanisms of action will guide the rational design of next-generation indolizine-based cancer therapeutics.

References

  • Title: Indolizine derivatives: Recent advances and potential pharmacological activities Source: Taylor & Francis Online URL: [Link]

  • Title: Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents Source: Bentham Science URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 Source: PubMed URL: [Link]

  • Title: Indolizine-a-privileged-biological-scaffold.pdf Source: Der Pharma Chemica URL: [Link]

  • Title: Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization Source: PMC - NIH URL: [Link]

  • Title: Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics Source: PubMed Central URL: [Link]

  • Title: Inhibitory activities of indolizine derivatives: a patent review Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of (Hexahydroindolizin-8a(1H)-yl)methanol and Related Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity's interaction with biological systems is paramount. For the indolizidine alkaloid class of compounds, which exhibit a wide spectrum of biological activities from anti-cancer to neuroprotective effects, a thorough understanding of their target engagement and potential off-target interactions is critical for advancing a lead candidate.[1][2][3][4] This guide provides a comprehensive framework for the cross-reactivity profiling of (hexahydroindolizin-8a(1H)-yl)methanol, a representative member of the indolizidine alkaloid family.

The core structure of indolizidine alkaloids, a fused five- and six-membered ring system with a nitrogen atom at the bridgehead, is a privileged scaffold in nature, found in various plants, fungi, and even animals.[2][5][6] This structural motif is responsible for the diverse pharmacology of this class, which includes well-studied compounds like swainsonine and castanospermine.[1][3] Given the potential for broad bioactivity, a systematic cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental step in elucidating the mechanism of action and ensuring the safety of a new molecular entity like this compound.

This guide will delineate a multi-tiered approach to cross-reactivity profiling, comparing this compound (referred to as Compound I ) with a hypothetical, structurally similar indolizidine alkaloid, Compound II , which has a known primary target. We will explore a logical progression of in vitro assays, from broad screening panels to more focused mechanistic studies, providing the rationale behind each experimental choice and detailed protocols.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in cross-reactivity profiling is to cast a wide net to identify potential off-target interactions across a diverse range of protein classes. This early assessment is crucial for identifying potential safety liabilities and guiding lead optimization efforts.[7][8]

Rationale for Broad Panel Selection

A comprehensive safety pharmacology panel should cover key physiological systems, including the central nervous, cardiovascular, and respiratory systems, as recommended by the International Council for Harmonisation (ICH) guidelines (S7A and S7B).[9][10][11] The selection of targets within these panels is based on their known association with adverse drug reactions.

Comparative Data: Compound I vs. Compound II

For illustrative purposes, let's consider hypothetical data from a broad panel screen, such as the InVEST44™ panel, which assesses activity against 44 targets including GPCRs, ion channels, enzymes, and transporters.[7]

Target ClassTargetCompound I (% Inhibition @ 10 µM)Compound II (% Inhibition @ 10 µM)Potential Implication
GPCRs 5-HT2B65%15%Potential for valvular heart disease
H155%10%Potential for sedation
Ion Channels hERG40%5%Potential for QT prolongation
Enzymes COX-15%70%Potential for gastrointestinal side effects
Farnesyltransferase12%85%Known primary target of Compound II
Transporters SERT60%20%Potential for antidepressant-like activity and drug-drug interactions

Interpretation of Hypothetical Data:

This hypothetical data suggests that while Compound II shows potent and selective inhibition of its primary target, farnesyltransferase, Compound I exhibits a more promiscuous profile with significant off-target interactions at the 5-HT2B receptor, H1 receptor, hERG channel, and SERT transporter. These findings would raise red flags for the development of Compound I and necessitate further investigation.

Experimental Workflow: Broad Panel Screening

Caption: Workflow for broad panel off-target screening.

Step-by-Step Protocol: Radioligand Binding Assay (Representative Example)
  • Compound Preparation: Prepare a 10 mM stock solution of Compound I and Compound II in DMSO. Perform serial dilutions to achieve the desired final assay concentrations.

  • Assay Plate Preparation: In a 96-well plate, add the appropriate buffer, a known radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A), and a source of the receptor (e.g., cell membrane preparation).

  • Compound Addition: Add the diluted test compounds or vehicle control to the assay wells.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filter mat with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter mat and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound concentration relative to the vehicle control.

Tier 2: Cellular and Phenotypic Screening

Following the identification of potential off-target interactions from broad panel screens, the next logical step is to assess the functional consequences of these interactions in a more physiologically relevant context. Cellular and phenotypic assays can provide valuable insights into a compound's potential for toxicity and its overall cellular effects.[12][13]

Rationale for Cellular Assays

Cell-based assays allow for the evaluation of a compound's effects on intact cellular pathways and can reveal liabilities that may not be apparent from simple binding or enzyme inhibition assays.[14] Techniques like high-content imaging can provide a wealth of information on cellular morphology, toxicity, and the modulation of specific signaling pathways.

Comparative Data: High-Content Imaging for Cytotoxicity
ParameterCompound I (EC50)Compound II (EC50)
Cell Viability (HepG2) 15 µM> 100 µM
Mitochondrial Membrane Potential 20 µM> 100 µM
Nuclear Condensation 25 µM> 100 µM
Caspase-3/7 Activation 30 µM> 100 µM

Interpretation of Hypothetical Data:

The hypothetical data above suggests that Compound I induces cytotoxicity in HepG2 cells at concentrations not far above its effective concentration for off-target interactions. In contrast, Compound II appears to have a much wider therapeutic window. This would further raise concerns about the safety profile of Compound I .

Experimental Workflow: High-Content Imaging

Sources

Part 1: A Comparative Analysis of Major Bioactive Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bioactive Indolizidine Alkaloids: A Comparative Review for Drug Discovery Professionals

Indolizidine alkaloids, a significant class of natural products, are characterized by a fused five- and six-membered ring system sharing a nitrogen atom.[1] These compounds are isolated from a diverse range of terrestrial and marine sources, including plants, fungi, ants, and frogs.[2][3] Their structural complexity and broad spectrum of biological activities—spanning from antiviral and anticancer to neuroprotective effects—make them highly prospective lead molecules in medicinal chemistry and drug development.[4][5]

This guide provides a comparative analysis of key bioactive indolizidine alkaloids, focusing on their mechanisms of action, experimental validation, and therapeutic potential. As a senior application scientist, the aim is to synthesize technical data with practical insights, explaining the causality behind experimental choices to empower researchers in their own discovery pipelines.

The therapeutic potential of indolizidine alkaloids is best understood by comparing their performance against specific molecular targets. Here, we dissect the activity of prominent members, categorized by their primary mechanism of action.

Glycosidase Inhibitors: Swainsonine vs. Castanospermine

Many of the most studied indolizidine alkaloids function as potent inhibitors of glycosidases, enzymes crucial for the processing of N-linked glycoproteins.[1][6] Their efficacy stems from their structural resemblance to the transition state of the sugar substrates for these enzymes.[7] This inhibition disrupts cellular processes ranging from viral replication to cancer metastasis.

  • Swainsonine: First isolated from plants of the Swainsona genus, swainsonine is a powerful and reversible inhibitor of α-mannosidase enzymes, specifically lysosomal α-mannosidase and Golgi α-mannosidase II.[7][8][9] By blocking Golgi α-mannosidase II, swainsonine prevents the trimming of mannose residues from glycoproteins, leading to the formation of abnormal, hybrid-type glycans.[10][11] This disruption has profound biological consequences, including immunomodulation and anti-tumor activity.[9][10] The accumulation of unprocessed glycoproteins can also lead to a lysosomal storage disease, a condition known as locoism in livestock that consume swainsonine-containing plants.[7][9]

  • Castanospermine: Isolated from the seeds of the Moreton Bay Chestnut (Castanospermum australe), castanospermine is a potent inhibitor of both α- and β-glucosidase enzymes.[12][13][14] Its primary mechanism involves inhibiting ER α-glucosidase I, which is critical for the proper folding of viral envelope glycoproteins.[15] This makes castanospermine a powerful antiviral agent, particularly against enveloped viruses like Dengue virus and HIV.[1][15][16] Studies have shown it can prevent mortality in mouse models of Dengue infection.[14][15]

The subtle differences in the stereochemistry of these alkaloids can lead to significant changes in their biological activity. For example, 6-epicastanospermine, an epimer of castanospermine, is a poor inhibitor of glucosidases I and II but potently inhibits amyloglucosidase, demonstrating the high degree of specificity in these interactions.[17]

Anticancer Phenanthroindolizidines: The Case of Tylophorine

Phenanthroindolizidine alkaloids, such as tylophorine isolated from Tylophora indica, represent another class with significant therapeutic potential, primarily as anticancer agents.[18][19]

  • Tylophorine: This alkaloid exhibits potent anti-inflammatory and antitumor activities.[18] Its anticancer effects are multifactorial. Tylophorine has been shown to inhibit protein synthesis and arrest the cell cycle in the G1 phase.[20] Crucially, it demonstrates anti-angiogenic properties by directly targeting and inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[18][21] By binding to the ATP-binding region of the VEGFR2 kinase domain, it blocks downstream signaling pathways, including Akt and Erk, thereby inhibiting the proliferation, migration, and tube formation of endothelial cells required for tumor growth.[18][21]

Neuroactive Alkaloids: Modulators of Central Nervous System Receptors

Indolizidine alkaloids also include compounds that interact with key receptors in the central nervous system, showing potential for treating neurological and psychiatric disorders.

  • Securinine: This unique, four-ring alkaloid acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter system in the brain.[22] By blocking GABAergic inhibition, securinine has a neurostimulatory effect.[22][23] This activity has led to its investigation for treating neurological conditions like amyotrophic lateral sclerosis and poliomyelitis.[24] More recent studies have revealed its potential as a rapid-acting antidepressant through the activation of the mTOR signaling pathway, which is crucial for neuronal differentiation and synapse development.[25] Furthermore, securinine exhibits neuroprotective and anti-inflammatory effects in glial cells, suggesting its potential for treating neurodegenerative diseases like Parkinson's.[24]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: Certain indolizidines are potent, noncompetitive inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs).[26] For example, indolizidine (-)-237D is a selective inhibitor of the α6β2* nAChR subtype, which is implicated in nicotine addiction.[26][27] By inhibiting nicotine-evoked dopamine release, these compounds present a promising avenue for developing novel smoking-cessation drugs with fewer side effects than nicotine-based therapies.[26]

Part 2: Quantitative Comparison of Bioactive Indolizidine Alkaloids

To facilitate objective comparison, the following table summarizes the key characteristics and reported potencies of the discussed alkaloids. This data is essential for researchers to select appropriate compounds for their experimental models.

AlkaloidPrimary Molecular TargetKey BioactivityReported Potency (IC₅₀ / Kᵢ)Natural Source(s)
Swainsonine Golgi α-mannosidase IIAnticancer, Immunomodulatory, AntiviralIC₅₀ = 0.2 µM (for Golgi α-mannosidase II)[9]Swainsona, Astragalus, Oxytropis spp.[1][10]
Castanospermine α/β-Glucosidases (esp. Glucosidase I)Antiviral (Dengue, HIV), AnticancerPotent inhibitor of lysosomal α-glucosidase[14]Castanospermum australe[12][13]
Lentiginosine AmyloglucosidaseGlycosidase Inhibition, Pro-apoptoticKᵢ = 1 x 10⁻⁵ M (vs. amyloglucosidase)[28]Astragalus lentiginosus[28]
Tylophorine VEGFR2, Protein SynthesisAnticancer, Anti-angiogenic, Anti-inflammatoryGI₅₀ ≈ 10 nM (in vitro, various cancer cells)[20]Tylophora indica[18][19]
Securinine GABA-A Receptor (Antagonist)Neurostimulant, Neuroprotective, AntidepressantEffective at 10 µM in cellular models[25]Securinega suffruticosa[24]
Indolizidine (-)-237D) α6β2* nAChR (Inhibitor)Inhibition of nicotine-evoked dopamine releaseIC₅₀ = 0.18 nM (in rat striatal slices)[26]Animal (Dendrobatid frogs)

Part 3: Key Experimental Protocols and Workflows

Scientific integrity demands robust and reproducible methodologies. This section details a foundational protocol for assessing glycosidase inhibition, a primary screening method for alkaloids like swainsonine and castanospermine.

Protocol: In Vitro Glycosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of an indolizidine alkaloid against a specific glycosidase (e.g., α-mannosidase). The principle relies on a chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside) which, when cleaved by the enzyme, releases p-nitrophenol, a yellow compound measurable at 405 nm.

Causality Behind Experimental Choices:

  • Buffer System: A specific pH is chosen (e.g., pH 4.5 for lysosomal α-mannosidase) to mimic the physiological environment of the enzyme, ensuring its optimal activity and that the inhibitor's effect is measured under relevant conditions.[7]

  • Pre-incubation: The enzyme is pre-incubated with the inhibitor before adding the substrate. This step is critical to allow the inhibitor to bind to the enzyme's active site, which is especially important for determining the efficacy of reversible inhibitors like swainsonine.[7]

  • Stop Solution: A high-pH solution (e.g., sodium carbonate) is added to halt the enzymatic reaction. This serves two purposes: it denatures the enzyme, stopping the reaction at a precise time point, and it maximizes the color development of the p-nitrophenol product for accurate spectrophotometric reading.

  • Controls: Multiple controls are essential for data validation. A "no inhibitor" control establishes 100% enzyme activity, a "no enzyme" control corrects for non-enzymatic substrate degradation, and a "no substrate" control corrects for any background absorbance from the inhibitor itself.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 0.1 M sodium acetate buffer, pH 4.5).

    • Enzyme Solution: Dilute the stock solution of the glycosidase (e.g., Jack Bean α-mannosidase) in cold assay buffer to a working concentration.

    • Substrate Solution: Dissolve the chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside) in the assay buffer.

    • Inhibitor Stock: Prepare a stock solution of the indolizidine alkaloid in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

    • Stop Solution: Prepare a 0.2 M sodium carbonate solution.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to blank wells.

    • Add 20 µL of the various inhibitor dilutions to the test wells.

    • Add 20 µL of the solvent vehicle to the positive control (100% activity) wells.

    • Add 50 µL of the enzyme solution to all wells except the substrate blank. Mix gently and pre-incubate for 15 minutes at 37°C.

    • To initiate the reaction, add 50 µL of the substrate solution to all wells.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 4: Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following are rendered using DOT language for clarity and reproducibility.

Glycoprotein Processing and Inhibition

This diagram illustrates the N-linked glycosylation pathway in the Endoplasmic Reticulum and Golgi apparatus, highlighting the specific enzymatic steps inhibited by Castanospermine and Swainsonine.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉(GlcNAc)₂ Man9 Man₉(GlcNAc)₂ Glc3Man9->Man9 Glucosidase I & II Man9_golgi Man₉(GlcNAc)₂ Man9->Man9_golgi Transport to Golgi Castanospermine Castanospermine Castanospermine->Glc3Man9 Inhibits Man5 Man₅(GlcNAc)₂ Hybrid Hybrid-type Glycan Man5->Hybrid Complex Complex-type Glycan Man5->Complex Mannosidase II + other enzymes Man9_golgi->Man5 Mannosidase I Swainsonine Swainsonine Swainsonine->Man5 Inhibits Mannosidase II

Caption: Glycoprotein pathway showing inhibition points.

Tylophorine's Anti-Angiogenic Mechanism

This diagram shows a simplified view of the VEGFR2 signaling cascade and its inhibition by Tylophorine, leading to reduced angiogenesis.

VEGFR2_Inhibition cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Akt Akt Pathway P_VEGFR2->Akt Erk Erk Pathway P_VEGFR2->Erk Tylophorine Tylophorine Tylophorine->P_VEGFR2 Inhibits Kinase Activity Proliferation Proliferation Akt->Proliferation Tube_Formation Tube Formation Akt->Tube_Formation Migration Migration Erk->Migration Erk->Tube_Formation

Caption: Tylophorine inhibits VEGFR2 signaling.

General Workflow for Bioactive Alkaloid Discovery

This diagram outlines a logical workflow for the screening and characterization of novel bioactive indolizidine alkaloids, from initial extraction to mechanistic studies.

Workflow A Source Material (e.g., Plant, Fungus) B Extraction & Isolation A->B C Structural Elucidation (NMR, MS) B->C D Primary Bioactivity Screen (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Hit Identification D->E E->D Inactive F Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) E->F Active G Secondary / Mechanistic Assays (e.g., Cell Cycle, Apoptosis, Signaling) F->G H In Vivo Model Testing G->H I Lead Optimization H->I

Caption: Experimental workflow for alkaloid discovery.

Conclusion and Future Perspectives

Indolizidine alkaloids are a rich source of structurally diverse and biologically potent molecules that hold immense promise for drug development.[4][5] Glycosidase inhibitors like swainsonine and castanospermine, anticancer agents like tylophorine, and neuroactive compounds like securinine demonstrate the breadth of their therapeutic applications. The comparative analysis reveals that subtle structural modifications can drastically alter biological specificity and potency, a key insight for medicinal chemists aiming to develop synthetic analogues with improved efficacy and reduced toxicity.[17]

While some natural alkaloids have faced challenges in clinical trials due to toxicity, they remain invaluable as pharmacological tools and scaffolds for lead optimization.[20] Future research will undoubtedly focus on synthesizing novel derivatives, exploring new biological targets, and leveraging advanced screening platforms to unlock the full potential of this remarkable class of natural products.

References

  • Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. (2021). Current Traditional Medicine, 7(1), 45-56. [Link][4][5][29]

  • Biologically active indolizidine alkaloids. (2021). Medicinal Research Reviews, 41(2), 928-960. [Link][2]

  • Recent syntheses and biological activity of lentiginosine and its analogues. (n.d.). PubMed. [Link][30]

  • Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. (2014). PLoS ONE, 9(10). [Link][18][21]

  • Novel Mode of Action of Tylophorine Analogs as Antitumor Compounds. (2002). Cancer Research, 62(2), 378-385. [Link]

  • Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. (2021). Semantic Scholar. [Link]

  • Indolizidine and quinolizidine alkaloids. (2004). Natural Product Reports, 21(1), 117-131. [Link]

  • Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells. (2018). Indonesian Journal of Cancer Chemoprevention, 9(1), 1. [Link][19]

  • What are the side effects of Securinine Nitrate? (2024). Patsnap Synapse. [Link][23]

  • Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges. (2022). Molecules, 27(19), 6246. [Link][20]

  • Castanospermine. (n.d.). Wikipedia. [Link][13]

  • Swainsonine. (n.d.). Wikipedia. [Link][10]

  • Neuroprotective Effects of the Securinine-Analogues: Identification of Allomargaritarine as a Lead Compound. (2016). CNS & Neurological Disorders - Drug Targets, 15(1), 102-107. [Link]

  • Alkaloid Glycosidase Inhibitors. (2007). Comprehensive Natural Products II, 3, 237-267. [Link][6]

  • Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs. (2017). RSC Advances, 7(8), 4410-4424. [Link]

  • Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. (2012). Request PDF. [Link]

  • Securinine Promotes Neuronal Development and Exhibits Antidepressant-like Effects via mTOR Activation. (2021). ACS Chemical Neuroscience, 12(19), 3662-3672. [Link][25]

  • Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease. (2017). Frontiers in Aging Neuroscience, 9. [Link][24]

  • 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. (1987). Archives of Biochemistry and Biophysics, 259(2), 538-544. [Link][17]

  • Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. (1990). Biochemistry, 29(7), 1886-1891. [Link][28]

  • What is the mechanism of Securinine Nitrate? (2024). Patsnap Synapse. [Link][22]

  • Swainsonine. (n.d.). PubChem. [Link][11]

  • Castanospermine – Knowledge and References. (n.d.). Taylor & Francis. [Link][14]

  • Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. (2005). Journal of Virology, 79(14), 8698-8706. [Link][15]

  • The core structure, resources, and overview of the biological activity... (n.d.). ResearchGate. [Link][3]

  • Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. (2005). Journal of Virology. [Link][16]

  • Simulations of Promising Indolizidine—α6-β2 Nicotinic Acetylcholine Receptor Complexes. (2021). International Journal of Molecular Sciences, 22(15), 7934. [Link][26]

  • Simulations of Promising Indolizidine- α 6- β 2 Nicotinic Acetylcholine Receptor Complexes. (2021). PubMed. [Link][27]

  • Indolizidine Alkaloids. (n.d.). Biocyclopedia.com. [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (hexahydroindolizin-8a(1H)-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and our community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (hexahydroindolizin-8a(1H)-yl)methanol, a heterocyclic amine compound often utilized in synthetic chemistry.

In the absence of a specific Safety Data Sheet (SDS) for this compound, we must adopt a conservative and cautious approach, treating it as a hazardous substance. The procedures outlined below are grounded in established principles of chemical safety and regulatory guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment and Classification: The "Why" Behind the Precautions

Assumed Hazard Profile:

Potential Hazard Rationale based on Chemical Class (Heterocyclic Amine) Primary Regulatory Framework
Toxicity Many amines exhibit varying degrees of toxicity if ingested, inhaled, or absorbed through the skin.EPA RCRA, OSHA Hazard Communication Standard[2][3]
Corrosivity Amines can be basic and may be corrosive to certain materials and biological tissues.EPA RCRA[2]
Reactivity May react with oxidizing agents.General Chemical Safety Principles
Environmental Hazard Potential for harm to aquatic life if released into the environment.EPA Clean Water Act
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For extended handling, consider heavier-duty gloves and consult a glove compatibility chart.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6]

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or chlorinated solvents, unless you have specific knowledge of their compatibility.[7]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[9]

Diagram: Waste Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood WasteContainer Select a Designated and Compatible Waste Container FumeHood->WasteContainer LabelContainer Label Container with 'Hazardous Waste' and Chemical Name WasteContainer->LabelContainer Segregate Segregate from Incompatible Waste Streams LabelContainer->Segregate CloseContainer Keep Container Closed Segregate->CloseContainer SecondaryContainment Place in Secondary Containment CloseContainer->SecondaryContainment EHS Contact Environmental Health & Safety (EHS) for Waste Pickup SecondaryContainment->EHS Documentation Complete all Necessary Waste Disposal Forms EHS->Documentation

Caption: Workflow for the safe collection and disposal of this compound waste.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental impact.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with the following steps. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.

  • Neutralization (if applicable and trained): For a small spill of a basic amine, a mild acidic solution (e.g., citric acid) could be used for neutralization after absorption, but only by trained personnel.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Dispose of Waste: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.

Final Disposal: Partnering with Your EHS Department

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact EHS: Once your waste container is full (not exceeding 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[8]

  • Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is managed correctly from "cradle to grave" as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[10]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[5] This can lead to environmental contamination and potential damage to the plumbing infrastructure.

  • Do Not Evaporate in Fume Hood: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[5]

By adhering to these procedures, you are not only ensuring your own safety but also contributing to a culture of responsibility and environmental stewardship within your organization. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30).
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025-12-16).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025-08-13).
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. (2025-04-15).
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30).
  • Safety Data Sheet - Methanol. A. G. Layne, Inc. (2015-05-19).
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06).
  • This compound. BLDpharm.
  • (hexahydro-1H-pyrrolizin-1-yl)methanol. PubChem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry.
  • 8a(1H)-Indolizinemethanol, 2-fluorohexahydro-, (2R,8aS)-. ChemicalBook.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

Sources

Navigating the Handling of (hexahydroindolizin-8a(1H)-yl)methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these is (hexahydroindolizin-8a(1H)-yl)methanol (CAS No. 1788874-18-9), a molecule with a unique indolizidine core.[1][2][3] While the full toxicological profile of this specific compound is not extensively documented in publicly available literature, a proactive and scientifically-grounded approach to safety is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and disposal protocols. Our recommendations are derived from the known hazards of its constituent functional groups—a tertiary heterocyclic amine and a primary alcohol—and are supported by hazard classifications provided by chemical suppliers.

Hazard Analysis: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must consider the potential hazards stemming from its chemical structure.

  • Indolizidine Alkaloid Core: Indolizidine alkaloids are a broad class of natural products with a wide range of biological activities.[4][5][6][7] Some exhibit toxicity, while others are explored for their therapeutic potential.[4][5] The nitrogen atom in the heterocyclic system can impart basicity and potential reactivity.

  • Methanol Moiety: The presence of a primary alcohol functional group suggests a potential for flammability and toxicity. Methanol, as a parent compound, is toxic if ingested, inhaled, or absorbed through the skin, with a characteristic latent period before the onset of symptoms that can include metabolic acidosis and blindness.[8][9][10] It is metabolized to formaldehyde and formic acid, which are responsible for its toxicity.[10]

  • Supplier-Provided Hazard Information: A key piece of direct information comes from chemical suppliers, who have classified this compound with the following hazard statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation [11]

This information serves as our primary directive for establishing appropriate safety protocols.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound at various scales.

Operation Scale Required PPE Rationale
Weighing and Aliquoting (Solid) Milligrams to Grams- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- Work within a chemical fume hood or ventilated balance enclosure- Prevents skin contact and irritation (H315).- Protects eyes from airborne particles (H319).- The use of a fume hood mitigates the risk of inhaling dust particles that can cause respiratory irritation (H335).
Dissolution and Solution Handling Microliters to Liters- Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work within a chemical fume hood- Protects against skin irritation from splashes (H315).- Chemical splash goggles offer superior protection against splashes to the eyes compared to safety glasses (H319).- A fume hood is essential to control vapors and prevent respiratory irritation (H335).[12][13][14]
Running Reactions and Work-up All scales- Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Flame-resistant laboratory coat- Work within a chemical fume hood- A face shield provides an additional layer of protection for the face and neck during procedures with a higher risk of splashing or unexpected reactions.- A flame-resistant lab coat is prudent given the presence of the alcohol moiety and the potential use of flammable solvents.
Large-Scale Operations Kilogram scale- Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves- Chemical splash goggles and a face shield- Chemical-resistant apron over a flame-resistant laboratory coat- Respiratory protection may be required based on a site-specific risk assessment- Increased quantities necessitate more robust barrier protection.- The potential for significant vapor generation may require respiratory protection to prevent irritation (H335).
Step-by-Step Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Mask/Respirator (if required): Secure the mask over your nose and mouth.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the laboratory coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated area for laundry or disposal.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Mask/Respirator (if used): Remove the mask without touching the front.

  • Hand Hygiene: Perform a final, thorough hand washing.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_disposal Operational and Disposal Plan Start Start: Plan to handle This compound AssessTask Assess the task: - Weighing - Dissolution - Reaction - Large Scale Start->AssessTask Weighing Weighing: - Double nitrile gloves - Safety glasses - Lab coat - Fume hood/enclosure AssessTask->Weighing Weighing Dissolution Dissolution/Solution Handling: - Double nitrile gloves - Chemical splash goggles - Lab coat - Fume hood AssessTask->Dissolution Dissolution Reaction Reaction/Work-up: - Double nitrile gloves - Goggles & Face shield - FR lab coat - Fume hood AssessTask->Reaction Reaction LargeScale Large Scale: - Heavy-duty gloves - Goggles & Face shield - Chemical apron & FR coat - Possible respirator AssessTask->LargeScale Large Scale Execute Execute Task with Selected PPE Weighing->Execute Dissolution->Execute Reaction->Execute LargeScale->Execute Disposal Dispose of waste and used PPE correctly Execute->Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(hexahydroindolizin-8a(1H)-yl)methanol
Reactant of Route 2
(hexahydroindolizin-8a(1H)-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.